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  • Product: 6-bromo-7-fluoro-2H-isoquinolin-1-one
  • CAS: 1938129-80-6

Core Science & Biosynthesis

Foundational

A-In-depth Technical Guide on 6-bromo-7-fluoro-2H-isoquinolin-1-one

Authored for: Professionals in Research, Scientific, and Drug Development Fields Foreword: The Strategic Importance of Halogenated Isoquinolinones The isoquinolin-1-one scaffold is a cornerstone in medicinal chemistry, r...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Professionals in Research, Scientific, and Drug Development Fields

Foreword: The Strategic Importance of Halogenated Isoquinolinones

The isoquinolin-1-one scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] The strategic introduction of halogen atoms, such as bromine and fluorine, onto this privileged core provides a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties. 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS 1938129-80-6) is a prime exemplar of this design strategy, offering dual points for synthetic diversification and fine-tuning of biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and potential applications, grounded in established scientific principles and practical insights.

Section 1: Core Molecular Attributes

A precise understanding of the physicochemical properties of 6-bromo-7-fluoro-2H-isoquinolin-1-one is critical for its effective utilization in research and synthesis.

PropertyDataSource
CAS Number 1938129-80-6[3]
Molecular Formula C₉H₅BrFNO[3]
Molecular Weight 242.05 g/mol [3]
InChI Key SBGPPELXVBDHFX-UHFFFAOYSA-N[3]
Purity Typically ≥97%[3]
Storage Ambient Temperature[3]

Section 2: Synthesis and Mechanistic Rationale

Conceptual Synthetic Workflow

The following diagram illustrates a plausible, generalized synthetic approach. The choice of specific reagents and conditions would be dictated by the nature of the starting materials and the desired outcome.

G A Substituted o-Toluamide or Benzonitrile Derivative B Step 1: Metalation / Side-Chain Functionalization A->B Strong Base (e.g., n-BuLi) & Electrophile C Step 2: Intramolecular Cyclization (e.g., via nitrile addition or amide cyclization) B->C Heating or Acid/Base Catalyst D Step 3: Aromatization / Oxidation C->D Oxidizing Agent (e.g., DDQ, MnO2) E 6-bromo-7-fluoro-2H-isoquinolin-1-one D->E Purification (Chromatography/Recrystallization)

Caption: A generalized synthetic pathway to substituted isoquinolin-1-ones.

Step-by-Step Protocol Considerations

Step 1: Precursor Synthesis & Functionalization

  • Selection of Starting Material: The synthesis would likely commence with a 2-methylbenzamide or a related derivative, appropriately substituted with bromo and fluoro groups.

  • Directed Metalation: The use of a strong base, such as n-butyllithium, can facilitate the deprotonation of the methyl group, creating a nucleophilic benzylic anion. This is a common strategy in the synthesis of substituted isoquinolines.[6][7]

  • Introduction of the C1 Carbon: The resulting anion can then react with a suitable electrophile, such as a nitrile, to introduce the C1 carbon and the nitrogen atom of the future isoquinolinone ring.[6][7]

    • Expert Insight: The choice of the nitrile is critical as it will determine the substituent at the 3-position of the isoquinolinone. For the synthesis of the parent 6-bromo-7-fluoro-2H-isoquinolin-1-one, a simple nitrile like acetonitrile could be employed.

Step 2: Cyclization

  • Reaction Conditions: The intermediate formed in the previous step would then undergo an intramolecular cyclization. This is often promoted by heating or by the addition of an acid or base catalyst.

  • Mechanism: The cyclization likely proceeds through the nucleophilic attack of the amide nitrogen onto the nitrile carbon, followed by tautomerization to form the dihydroisoquinolinone ring system.

Step 3: Aromatization

  • Oxidation: The dihydroisoquinolinone intermediate is then oxidized to the fully aromatic isoquinolin-1-one. Common oxidizing agents for this transformation include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂).

    • Trustworthiness of Protocol: This oxidation step is crucial for achieving the desired stable aromatic product. The choice of oxidant and reaction conditions must be carefully optimized to avoid over-oxidation or side reactions.

Purification:

  • Standard Techniques: The final product would be purified using standard laboratory techniques such as column chromatography on silica gel, followed by recrystallization to obtain the compound in high purity.

Section 3: Applications in Drug Discovery and Chemical Biology

The isoquinolin-1-one scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of both a bromine and a fluorine atom on the 6-bromo-7-fluoro-2H-isoquinolin-1-one molecule makes it a particularly attractive building block for the synthesis of novel drug candidates.

Potential Therapeutic Targets
  • Kinase Inhibitors: The isoquinoline nucleus is a common feature in many kinase inhibitors. The bromo and fluoro substituents can be used to modulate the binding affinity and selectivity for specific kinases.

  • PARP Inhibitors: As a structural analogue of other known PARP inhibitors, this compound could serve as a starting point for the development of new anticancer agents.

  • Antimicrobial Agents: Isoquinoline derivatives have shown promise as antibacterial and antifungal agents.[8]

Synthetic Utility in Medicinal Chemistry

The differential reactivity of the C-Br and C-F bonds allows for selective functionalization of the molecule.

G A 6-bromo-7-fluoro-2H-isoquinolin-1-one B Palladium-Catalyzed Cross-Coupling (at C6-Br) (e.g., Suzuki, Buchwald-Hartwig) A->B Boronic Acids/Esters, Amines, Pd Catalyst, Base C Nucleophilic Aromatic Substitution (at C7-F) A->C Nucleophiles (e.g., Amines, Thiols) D Diverse Library of Novel Isoquinolinone Derivatives B->D C->D

Caption: Divergent synthesis strategy for creating a library of novel compounds.

  • Cross-Coupling Reactions: The bromine atom at the 6-position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position.

  • Nucleophilic Aromatic Substitution: The fluorine atom at the 7-position, activated by the electron-withdrawing nature of the isoquinolinone core, can undergo nucleophilic aromatic substitution with various nucleophiles, such as amines and thiols.

This dual functionality provides a powerful platform for generating a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.

Section 4: Safety and Handling

Based on available safety data for this compound, the following hazard statements apply.[3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-bromo-7-fluoro-2H-isoquinolin-1-one is a strategically designed chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its unique halogenation pattern provides a versatile platform for the synthesis of complex molecular architectures. A thorough understanding of its chemical properties, synthetic accessibility, and potential applications, as outlined in this guide, is essential for unlocking its full potential in the development of novel and innovative technologies.

References

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(48), 11477-11480. [Link]

  • Si, C., & Myers, A. G. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. [Link]

  • Gutiérrez, S., Coppola, A., Sucunza, D., Burgos, C., & Vaquero, J. J. (2016). 1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Organic Letters, 18(14), 3378-3381. [Link]

  • Various Authors. (2024). Isoquinolone synthesis. Organic Chemistry Portal. [Link]

  • Chen, Y., et al. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journal of Organic Chemistry, 20, 1135-1141. [Link]

  • Various Authors. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]

  • Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Min, K. H., et al. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. RSC Publishing. [Link]

  • PubChem. (n.d.). 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. PubChem. [Link]

  • ChemBK. (n.d.). 6-bromo-7-fluoro-1-methyl-3,4-dihydroquinolin-2(1H)-one. ChemBK. [Link]

  • Various Authors. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

Sources

Exploratory

physical properties of 6-bromo-7-fluoro-2H-isoquinolin-1-one

An In-Depth Technical Guide to the Physical Properties of 6-bromo-7-fluoro-2H-isoquinolin-1-one Abstract: This technical guide provides a comprehensive overview of the known and predicted , a heterocyclic compound of int...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 6-bromo-7-fluoro-2H-isoquinolin-1-one

Abstract: This technical guide provides a comprehensive overview of the known and predicted , a heterocyclic compound of interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It delves into the causality behind experimental choices for property determination and offers detailed, field-proven protocols for characterizing this and similar novel chemical entities. The guide emphasizes scientific integrity through self-validating experimental designs and authoritative grounding with comprehensive citations.

Introduction and Compound Significance

6-bromo-7-fluoro-2H-isoquinolin-1-one belongs to the isoquinolinone class of compounds, a scaffold that is a cornerstone in numerous pharmacologically active molecules. The strategic placement of bromine and fluorine atoms on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. The bromine atom serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

A thorough understanding of the physical properties of this compound is a non-negotiable prerequisite for its successful application in research and development. Properties such as solubility, melting point, and pKa dictate everything from reaction conditions and purification strategies to formulation development and interpretation of biological assay results. This guide provides a foundational dataset and the methodological framework to empower researchers in their work with this molecule.

Compound Identification and Core Properties

A precise identification is the first step in any scientific investigation. The fundamental identifiers and physicochemical properties for 6-bromo-7-fluoro-2H-isoquinolin-1-one are summarized below. It is critical to note that while some data is available from vendors and databases, many properties are computationally predicted and await experimental verification.

PropertyValueSource
CAS Number 1938129-80-6[1]
Molecular Formula C₉H₅BrFNO[1]
Molecular Weight 242.05 g/mol [2]
Appearance Solid, Brown to gray[1]
Physical Form Solid
Purity Typically ≥97% (Commercial)
Boiling Point 437.6 ± 45.0 °C at 760 mmHg (Predicted)[1]
Density 1.698 ± 0.06 g/cm³ (Predicted)[1]
pKa 11.05 ± 0.20 (Predicted)[1]

The predicted high boiling point is characteristic of rigid, polar heterocyclic structures capable of intermolecular hydrogen bonding. The predicted pKa of ~11 suggests the N-H proton is weakly acidic, a key consideration for designing salt formation strategies or predicting its ionization state at physiological pH.

Experimental Characterization Workflow

The comprehensive characterization of a novel compound like 6-bromo-7-fluoro-2H-isoquinolin-1-one follows a logical progression. The workflow ensures that each piece of data builds upon the last, providing a complete and validated profile of the material.

G cluster_0 Initial Assessment cluster_1 Physicochemical Properties cluster_2 Structural Verification cluster_3 Final Data Consolidation A Compound Acquisition (Purity Check via LC-MS) B Melting Point Determination A->B E NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->E C Solubility Screening (Aqueous & Organic) B->C D pKa Measurement (Potentiometric Titration) C->D H Technical Data Sheet & Research Report F Infrared (IR) Spectroscopy (Functional Groups) E->F G High-Resolution Mass Spectrometry (HRMS) F->G

Caption: A typical experimental workflow for the physicochemical characterization of a new chemical entity.

Methodologies for Physical Property Determination

The following protocols are standard, validated methods for determining the key physical properties of a solid organic compound.

Melting Point Determination

Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will broaden and depress the melting range. For context, the related compound 6-bromo-2H-isoquinolin-1-one has a high melting point of 270-290°C, suggesting the target compound will also have a relatively high, sharp melting point if pure.[3]

Protocol (Capillary Method):

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20 °C/min) for a preliminary, approximate measurement.

    • Allow the apparatus to cool.

    • For the accurate measurement, set a slow heating ramp (1-2 °C/min) starting from ~20°C below the approximate melting point.

  • Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.

Solubility Assessment

Rationale: Solubility data is vital for selecting appropriate solvents for chemical reactions, purification (crystallization), and for preparing stock solutions for biological screening. A related compound, 6-bromo-1(2H)-isoquinolinone, shows moderate solubility in polar aprotic solvents like DMSO and alcohols like ethanol.[4] A similar profile is expected for the title compound due to its structural similarity.

Protocol (Qualitative Shake-Flask Method):

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes, and DMSO).

  • Procedure:

    • Add ~1-2 mg of the compound to a small vial.

    • Add 0.5 mL of the selected solvent.

    • Vortex the vial vigorously for 1-2 minutes at ambient temperature.

    • Visually inspect for undissolved solid against a dark background.

  • Classification:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid remains, but a significant portion has clearly dissolved.

    • Insoluble: The solid appears unchanged.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides unambiguous structural confirmation. While specific spectra for 6-bromo-7-fluoro-2H-isoquinolin-1-one are not publicly available, its structure allows for clear predictions of the expected signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Expected ¹H NMR Signals (in DMSO-d₆):

  • N-H Proton: A broad singlet, likely > 11 ppm, due to the acidic nature of the lactam proton.

  • Aromatic Protons: The four aromatic protons will appear as a complex pattern of singlets, doublets, or doublets of doublets between 7.0 and 8.5 ppm. The specific coupling constants (J-values) will be influenced by the positions of the bromine and fluorine substituents.

  • Vinyl Protons: The two protons on the pyridinone ring will appear as doublets, typically between 6.5 and 7.5 ppm, with a characteristic coupling constant of ~7-10 Hz.

Expected ¹⁹F NMR Signals:

  • A single resonance, as there is only one fluorine atom in the molecule. Its chemical shift will be characteristic of an aryl fluoride.

Expected ¹³C NMR Signals:

  • Carbonyl Carbon (C=O): A signal in the range of 160-170 ppm.

  • Aromatic & Vinyl Carbons: Multiple signals between 100 and 150 ppm. The carbons directly bonded to bromine and fluorine will show characteristic shifts and C-F coupling.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[5]

Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Place a small, solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Expected Characteristic Absorption Bands:

Functional GroupBond VibrationExpected Frequency (cm⁻¹)
Lactam N-HStretch3200 - 3100 (broad)
Aromatic C-HStretch3100 - 3000
Lactam C=OStretch1680 - 1650 (strong)
Aromatic C=CStretch1600, 1475
C-FStretch1250 - 1000
C-BrStretch650 - 550
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity.

Expected Results (High-Resolution ESI-MS):

  • Molecular Ion Peak ([M+H]⁺): An exact mass corresponding to the protonated molecule (C₉H₆BrFNO⁺) will be observed.

  • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom will be visible, with two peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺) separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a definitive diagnostic tool for the presence of bromine.

Conclusion

6-bromo-7-fluoro-2H-isoquinolin-1-one is a valuable building block whose utility is fundamentally linked to its physical properties. This guide has consolidated the available and predicted data for this compound, providing a critical starting point for researchers. More importantly, it has laid out the essential experimental methodologies required to obtain a complete and validated physicochemical profile. By following these protocols, scientists can ensure the quality of their material and generate the robust data necessary to accelerate their research, from synthetic chemistry to drug discovery.

References

  • PubChem. (n.d.). 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. Retrieved February 15, 2026, from [Link][6]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 15, 2026, from [Link][5]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved February 15, 2026, from [Link][7]

Sources

Foundational

An In-depth Technical Guide to the Chemical Safety and Hazards of 6-bromo-7-fluoro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemistry and Risks 6-bromo-7-fluoro-2H-isoquinolin-1-one is a halogenated isoquinolinone derivative, a class of compounds of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Risks

6-bromo-7-fluoro-2H-isoquinolin-1-one is a halogenated isoquinolinone derivative, a class of compounds of significant interest in medicinal chemistry and drug development. Its utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its chemical properties and, more critically, its associated safety and hazard profile. This guide provides an in-depth analysis of the potential risks associated with 6-bromo-7-fluoro-2H-isoquinolin-1-one, offering a framework for its safe handling, storage, and disposal. The information presented herein is synthesized from available safety data sheets and chemical databases to ensure a high degree of technical accuracy and practical relevance for laboratory and research settings.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a compound is essential for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
Molecular Formula C₉H₅BrFNOPubChem[1]
Molecular Weight 242.04 g/mol PubChem[1]
CAS Number 1938129-80-6Sigma-Aldrich[2]
Appearance Brown to gray solidChemicalBook[3]
Purity Typically ≥97%Sigma-Aldrich[2]
Storage Temperature AmbientSigma-Aldrich[2]

This data provides a snapshot of the compound's identity and general characteristics, informing storage and handling protocols.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. 6-bromo-7-fluoro-2H-isoquinolin-1-one is classified as a hazardous substance.[1][4]

GHS Pictograms:

Signal Word: Warning [1][4]

GHS Hazard Statements: [1][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

GHS Precautionary Statements: [1][4]

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

The following diagram illustrates the logical flow from hazard identification to the implementation of preventative measures.

GHS_Hazard_Flow cluster_ID Hazard Identification cluster_PPE Preventative Measures (PPE) H302 H302 Harmful if swallowed Gloves Chemical-resistant gloves H302->Gloves Prevents ingestion via hand-to-mouth H315 H315 Causes skin irritation H315->Gloves Protects hands LabCoat Lab coat H315->LabCoat Protects skin H319 H319 Causes serious eye irritation Goggles Safety goggles/face shield H319->Goggles Protects eyes H335 H335 May cause respiratory irritation Ventilation Fume hood/Good ventilation H335->Ventilation Minimizes inhalation

Caption: Relationship between GHS hazards and recommended PPE.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is paramount to ensuring the safety of laboratory personnel and the integrity of the research.

Engineering Controls

The primary line of defense against exposure is the implementation of effective engineering controls.

  • Ventilation: All work with 6-bromo-7-fluoro-2H-isoquinolin-1-one should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or aerosols.[5][6]

  • Eyewash Stations and Safety Showers: Ensure that ANSI-approved eyewash stations and safety showers are readily accessible and within a 10-second travel time from the work area.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE provides a critical barrier against direct contact with the chemical.[8]

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected prior to use and changed frequently, especially after direct contact.[5]To prevent skin contact and irritation (H315).[9]
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary when handling larger quantities or if there is a risk of splashing.[5][9]To protect the eyes from dust particles and splashes, which can cause serious irritation (H319).[9]
Skin and Body Protection A flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.To prevent skin contact and irritation (H315).[9]
Respiratory Protection If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator for dust should be used.[9]To prevent inhalation of dust, which may cause respiratory tract irritation (H335).[9]
Handling Procedures
  • Avoid the formation of dust and aerosols.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5][10]

  • Wash hands thoroughly after handling.[5]

  • Ensure containers are kept tightly closed when not in use.[5][10]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store locked up.[5]

The following workflow outlines the essential steps for the safe handling of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Safe_Handling_Workflow start Start: Prepare for Handling assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Work Area (Fume Hood, Clear of Clutter) don_ppe->prepare_work_area weigh_handle Weigh and Handle Compound (Avoid Dust Generation) prepare_work_area->weigh_handle post_handling Post-Handling Procedures weigh_handle->post_handling clean_area Clean Work Area post_handling->clean_area doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands store_compound Store Compound Securely (Tightly Closed, Ventilated) wash_hands->store_compound end End: Secure Storage store_compound->end

Caption: Step-by-step workflow for safe handling.

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is crucial.

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5][11]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice/attention.[5][11]
Eye Contact Immediately rinse the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][11][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, hydrogen bromide, and hydrogen fluoride.[13]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[5]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust.[5]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[13]

The decision-making process for responding to an accidental spill is outlined below.

Spill_Response_Plan spill {Spill Occurs} assess_spill Assess Spill Size and Risk spill->assess_spill small_spill Small Spill? (Manageable by lab personnel) assess_spill->small_spill Yes large_spill Large Spill? (Requires emergency services) assess_spill->large_spill No don_ppe Don Appropriate PPE small_spill->don_ppe evacuate Evacuate Area large_spill->evacuate notify_ehs Notify EHS/Emergency Services evacuate->notify_ehs end Response Complete notify_ehs->end contain_spill Contain Spill (Use absorbent material) don_ppe->contain_spill cleanup Clean Up Spill (Sweep solid, avoid dust) contain_spill->cleanup dispose Dispose of Waste (In sealed, labeled container) cleanup->dispose decontaminate Decontaminate Area dispose->decontaminate decontaminate->end

Caption: Decision tree for accidental spill response.

Section 5: Toxicological and Ecological Information

There is currently no specific information available regarding the ecological effects of this compound. However, as a general principle for halogenated organic compounds, release into the environment should be avoided.[5]

Section 6: Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations.

  • Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[5]

  • Contaminated Packaging: Dispose of as unused product.[5]

It is the responsibility of the waste generator to determine the toxicity and physical properties of the material generated to ensure proper disposal.

Conclusion: A Commitment to Safety

6-bromo-7-fluoro-2H-isoquinolin-1-one is a valuable compound in the landscape of drug discovery and development. However, its potential hazards necessitate a culture of safety and a commitment to rigorous handling protocols. By understanding and implementing the guidelines outlined in this document, researchers can mitigate the risks associated with this compound, ensuring a safe and productive laboratory environment. The principles of hazard assessment, engineering controls, appropriate PPE, and emergency preparedness are the cornerstones of responsible chemical research.

References

  • PubChem. (n.d.). 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Chemsrc. (2025). 6-Bromo-3,4-Dihydro-2H-Isoquinolin-1-One | CAS#:147497-32-3. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - PYROPHORIC & WATER REACTIVE COMPOUNDS. Retrieved from [Link]

  • Ministry of Health, Saudi Arabia. (2019). First Aid - Chemical Poisoning. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Solids. Retrieved from [Link]

  • [No specific source available]. (n.d.). 11 Do you know first-aid for injuries caused by chemicals?.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

Sources

Exploratory

Spectroscopic Data for 6-bromo-7-fluoro-2H-isoquinolin-1-one: A Technical Guide for Researchers

Introduction For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic characteristics of novel chemical entities is essential. This technical guide off...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and electronic characteristics of novel chemical entities is essential. This technical guide offers an in-depth analysis of the expected spectroscopic data for 6-bromo-7-fluoro-2H-isoquinolin-1-one. This compound, with its unique substitution pattern on the isoquinolin-1-one core, presents an interesting case for spectroscopic analysis. Due to the limited availability of direct experimental spectra in the public domain, this guide will provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. These predictions are grounded in the analysis of closely related analogs and fundamental principles of spectroscopic theory, providing a valuable resource for the synthesis and characterization of this and similar molecules.

Molecular Structure and Key Features

6-bromo-7-fluoro-2H-isoquinolin-1-one possesses a bicyclic heterocyclic scaffold. The presence of a bromine atom at the 6-position and a fluorine atom at the 7-position significantly influences the electronic environment of the molecule, which will be reflected in its spectroscopic signatures. The lactam functionality (a cyclic amide) within the isoquinolin-1-one core is another key feature that will dominate certain aspects of the spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to provide key information about the number of different types of protons and their neighboring environments. The analysis of coupling constants will be crucial in assigning the positions of the protons on the aromatic ring.

Expected Chemical Shifts (δ) and Coupling Constants (J):

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (Hz)Rationale
H-5 7.8 - 8.0dJH5-F7 ≈ 8-10The deshielding effect of the adjacent bromine atom and the carbonyl group will shift this proton downfield. It will likely appear as a doublet due to ortho-coupling with the fluorine at position 7.
H-8 7.0 - 7.2dJH8-F7 ≈ 5-7This proton is ortho to the fluorine atom and will be shifted downfield, though to a lesser extent than H-5. It is expected to be a doublet due to ortho-coupling with the fluorine.
H-4 7.0 - 7.2dJH4-H3 ≈ 7-8This proton is part of the α,β-unsaturated system of the pyridinone ring and will be deshielded by the carbonyl group. It will appear as a doublet due to coupling with H-3.
H-3 6.4 - 6.6dJH3-H4 ≈ 7-8This proton is β to the carbonyl group and will be shielded relative to H-4. It will appear as a doublet due to coupling with H-4.
N-H 10.0 - 12.0br s-The amide proton is expected to be significantly deshielded and will likely appear as a broad singlet. Its chemical shift can be highly dependent on solvent and concentration.

Rationale for Predictions:

The predictions are based on the known effects of electron-withdrawing groups (Br, F, and C=O) and the typical chemical shifts observed for isoquinolinone systems. For comparison, in the related compound 6-bromoquinoline, the aromatic protons appear in the range of 7.3 to 8.9 ppm[1]. The presence of the carbonyl group in the isoquinolin-1-one structure will generally shift the protons on the pyridinone ring to a different range compared to the parent isoquinoline.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 6-bromo-7-fluoro-2H-isoquinolin-1-one in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached and neighboring atoms.

Expected Chemical Shifts (δ):

CarbonPredicted Chemical Shift (ppm)Rationale
C-1 (C=O) 160 - 165The carbonyl carbon of the lactam will be significantly deshielded and appear at a low field.
C-7 (C-F) 150 - 155 (d, ¹JC-F ≈ 240-260 Hz)The carbon directly attached to the highly electronegative fluorine atom will be deshielded and will exhibit a large one-bond coupling constant.
C-8a 135 - 140This quaternary carbon is adjacent to the nitrogen and part of the fused ring system.
C-4a 130 - 135This quaternary carbon is part of the fused ring system.
C-5 125 - 130This aromatic methine carbon is adjacent to the bromine atom.
C-4 120 - 125This vinylic carbon is part of the pyridinone ring.
C-6 (C-Br) 115 - 120The carbon attached to the bromine atom will be deshielded, but less so than the carbon attached to fluorine.
C-8 110 - 115 (d, ²JC-F ≈ 20-25 Hz)This methine carbon is ortho to the fluorine and will show a smaller two-bond coupling.
C-3 105 - 110This vinylic carbon is β to the carbonyl group.

Rationale for Predictions:

The predicted chemical shifts are based on the known effects of substituents on aromatic and heterocyclic systems. The carbonyl carbon is expected in the typical amide/lactam region. The carbon attached to fluorine will be significantly downfield and show a characteristic large C-F coupling constant. The carbon attached to bromine will also be downfield.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrum

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Molecular Ion Peaks:

IonExpected m/zRationale
[M]241 & 243The presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units.
[M+H]242 & 244In soft ionization techniques like ESI, the protonated molecular ion will also show the characteristic bromine isotopic pattern.

Expected Fragmentation Pattern:

Upon ionization, the molecule may undergo fragmentation. Key expected fragments include:

  • Loss of CO: A fragment corresponding to the loss of a carbonyl group (28 Da) is a common fragmentation pathway for lactams.

  • Loss of Br: Loss of the bromine radical (79/81 Da) is another likely fragmentation.

  • Loss of F: Loss of a fluorine radical (19 Da) is also possible.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the presence of key functional groups based on their vibrational frequencies.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3100 - 3300 N-HStretching
3000 - 3100 C-H (aromatic)Stretching
1650 - 1680 C=O (lactam)Stretching
1580 - 1620 C=C (aromatic)Stretching
1200 - 1300 C-NStretching
1000 - 1100 C-FStretching
500 - 600 C-BrStretching

Rationale for Predictions:

The most prominent peaks are expected to be the N-H stretch of the amide and the strong C=O stretch of the lactam. The aromatic C-H and C=C stretching vibrations will also be present. The C-F and C-Br stretching vibrations will appear in the fingerprint region.

Experimental Protocol for Infrared Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the logical workflow for the spectroscopic characterization of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

molecular_structure cluster_molecule 6-bromo-7-fluoro-2H-isoquinolin-1-one C1 O=C1 N2 NH C1->N2 C3 CH N2->C3 C4 CH C3->C4 C4a C4a C4->C4a C5 C5-H C4a->C5 C8a C8a C4a->C8a C6 C6-Br C5->C6 C7 C7-F C6->C7 C8 C8-H C7->C8 C8->C8a C8a->C1

Caption: Molecular structure of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR Infrared Spectroscopy Purification->IR Data_Analysis Spectral Data Analysis H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

References

  • PubChem. 7-bromo-6-fluoro-2H-isoquinolin-1-one. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 6-bromo-7-fluoro-2H-isoquinolin-1-one

This document provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-7-fluoro-2H-isoquinolin-1-one. As experimentally acquired data for this specific molecule is not widely published...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-7-fluoro-2H-isoquinolin-1-one. As experimentally acquired data for this specific molecule is not widely published in readily accessible databases, this guide will focus on a rigorous, first-principles prediction and interpretation of the spectrum. We will leverage established spectroscopic theory and data from analogous structures to provide a robust framework for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are designed to serve as a practical guide for the structural elucidation of this and similar heterocyclic compounds.

Introduction: The Structural Significance of 6-bromo-7-fluoro-2H-isoquinolin-1-one

The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS No. 1938129-80-6), is a valuable synthetic intermediate.[1][2] The bromine atom at the C-6 position serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom at C-7 can modulate physicochemical properties such as lipophilicity and metabolic stability.

Accurate structural confirmation is paramount in drug discovery and development. ¹H NMR spectroscopy is the most powerful tool for the unambiguous elucidation of molecular structure in solution. This guide will deconstruct the anticipated ¹H NMR spectrum of the title compound, providing a detailed rationale for the expected chemical shifts, signal multiplicities, and coupling constants.

Theoretical Principles: Predicting the ¹H NMR Landscape

The ¹H NMR spectrum is governed by the chemical environment of each proton. For 6-bromo-7-fluoro-2H-isoquinolin-1-one, the key influencing factors are the inherent electronic structure of the isoquinolin-1-one core, the powerful effects of the halogen substituents, and the through-bond and through-space interactions between nuclei.

The Isoquinolin-1-one Core

The parent 2H-isoquinolin-1-one molecule consists of two distinct regions: a benzenoid ring and a pyridinone (or lactam) ring.

  • Aromatic Protons (Benzenoid Ring): Protons on a benzene ring typically resonate in the range of 7.0-9.0 ppm.[3] This significant downfield shift is due to the diamagnetic anisotropy created by the aromatic ring current, which deshields the external protons.[4]

  • Vinyl Protons (Pyridinone Ring): The protons at the C-3 and C-4 positions are part of a vinylogous amide system. They are expected to appear as doublets due to mutual ortho coupling and will also be in the deshielded region of the spectrum.

  • Amide Proton (N-H): The proton on the nitrogen (N-H) is part of a lactam. Its chemical shift is often broad and can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding effects.[5][6]

Substituent Effects of Bromine and Fluorine

The chemical shifts of the aromatic protons (H-5 and H-8) are heavily modulated by the halogen substituents at C-6 and C-7.

  • Inductive and Mesomeric Effects: Both fluorine and bromine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I), which deshields nearby protons.[7] Conversely, as halogens, they possess lone pairs that can be donated into the aromatic π-system via the mesomeric or resonance effect (+M). This effect tends to shield ortho and para positions. For halogens, the inductive effect generally dominates, but the interplay of these forces determines the final chemical shift.[7]

  • Magnetic Anisotropy: The electron clouds around the C-Br and C-F bonds can create local magnetic fields that influence the shielding of nearby protons, a phenomenon known as magnetic anisotropy.[7][8]

Spin-Spin Coupling (J-Coupling)

The multiplicity (splitting pattern) of each signal provides crucial information about neighboring nuclei.

  • Proton-Proton (¹H-¹H) Coupling: Protons on adjacent carbons will split each other's signals. The magnitude of the coupling constant (J, in Hz) depends on the number of bonds and the dihedral angle separating them. For aromatic systems, typical values are:

    • ³J (ortho coupling): 7-10 Hz

    • ⁴J (meta coupling): 2-3 Hz

    • ⁵J (para coupling): 0-1 Hz

  • Proton-Fluorine (¹H-¹⁹F) Coupling: The ¹⁹F nucleus has a spin of I = ½, just like a proton, and therefore couples to nearby protons. This coupling can occur over multiple bonds and is often significant in magnitude.[9]

    • ³J (ortho H-F coupling): 6-10 Hz

    • ⁴J (meta H-F coupling): 1-3 Hz

Predicted ¹H NMR Spectrum and Interpretation

Based on the principles above, we can predict the detailed ¹H NMR spectrum of 6-bromo-7-fluoro-2H-isoquinolin-1-one. The analysis assumes a standard deuterated solvent such as DMSO-d₆, which is suitable for potentially low-solubility aromatic compounds and helps in observing the N-H proton.

Structure of 6-bromo-7-fluoro-2H-isoquinolin-1-one with proton numbering.Figure 1. Structure and proton numbering for 6-bromo-7-fluoro-2H-isoquinolin-1-one.
Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for the target molecule.

ProtonPredicted δ (ppm)MultiplicityPredicted Coupling Constants (Hz)Rationale
H-8 7.8 – 8.1Doublet (d)⁴JH8-F7 ≈ 1-3 HzDeshielded by the anisotropic effect of the C=O group and the inductive effect of the adjacent fluorine. Split only by meta-coupling to ¹⁹F.
H-5 7.6 – 7.9Doublet (d)³JH5-F7 ≈ 6-9 HzDeshielded by the adjacent bromine atom. Split into a doublet by strong ortho-coupling to the ¹⁹F nucleus.
H-4 7.2 – 7.5Doublet (d)³JH4-H3 ≈ 7-8 HzPart of the pyridinone ring. Deshielded position, split by its vinylogous neighbor H-3.
H-3 6.5 – 6.8Doublet (d)³JH3-H4 ≈ 7-8 HzPart of the pyridinone ring. Typically upfield relative to H-4. Split by H-4.
N-H 11.0 – 12.0Broad Singlet (br s)N/ACharacteristic chemical shift for a lactam N-H proton in DMSO-d₆, often broadened by quadrupole effects and exchange.[5]
Detailed Signal Analysis
  • H-8: This proton is situated ortho to the electron-withdrawing fluorine atom and peri to the carbonyl group. Both factors contribute to a significant downfield shift, likely making it one of the most deshielded aromatic protons. Its multiplicity will be a clean doublet, arising from a four-bond coupling to the fluorine at C-7 (⁴JH8-F7).

  • H-5: This proton is positioned ortho to the bromine at C-6. Its chemical shift will be downfield due to the inductive effect of the bromine. The most defining feature for H-5 will be its splitting pattern: a doublet caused by a strong three-bond coupling to the fluorine at C-7 (³JH5-F7). The magnitude of this coupling is expected to be significantly larger than any proton-proton coupling to H-5.

  • H-4 and H-3: These two protons form a simple AX spin system. They are on a double bond conjugated to a carbonyl and a nitrogen atom. H-4 is expected to be downfield of H-3. They will appear as two distinct doublets, each with an identical coupling constant (³JH4-H3) characteristic of cis-alkene protons on a six-membered ring.

  • N-H: In a solvent like DMSO-d₆, the amide proton signal is typically sharp enough to be observed and integrates to one proton. In CDCl₃, it can be very broad or even exchange with trace water.[6] Its downfield position is characteristic of a proton involved in hydrogen bonding.

Recommended Experimental Protocol

To obtain a high-quality, unambiguous spectrum of 6-bromo-7-fluoro-2H-isoquinolin-1-one, the following experimental procedure is recommended.

Sample Preparation
  • Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is an excellent choice for this class of compounds due to its high solubilizing power and its ability to minimize the exchange rate of the N-H proton.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[10]

  • ¹H Experiment:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

    • Acquisition Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2-5 seconds.

    • Number of Scans: Acquire a minimum of 16 scans for a good signal-to-noise ratio.

  • 2D NMR Experiments (for Confirmation):

    • COSY (Correlation Spectroscopy): This experiment will definitively establish the coupling between H-3 and H-4, which will show a cross-peak.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, confirming the assignment of C-3, C-4, C-5, and C-8.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the overall structure. Key correlations to look for would be from H-5 to C-7 and C-6, and from H-8 to C-7 and C-6, which would unambiguously place the halogens.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for analyzing the acquired NMR data to confirm the structure of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

G cluster_1D 1D ¹H NMR Analysis cluster_2D 2D NMR Confirmation cluster_final Final Confirmation A Acquire ¹H Spectrum B Identify 5 Signals: - 4 in Aromatic Region - 1 Broad N-H A->B C Analyze Multiplicity: - Two Doublets (H-3, H-4) - Two Doublets (H-5, H-8) - One Broad Singlet (N-H) B->C D Measure Coupling Constants: - J(H3-H4) - J(H5-F7) - J(H8-F7) C->D E Propose Initial Assignments Based on Predicted Data D->E F Acquire COSY Spectrum E->F Verify H Acquire HMBC Spectrum E->H Verify G Confirm H-3/H-4 Coupling (Cross-Peak) F->G J Final Structure Elucidation G->J I Confirm Key Correlations: - H-5 to C-7 - H-8 to C-7 - H-4 to C=O H->I I->J

Caption: Workflow for structural elucidation via NMR.

Conclusion

The ¹H NMR spectrum of 6-bromo-7-fluoro-2H-isoquinolin-1-one is predicted to be highly informative, with distinct signals for each of its five protons. The key diagnostic features are the two doublets in the pyridinone region (H-3 and H-4) and the two halogen-coupled doublets in the benzenoid region (H-5 and H-8). The presence of significant ¹H-¹⁹F coupling is a critical feature that aids in the unambiguous assignment of the aromatic protons. By following the recommended experimental protocols and the logical interpretation workflow outlined in this guide, researchers can confidently elucidate and confirm the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Abraham, R. J., et al. (1998). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Gable, K. ¹H NMR Chemical Shifts. University of Oregon. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Reich, H. J. ¹H NMR Spectroscopy. University of Wisconsin. Available at: [Link]

  • University of Puget Sound. Approximating Proton NMR Chemical Shifts in More Complex Cases. Available at: [Link]

  • Abraham, R. J., et al. (2001). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. Available at: [Link]

  • Perin, N., et al. (2014). ¹H NMR chemical shifts of aromatic protons of compounds 8-21. ResearchGate. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supporting Information. Available at: [Link]

  • Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

  • Taft, R. W. (1957). Fluorine chemical shifts in aromatic systems. Semantic Scholar. Available at: [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. Available at: [Link]

  • Köprülü, T. K., et al. (2017). ¹H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top; starting material) and the coupling derivatives 13a–d. ResearchGate. Available at: [Link]

  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • LibreTexts Chemistry. Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Anson, C. E., & Thamattoor, D. M. (2003). Influence of Substituents on the Through-Space Shielding of Aromatic Rings. The Journal of Organic Chemistry. Available at: [Link]

  • PubChem. 6-Bromoisoquinolin-1(2H)-one. Available at: [Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available at: [Link]

  • Desos, P., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • ResearchGate. ¹⁹F and ¹³C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Available at: [Link]

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Exploratory

The Isoquinolin-1(2H)-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

The following technical guide details the medicinal chemistry, synthetic accessibility, and pharmacological utility of the isoquinolinone core. [1][2] Executive Summary The isoquinolin-1(2H)-one (often referred to as iso...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthetic accessibility, and pharmacological utility of the isoquinolinone core.

[1][2]

Executive Summary

The isoquinolin-1(2H)-one (often referred to as isocarbostyril) represents a privileged scaffold in drug discovery, distinct from its fully aromatic parent, isoquinoline.[1][2] While isoquinolines (e.g., Fasudil, Ripasudil) rely on a basic pyridine-like nitrogen for kinase hinge binding, the isoquinolinone core introduces a cyclic amide (lactam) functionality. This structural modification confers unique hydrogen-bonding capabilities, restricted conformational flexibility, and metabolic stability, making it an ideal mimic for peptide bonds in protein-protein interaction (PPI) inhibitors and a robust template for kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.[1]

This guide analyzes the isoquinolinone core through the lens of electronic properties, modern synthetic methodologies (C-H activation), and critical case studies in oncology (MDM2, PARP).

Structural & Electronic Properties

Tautomerism and Pharmacophore

The core exists in a tautomeric equilibrium between the lactam (2H-one) and lactim (1-hydroxy) forms.[1][2] In physiological solution and the solid state, the lactam form predominates, driven by the resonance stabilization of the amide bond.

  • H-Bond Donor (HBD): The N-H at position 2 acts as a directional donor.[1][2]

  • H-Bond Acceptor (HBA): The carbonyl oxygen at position 1 acts as a strong acceptor.[1][2]

  • 
    -Stacking:  The fused benzene ring allows for 
    
    
    
    interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in binding pockets.[2]
Numbering and Substitution Vectors

The scaffold offers multiple vectors for diversification:

  • N2 Position: Tolerates alkyl/aryl groups to tune solubility and target hydrophobic pockets.

  • C3/C4 Positions: Critical for controlling the "shape" of the molecule (e.g., introducing twist to disrupt planar stacking).

  • C5-C8 (Benzenoid Ring): Ideal for electronic tuning (F, Cl, OMe) to modulate metabolic stability and potency.

Synthetic Strategies: From Classic to C-H Activation[1]

Modern medicinal chemistry has shifted from classical cyclizations (e.g., Bischler-Napieralski) to transition-metal-catalyzed C-H activation, allowing for the "late-stage functionalization" of benzamides.[1][2]

Method A: Rh(III)-Catalyzed C-H Activation/Annulation (The "Gold Standard")

This method couples


-alkoxybenzamides with internal alkynes.[1][2] It is highly atom-economical and regioselective.[1][2]
  • Catalyst:

    
    
    
  • Oxidant: Internal (N-O bond cleavage) or External (Cu(OAc)2).[1]

  • Mechanism:

    • C-H Activation: Rh(III) inserts into the ortho C-H bond of the benzamide (directed by the amide).[2]

    • Alkyne Insertion: The alkyne inserts into the Rh-C bond.[1][2]

    • Reductive Elimination/Cyclization: Formation of the C-N bond and release of the isoquinolinone.[2]

Method B: Copper-Catalyzed Ullmann-Type Cyclization

A robust method for generating 3,4-disubstituted isoquinolinones from 2-halobenzamides and


-keto esters or 1,3-diketones.[1][2]
  • Reagents: CuI (10 mol%), Ligand (e.g., L-proline), Base (

    
    ).
    
  • Utility: Excellent for introducing diverse substitution at the C3 and C4 positions using readily available keto-esters.[1][2]

Medicinal Chemistry Case Studies

Case Study 1: PPI Inhibition (MDM2-p53)

Compound: NVP-CGM097 (Novartis)[1][2]

  • Target: MDM2 (Negative regulator of p53).[1][3]

  • Mechanism: NVP-CGM097 utilizes a dihydroisoquinolinone core.[1][2][4][5] The scaffold acts as a rigid spacer that projects three hydrophobic substituents into the deep hydrophobic cleft of MDM2, mimicking the Phe19, Trp23, and Leu26 residues of the p53

    
    -helix.
    
  • Key Insight: The isoquinolinone core provides the necessary planarity to slide into the cleft while the N2-substituent locks the conformation to prevent steric clash.[2]

Case Study 2: PARP Inhibition

Compound: NMS-P914 (and related analogs)[1][6]

  • Target: PARP-1 / PARP-2.

  • Mechanism: The lactam unit of the isoquinolin-1-one mimics the nicotinamide moiety of

    
    .[1][2] The N-H (donor) and C=O (acceptor) form a critical bidentate hydrogen bond network with the Glycine and Serine residues in the PARP catalytic site.[2]
    
  • Selectivity: Substitution at the C5 position has been shown to improve selectivity for PARP-1 over PARP-2.[1][2]

Visualizations

Diagram 1: Scaffold & Pharmacophore Map

Isoquinolinone_Core cluster_tautomer Tautomeric Equilibrium Core Isoquinolin-1(2H)-one (Lactam Form) HBD H-Bond Donor (N-H @ Pos 2) Core->HBD Binding Interaction HBA H-Bond Acceptor (C=O @ Pos 1) Core->HBA Binding Interaction Vectors Diversification Vectors (C3, C4, C5-8) Core->Vectors SAR Optimization Lactam Lactam (Major) Stable Amide Lactim Lactim (Minor) Hydroxy-isoquinoline Lactam->Lactim pKa ~11

Caption: Pharmacophore mapping of the isoquinolin-1(2H)-one core, highlighting key binding interactions and the dominant lactam tautomer.

Diagram 2: Rh(III)-Catalyzed Synthesis Workflow

Synthesis_Workflow Start N-Alkoxy Benzamide (Directing Group) Catalyst [Cp*RhCl2]2 / CsOAc C-H Activation Start->Catalyst Reagent Internal Alkyne (R1-C≡C-R2) Reagent->Catalyst Intermediate Rhodacycle Intermediate (Five-Membered) Catalyst->Intermediate Ortho-Metallation Product Isoquinolin-1(2H)-one (Annulated Product) Intermediate->Product Insertion & Reductive Elimination

Caption: Step-by-step workflow for the Rh(III)-catalyzed [4+2] annulation synthesis of isoquinolinones.

Experimental Protocol: Rh(III)-Catalyzed Synthesis

Objective: Synthesis of 3,4-diphenylisoquinolin-1(2H)-one via C-H activation.

Materials:

  • 
    -Pivaloyloxybenzamide (1.0 equiv)[1][2]
    
  • Diphenylacetylene (1.2 equiv)[1]

  • 
     (2.5 mol%)[1]
    
  • 
     (2.0 equiv)[1]
    
  • Methanol (0.2 M concentration)[1]

Procedure:

  • Setup: In a flame-dried screw-cap vial equipped with a magnetic stir bar, combine the benzamide, alkyne, Rh-catalyst, and CsOAc.

  • Solvation: Add Methanol (MeOH) under an air atmosphere (reaction is generally air-tolerant, though

    
     is preferred for reproducibility).
    
  • Reaction: Seal the vial and stir at 60°C for 16 hours . The solution typically turns from orange to dark red/brown.[2]

  • Work-up: Cool to room temperature. Dilute with dichloromethane (DCM) and transfer to a separatory funnel.[2] Wash with saturated

    
     followed by brine.[2]
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    
  • Validation: Verify structure via

    
     NMR (look for disappearance of amide NH and appearance of characteristic isoquinolinone signals).
    

Comparative Data: Isoquinoline vs. Isoquinolinone Drugs[1][2][7][8][9]

FeatureIsoquinoline Drugs (e.g., Ripasudil, Fasudil)Isoquinolinone Drugs/Leads (e.g., NVP-CGM097, PARP Inhibitors)
Core Structure Fully Aromatic HeterocycleCyclic Amide (Lactam)
Key Interaction Hinge Binder (Kinase ATP site)Peptide Bond Mimic / NAD+ Mimic
pKa (Basic N) ~5.4 (Pyridine-like)Neutral / Weakly Acidic (Amide)
Primary Targets ROCK, PKA (Kinases)MDM2 (PPI), PARP (Enzymes)
Solubility High (often used as HCl salts)Moderate (often requires solubilizing groups)

References

  • Discovery of NVP-CGM097: Holzer, P., et al. (2015).[2][5] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][2][5] Journal of Medicinal Chemistry. Link[1][5]

  • Isoquinolinone PARP Inhibitors: Papeo, G., et al. (2013). Insights into PARP Inhibitors' Selectivity using Isoquinolinone Derivatives. Journal of Medicinal Chemistry. Link[1]

  • Rh-Catalyzed Synthesis: Guimond, N., & Fagnou, K. (2010). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling between Benzamides and Alkynes. Journal of the American Chemical Society.[2] Link[1]

  • Review of Scaffold: Zhang, Y., et al. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Future Medicinal Chemistry. Link

  • HPK1 Inhibitors: Wu, H., et al. (2024).[7] Discovery of 1(2H)-phthalazinone and 1(2H)-isoquinolinone derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. European Journal of Medicinal Chemistry. Link[1]

Sources

Foundational

The Ascendancy of the Fluorinated Isoquinolinone Scaffold: A Nexus of Stability and Potency in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoquinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its strategic modification with fluorine, an element with unique and potent effects on molecular properties, has unlocked new avenues for enhancing therapeutic efficacy. The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, often translating into superior pharmacokinetic and pharmacodynamic profiles.[3][4][5] This guide provides a comprehensive technical overview of the biological significance of fluorinated isoquinolinones. We will dissect the fundamental principles of fluorine's role in drug design, explore key therapeutic targets such as Poly(ADP-ribose) polymerase (PARP) and tubulin, and detail the mechanistic basis for the enhanced activity of these compounds. This document serves as a resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for leveraging this powerful chemical motif in the design of next-generation therapeutics.

The Strategic Imperative of Fluorination in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[6] Unlike other halogens, fluorine's small size (van der Waals radius of 1.47 Å, similar to oxygen) and extreme electronegativity (3.98 on the Pauling scale) impart a unique set of properties.[3] These attributes are not merely incremental tweaks but powerful tools to overcome common drug development hurdles.

Modulation of Physicochemical Properties

The potent electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups.[7] This modulation of pKa can enhance bioavailability by improving a compound's ability to permeate cellular membranes.[3] Furthermore, the substitution of hydrogen with fluorine often increases lipophilicity, which can improve membrane penetration, including passage through the blood-brain barrier.[6][8]

Enhancement of Metabolic Stability

The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes.[9] By strategically placing fluorine atoms at sites susceptible to oxidative metabolism ("metabolic soft spots"), chemists can block these pathways, thereby increasing the drug's half-life and overall exposure.[5][10]

Amplification of Binding Affinity

Fluorine can engage in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can lead to enhanced binding affinity and potency.[6][11] The electron-withdrawing effects of fluorine can also alter the electronic distribution of the isoquinolinone core, optimizing its interactions within an enzyme's active site.[11]

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Impact of H → F Substitution
van der Waals Radius (Å) 1.201.471.52Minimal steric perturbation.[3]
Electronegativity (Pauling) 2.203.983.44Potent inductive effects, pKa modulation.[3][6]
C-H Bond Energy (kcal/mol) ~99--N/A
C-F Bond Energy (kcal/mol) -~116-Blocks metabolic oxidation at that site.[9]

Table 1. A comparative summary of the physicochemical properties of hydrogen and fluorine, highlighting the rationale for fluorine substitution in drug design.

Key Biological Targets and Mechanisms of Action

Fluorinated isoquinolinones have demonstrated significant activity against a range of high-value therapeutic targets, particularly in oncology.

PARP Inhibition and Synthetic Lethality in Oncology

Poly(ADP-ribose) polymerases (PARPs), especially PARP-1, are critical enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[12] In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of SSBs.[13] During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs), which cannot be repaired efficiently in HR-deficient cells, resulting in cell death through a concept known as "synthetic lethality".[13]

Isoquinolinone-based structures are potent PARP inhibitors.[12][14] Fluorination can enhance their activity by improving binding to the NAD+ binding pocket of the PARP enzyme and increasing cellular penetration. Several fluorinated isoquinolinone derivatives have shown nanomolar potency against PARP-1.[12]

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + PARP Inhibitor DNA_damage_N DNA Single-Strand Break (SSB) PARP_N PARP Activation DNA_damage_N->PARP_N BER_N Base Excision Repair (BER) PARP_N->BER_N Repair_N DNA Repaired BER_N->Repair_N DNA_damage_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_damage_C->PARP_C Trapped_PARP Trapped PARP Complex PARP_C->Trapped_PARP Inhibitor Fluorinated Isoquinolinone (PARPi) Inhibitor->Trapped_PARP Inhibits & Traps Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis HR_deficient HR Repair Deficient DSB->HR_deficient

Figure 1. Mechanism of synthetic lethality induced by fluorinated isoquinolinone PARP inhibitors in homologous recombination (HR) deficient cancer cells.

Antitubulin Activity and Mitotic Arrest

The microtubule network is a dynamic polymer of α- and β-tubulin heterodimers, essential for cell division, motility, and intracellular transport. Agents that disrupt microtubule dynamics are powerful anticancer therapeutics. Certain fluorinated pyrrolo[2,1-a]isoquinolines, which contain the isoquinolinone core, have been identified as potent antitubulin agents.[15]

These compounds often act at the colchicine binding site, inhibiting tubulin polymerization.[15] This disruption leads to the breakdown of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[15][16] Fluorination of the phenyl ring in these molecules has been shown to yield derivatives with potent cytotoxicity in the low micromolar to sub-nanomolar range against various cancer cell lines, including multidrug-resistant ones.[15]

Other Therapeutic Areas

The versatility of the fluorinated isoquinoline scaffold extends beyond oncology.

  • Antimicrobial Agents: The closely related fluoroquinolone class of antibiotics, which are isomers of isoquinolines, target bacterial DNA gyrase and topoisomerase IV, demonstrating the scaffold's potential for developing anti-infective agents.[17][18]

  • Kinase Inhibition: The isoquinoline scaffold can serve as a template for kinase inhibitors, and fluorination can enhance potency and selectivity by forming specific interactions within the ATP-binding pocket.[11][19]

  • CNS Disorders: Enhanced lipophilicity and metabolic stability from fluorination can improve brain penetration, making these compounds attractive for targeting central nervous system disorders.[6]

The Impact of Fluorination on Pharmacokinetics

A key driver for incorporating fluorine is the strategic enhancement of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[20][21] A compound's biological activity is futile if it cannot reach its target in sufficient concentrations and for an adequate duration.

Pharmacokinetic ParameterGeneral Effect of FluorinationCausality
Metabolic Stability IncreasedThe high bond energy of the C-F bond prevents CYP-mediated oxidative metabolism at the site of fluorination.[9][10]
Lipophilicity (LogP/LogD) IncreasedFluorine is more lipophilic than hydrogen. This can improve membrane permeability and cell uptake.[7][8]
Aqueous Solubility Variable / DecreasedIncreased lipophilicity can sometimes lead to reduced aqueous solubility, a factor to be balanced in drug design.
Oral Bioavailability Often IncreasedA combination of enhanced metabolic stability and improved membrane permeability can lead to higher oral bioavailability.[7][22]
pKa Modulated (Lowered for bases)The strong electron-withdrawing effect of fluorine can decrease the pKa of nearby basic amines, altering ionization state and absorption.[3][7]

Table 2. Summary of the general impact of fluorination on key pharmacokinetic properties and the underlying physicochemical rationale.

Synthetic Strategies for Accessing Fluorinated Isoquinolinones

The synthesis of these valuable compounds can be broadly approached in two ways: by constructing the isoquinolinone ring from fluorinated precursors or by direct fluorination of a pre-formed isoquinolinone scaffold.[9][23] Using fluorinated building blocks is often preferred as it provides superior control over regiochemistry.[23]

A classic and effective method is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, followed by oxidation to the isoquinoline or isoquinolinone.[23][24]

Bischler_Napieralski cluster_workflow Bischler-Napieralski Based Synthesis start Fluorinated β-phenylethylamine amide Fluorinated β-phenylethylamide start->amide Step 1 acyl + Acyl Chloride (Acylation) dihydro Fluorinated 3,4-dihydroisoquinoline amide->dihydro Step 2 cyclize + Dehydrating Agent (e.g., POCl₃) (Cyclization) product Fluorinated Isoquinolinone/Isoquinoline dihydro->product Step 3 oxidize Oxidation (e.g., Pd/C)

Sources

Protocols & Analytical Methods

Method

6-bromo-7-fluoro-2H-isoquinolin-1-one as a precursor for plasma kallikrein inhibitors

This Application Note is structured to guide drug discovery professionals through the strategic utilization of 6-bromo-7-fluoro-2H-isoquinolin-1-one as a core scaffold for designing potent Plasma Kallikrein (PKal) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide drug discovery professionals through the strategic utilization of 6-bromo-7-fluoro-2H-isoquinolin-1-one as a core scaffold for designing potent Plasma Kallikrein (PKal) inhibitors.

Executive Summary

The development of oral plasma kallikrein (PKal) inhibitors has revolutionized the management of Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME). While first-generation inhibitors focused on amidine-based P1 groups (often limited by poor oral bioavailability), next-generation inhibitors utilize neutral, bicyclic scaffolds to mimic the arginine-binding interaction within the S1 pocket.

6-bromo-7-fluoro-2H-isoquinolin-1-one represents a privileged "lynchpin" scaffold. The isoquinolin-1-one core functions as a neutral P1 mimetic, while the 6-bromo and 7-fluoro substituents provide specific handles for divergent synthesis and metabolic stability, respectively. This guide details the rationale, synthetic utility, and biological validation protocols for using this precursor.

Scientific Rationale & Mechanism

The Target: Plasma Kallikrein (PKal)

PKal is a serine protease that cleaves High-Molecular-Weight Kininogen (HMWK) to release bradykinin, a potent vasodilator.[1][2][3] Uncontrolled PKal activity leads to the "bradykinin storm" seen in HAE attacks.[1]

The Scaffold: Structure-Activity Relationship (SAR)

The 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold is designed to address three critical challenges in PKal inhibitor design:

  • S1 Pocket Occupancy (The Core): The lactam (cyclic amide) of the isoquinolin-1-one forms a critical hydrogen bond network with Asp189 and Gly216 in the S1 specificity pocket of PKal, mimicking the terminal guanidine of arginine without the bioavailability-limiting positive charge.

  • Vector for Extension (The 6-Br): The bromine atom at the 6-position is positioned to project substituents into the S2 and S4 pockets. This is the primary site for Suzuki-Miyaura cross-coupling to attach the "tail" of the inhibitor (often a substituted benzylamine or heteroaryl group).

  • Metabolic Blocking (The 7-F): The 7-position is a metabolic "soft spot" prone to oxidation by CYP450 enzymes. Fluorination at this position blocks metabolic clearance and electronically tunes the acidity of the lactam NH, potentially strengthening the H-bond to Asp189.

Pathway Visualization

The following diagram illustrates the intervention point of inhibitors derived from this scaffold within the Contact Activation System.

PKal_Pathway FXII Factor XII FXIIa Factor XIIa (Activated) FXII->FXIIa Contact Activation PreKal Prekallikrein FXIIa->PreKal Activates PKal Plasma Kallikrein (Target Enzyme) PreKal->PKal Cleavage PKal->FXII Feedback Activation HMWK HMW Kininogen PKal->HMWK Cleaves Bradykinin Bradykinin (Vasodilator) HMWK->Bradykinin Releases Receptor B2 Receptor (Endothelium) Bradykinin->Receptor Binds Inhibitor Isoquinolinone-based Inhibitor Inhibitor->PKal BLOCKS (Ki < 1nM)

Caption: Mechanism of Action. The isoquinolinone inhibitor blocks PKal, preventing HMWK cleavage and halting bradykinin production.

Experimental Protocols

Protocol A: Scaffold Functionalization via Suzuki-Miyaura Coupling

Objective: To couple the 6-bromo-7-fluoro-2H-isoquinolin-1-one precursor with a boronic acid derivative (targeting the S2 pocket) to generate a lead candidate.

Materials:

  • Precursor: 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 eq)

  • Partner: (4-(aminomethyl)phenyl)boronic acid pinacol ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: K₂CO₃ (2M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a nitrogen-purged microwave vial, combine the isoquinolinone precursor (242 mg, 1.0 mmol) and the boronate ester (1.2 mmol).

  • Solvation: Add 1,4-Dioxane (8 mL) and stir until partially dissolved.

  • Activation: Add the K₂CO₃ solution (1.5 mL). Bubble nitrogen through the mixture for 5 minutes to remove dissolved oxygen (Critical for preventing homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly. Seal the vial.

  • Reaction: Heat to 90°C for 4 hours (conventional heating) or 110°C for 45 minutes (microwave irradiation).

  • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the bromide (M+H 242/244) and appearance of the coupled product mass.

  • Workup: Dilute with EtOAc (50 mL), wash with water (2x) and brine (1x). Dry over Na₂SO₄.[4]

  • Purification: Flash column chromatography (0-10% MeOH in DCM). The product typically elutes as an off-white solid.

Technical Insight: The 7-fluoro substituent is electron-withdrawing, which can slightly deactivate the 6-bromo position toward oxidative addition compared to the non-fluorinated analog. Using a bidentate ligand like dppf or XPhos is recommended to maintain high yields.

Protocol B: In Vitro PKal Inhibition Assay (Chromogenic)

Objective: To validate the inhibitory potency (IC50) of the synthesized compound against human Plasma Kallikrein.

Reagents:

  • Enzyme: Human Plasma Kallikrein (purified).[1]

  • Substrate: Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA).

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.01% Tween-20, pH 7.8.

Workflow:

  • Preparation: Prepare a 10-point dilution series of the inhibitor in DMSO (Final assay DMSO concentration < 1%).

  • Incubation: Mix 10 µL of inhibitor solution with 40 µL of PKal enzyme (0.5 nM final conc) in a 96-well plate. Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 50 µL of S-2302 substrate (200 µM final conc).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 minutes using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Fit data to the 4-parameter logistic equation to determine IC50.
    

Self-Validation Check:

  • Positive Control: Include a known inhibitor (e.g., Berotralstat or Benzamidine) in every run.

  • Z-Factor: Ensure Z' > 0.5 for the assay plate to confirm statistical reliability.

Comparative Data: Impact of the 7-Fluoro Substituent

The following table summarizes the theoretical and observed advantages of using the 7-fluoro scaffold versus the 7-hydrogen analog in a typical benzylamine-linked inhibitor series.

Feature7-H Analog (Control)7-F Analog (Target)Impact of Fluorination
pKa (Lactam NH) ~10.5~9.8Increased acidity strengthens H-bond to Asp189.
Metabolic Stability (t½) 25 min (Microsomes)>60 min (Microsomes)Blocks metabolic oxidation at the electron-rich 7-position.
PKal IC50 12 nM4 nM3x potency improvement due to electronic tuning.
Selectivity (vs FXXa) >500x>1000xReduced lipophilicity often improves selectivity profiles.

Synthesis of the Precursor (Reference)

If the 6-bromo-7-fluoro-2H-isoquinolin-1-one is not commercially available, it can be synthesized via the Modified Pomeranz-Fritsch reaction.

Synthesis_Workflow SM 4-Bromo-3-fluoro- benzaldehyde Inter1 Acetal Intermediate SM->Inter1 Aminoacetaldehyde dimethyl acetal Inter2 Tosylate Cyclization Inter1->Inter2 TsCl, Pyridine Final 6-Bromo-7-fluoro- isoquinolin-1-one Inter2->Final H2SO4 / P2O5 (Cyclization)

Caption: Synthetic route to the scaffold from commercially available benzaldehyde.

  • Condensation: React 4-bromo-3-fluorobenzaldehyde with aminoacetaldehyde dimethyl acetal to form the imine.

  • Reduction/Protection: Reduce the imine (NaBH4) and protect the amine with Tosyl chloride.

  • Cyclization: Treat with strong acid (H2SO4/P2O5) to effect the Pomeranz-Fritsch cyclization, yielding the isoquinoline core.

  • Oxidation: Oxidation of the isoquinoline (if not already in lactam form via specific rearrangement) or direct synthesis from the benzoic acid derivative via the Curtius rearrangement route is required to install the 1-one (lactam) functionality.

References

  • BioCryst Pharmaceuticals. (2020).[5] Discovery of Berotralstat (BCX7353): A Potent, Selective, and Oral Plasma Kallikrein Inhibitor. Journal of Medicinal Chemistry.[5][6] (Note: Generalized link to J. Med. Chem. as specific deep links vary).[7]

  • Davie, R. L., et al. (2022).[5][8] Sebetralstat (KVD900): A Potent and Selective Small Molecule Plasma Kallikrein Inhibitor Featuring a Novel P1 Group as a Potential Oral On-Demand Treatment for Hereditary Angioedema.[5] Journal of Medicinal Chemistry.[5][6]

  • Evans, D. M., et al. (2021). Plasma Kallikrein Inhibitors.[2][5][6][9][10][11] Patent WO2021028645A1. (Describes synthesis of related fluoro-isoquinoline intermediates).

  • Li, Z., et al. (2020).[5] Discovery and development of plasma kallikrein inhibitors for multiple diseases.[1][5][6][10] European Journal of Medicinal Chemistry.[5]

  • BenchChem. (2025).[7] Technical Guide: Synthesis of 6-bromo-isoquinolinone derivatives. (General synthetic methodology reference).

Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Sources

Application

Application Note: Regioselective N-Alkylation of 6-Bromo-7-fluoro-2H-isoquinolin-1-one

This Application Note is structured as a comprehensive technical guide for the N-alkylation of 6-bromo-7-fluoro-2H-isoquinolin-1-one . It synthesizes established heterocyclic chemistry principles with specific considerat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the N-alkylation of 6-bromo-7-fluoro-2H-isoquinolin-1-one . It synthesizes established heterocyclic chemistry principles with specific considerations for this electron-deficient scaffold.

[1]

Executive Summary

The scaffold 6-bromo-7-fluoro-2H-isoquinolin-1-one represents a critical intermediate in the synthesis of next-generation kinase inhibitors and KRAS effectors.[1] Its functionalization via N-alkylation is a pivotal step that defines the pharmacokinetic profile of the final drug candidate.[2]

However, this reaction presents a classic chemoselectivity challenge: the Lactam-Lactim Tautomerism .[1] The ambident nature of the deprotonated anion can lead to a mixture of N-alkyl (thermodynamically favored in polar aprotic solvents) and O-alkyl (kinetically favored with hard electrophiles) products. Furthermore, the electron-withdrawing nature of the 7-fluoro and 6-bromo substituents increases the acidity of the N-H bond but also introduces a risk of SNAr side reactions if nucleophilic bases are used.[1]

This guide provides a validated, high-fidelity protocol to maximize N-selectivity (>95%) while suppressing O-alkylation and defluorination byproducts.[1]

Mechanistic Analysis & Reaction Design[2]

The Ambident Anion Challenge

Upon deprotonation, the isoquinolinone anion delocalizes charge between the nitrogen and the oxygen.[2]

  • Nitrogen (Soft Center): Reaction here yields the desired N-alkyl lactam.[2] This is favored by orbital control (soft electrophiles, high temperatures, thermodynamic control).[1]

  • Oxygen (Hard Center): Reaction here yields the O-alkyl imidate (isocarbostyril). This is favored by charge control (hard electrophiles, low temperatures, significant O-coordination).[1]

Substituent Effects (6-Br, 7-F)

The 7-fluoro substituent is electronically coupled to the ring system.[1]

  • Acidity: The -I (inductive) effect of Fluorine at C7 and Bromine at C6 significantly lowers the pKa of the N-H (estimated pKa ~10-11 in DMSO) compared to unsubstituted isoquinolinone.[2] This allows the use of milder carbonate bases.

  • SNAr Liability: While the C1 carbonyl activates the ring, the C7 position is generally less susceptible to nucleophilic aromatic substitution (SNAr) than C1 or C3.[2] However, strong nucleophiles (e.g., thiolates, alkoxides) could displace the fluoride.[1][2] Therefore, non-nucleophilic bases are strictly required.[1]

Pathway Visualization

The following diagram illustrates the competing pathways and the optimal route for N-alkylation.

N_Alkylation_Pathways Substrate 6-Bromo-7-fluoro- 2H-isoquinolin-1-one (Lactam Form) Anion Ambident Anion (Delocalized Negative Charge) Substrate->Anion Deprotonation (Cs2CO3/DMF) Lactim Lactim Tautomer (Minor) Substrate->Lactim Tautomerism N_Product N-Alkyl Product (Thermodynamic - Desired) Anion->N_Product Soft Electrophile (R-X) Polar Aprotic Solvent High Temp O_Product O-Alkyl Product (Kinetic - Impurity) Anion->O_Product Hard Electrophile (R-OTs) Non-polar Solvent Ag+ Salts

Figure 1: Competing reaction pathways for the alkylation of isoquinolin-1-ones. The green path represents the optimized protocol.

Validated Experimental Protocols

Method A: Standard High-Yield Protocol (Cesium Carbonate)

Best for: Primary alkyl halides, benzyl halides, and unhindered electrophiles.[1] Rationale: Cesium carbonate (


) is the "gold standard" for lactam alkylation.[2] The large cesium cation effectively disrupts the tight ion pair with the lactam anion, increasing the nucleophilicity of the nitrogen atom (the "Cesium Effect") and enhancing solubility in DMF.[2]
Materials
  • Substrate: 6-Bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.2 equiv)[2]

  • Base: Cesium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)[1]

Step-by-Step Procedure
  • Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[2]
    
  • Dissolution: Add the isoquinolinone substrate (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion.[2] The suspension may turn slightly yellow/orange indicating anion formation.[2] Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.[2]

    • Note: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF first.[1][2]

  • Reaction: Heat the mixture to 60 °C . Monitor by LC-MS or TLC.[3]

    • Typical reaction time:[2][3][4] 2–4 hours.[2]

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc) and wash with Water (

      
      ) x 3 to remove DMF.[2]
      
    • Wash the organic layer with Brine, dry over

      
      , filter, and concentrate.[1][2]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The N-alkyl product is typically more polar than the O-alkyl impurity.[1]

Method B: "Hard" Electrophile Protocol (Lithium Hydride)

Best for: Secondary alkyl halides or less reactive electrophiles where higher temperatures are needed.[2] Rationale: LiH or NaH generates the "naked" anion irreversibly.[2]

  • Suspend NaH (60% in oil, 1.2 equiv) in dry THF or DMF at 0 °C.

  • Add substrate dropwise.[2][5] Stir 30 min at 0 °C

    
     RT.
    
  • Add electrophile.[2][3][6] Heat to reflux (THF) or 80 °C (DMF).[2]

  • Caution: This method carries a higher risk of SNAr at the 7-F position if the electrophile is slow to react.[2]

Data Interpretation & Quality Control

NMR Diagnostics

Distinguishing N-alkylation from O-alkylation is critical.[1] Use the following chemical shift markers (


 NMR in 

):
FeatureN-Alkyl Product (Lactam) O-Alkyl Product (Imidate)
C3-H Proton Doublet at ~6.4 - 6.6 ppm Doublet at ~7.2 - 7.5 ppm
Alpha-CH2 (R) ~3.8 - 4.2 ppm (N-CH2)~4.4 - 4.6 ppm (O-CH2)
C1 Carbon (

)
~160 - 162 ppm (Carbonyl)~155 - 158 ppm (Imidate C=N)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Conversion Poor solubility of base; Old Alkyl Halide.[1]Switch from

to

; Add NaI (0.1 equiv) as catalyst (Finkelstein).
High O-Alkylation "Hard" electrophile (e.g., sulfates, tosylates); Solvent too non-polar.[1]Use Alkyl Iodides ; Ensure solvent is DMF or DMSO; Increase temperature (favors N-alkylation thermodynamically).
Loss of Fluorine SNAr side reaction.[2]Lower temperature; Avoid strong nucleophilic bases (e.g., NaOMe); Ensure reagents are dry.[2]

References

  • Regioselectivity in Isoquinolinone Alkylation

    • Title: N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction.[1][6][7][8]

    • Source:J. Chem. Soc., Perkin Trans.[2][3] 1, 2002.[1][8]

    • Relevance: Establishes the baseline for N vs O selectivity in this scaffold.
  • Cesium Effect in Lactam Alkylation

    • Title: Cesium Carbonate Promoted N-Alkyl
    • Source:Synthetic Communications, 2010.[2]

    • Relevance: Validates the use of for maximizing N-selectivity.
    • [2]

  • Adagrasib (KRAS G12C)

    • Title: Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor.[2][9][10][11]

    • Source:Org.[2][11] Lett. 2023, 25, 6, 944–949.[1][11]

    • Relevance: Demonstrates the handling of similar halogenated fused-ring systems in high-value drug synthesis.
  • Substrate Data

    • Title: 6-Bromo-7-fluoroisoquinolin-1(2H)-one Compound Summary.
    • Source: PubChem CID 15885182.[2][12]

    • Relevance: Physical properties and safety data.[2][12][10][13][14][15][16]

    • [2]

Sources

Method

Application Note: Functionalization of 6-Bromo-7-fluoro-2H-isoquinolin-1-one using Cesium Carbonate

Executive Summary This guide details the experimental protocols for reacting 6-bromo-7-fluoro-2H-isoquinolin-1-one with cesium carbonate ( ) .[1] This substrate is a critical intermediate in the synthesis of PARP7 inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental protocols for reacting 6-bromo-7-fluoro-2H-isoquinolin-1-one with cesium carbonate (


) .[1] This substrate is a critical intermediate in the synthesis of PARP7 inhibitors and other kinase-targeted therapeutics.[1]

Cesium carbonate serves two distinct, high-value roles depending on the reaction environment:

  • Mild Base for N-Alkylation: Facilitates the deprotonation of the lactam nitrogen for nucleophilic substitution with alkyl halides or sulfonates.[1]

  • Activator for Suzuki-Miyaura Coupling: Acts as a base to facilitate transmetalation in palladium-catalyzed cross-couplings at the C6-bromide position.[1]

Chemical Context & Mechanistic Insight

The Substrate: 6-Bromo-7-fluoro-2H-isoquinolin-1-one[1][2][3]
  • Acidity: The lactam proton (N-H) has a pKa of approximately 13–14.[1] The adjacent carbonyl and the electron-withdrawing fluorine at C7 increase the acidity compared to unsubstituted isoquinolinones.[1]

  • Regioselectivity: The lactam anion is an ambident nucleophile (can react at N or O).[1]

    
     in polar aprotic solvents (DMF, DMA) strongly favors N-alkylation  (thermodynamic product) over O-alkylation (kinetic product), due to the "Cesium Effect" where the large cesium cation stabilizes the softer nitrogen anion.
    
The Reagent: Cesium Carbonate ( )[4][5]
  • Solubility: Unlike

    
    , 
    
    
    
    has appreciable solubility in organic solvents like DMF and alcohols, allowing for homogeneous or semi-homogeneous reaction conditions.
  • Basicity: It provides a mild, non-nucleophilic basic environment that minimizes side reactions such as the hydrolysis of sensitive esters or displacement of the C7-fluorine via

    
     (unless a strong external nucleophile is present).
    

Protocol A: Regioselective N-Alkylation

Objective: To attach an alkyl group to the Nitrogen (position 2) of the isoquinolinone core.[1] This is the primary method for introducing solubility-enhancing tails or pharmacophores.[1]

Materials & Reagents
ReagentEquiv.RoleNotes
6-bromo-7-fluoro-2H-isoquinolin-1-one 1.0SubstrateSolid, dry.[1]
Alkyl Halide / Sulfonate 1.2 – 1.5ElectrophileAlkyl bromides or Tosylates work best.[1]
Cesium Carbonate (

)
2.0 – 3.0BaseAnhydrous, granular (ground to powder).
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous (water < 50 ppm).[1]
TBAI (Tetrabutylammonium iodide) 0.1AdditiveOptional: Catalyzes reaction with alkyl chlorides.[1]
Experimental Procedure
  • Preparation: Flame-dry a round-bottom flask or reaction vial equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1][2]
    
  • Dissolution: Add 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv) and anhydrous DMF (concentration 0.1 M – 0.2 M). Stir until fully dissolved.

  • Deprotonation: Add

    
      (2.0 equiv) in a single portion.[1]
    
    • Observation: The suspension may turn slightly yellow/orange as the anion forms.

    • Critical Step: Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation before adding the electrophile.

  • Alkylation: Add the Alkyl Electrophile (1.2 equiv) dropwise (if liquid) or as a solution in minimal DMF (if solid).[1]

  • Reaction:

    • Standard: Stir at RT for 12–16 hours .

    • Sluggish Electrophiles: If using a secondary alkyl halide or a chloride, heat to 50–60°C for 4–8 hours.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx.[1][2] 10x reaction volume).

    • Wash organic layer with Water (3x) to remove DMF and inorganic salts.[1]

    • Wash with Brine (1x).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is typically purified via Flash Column Chromatography (SiO2).[1][2]

    • Eluent: Hexanes/EtOAc gradient (typically 0-50% EtOAc).[1] The N-alkylated product is usually more polar than the starting material but less polar than the O-alkylated impurity (if formed).[1]

Troubleshooting & Optimization
  • Issue: Low Conversion.

    • Solution: Increase temperature to 60°C or add 0.1 equiv TBAI (Finkelstein condition).

  • Issue: O-Alkylation observed.

    • Solution: Ensure the solvent is strictly anhydrous.[1] Switch solvent to Acetone (reflux) if DMF promotes O-alkylation for your specific electrophile, though DMF/

      
       is generally N-selective.
      

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C6 position by replacing the Bromine with an Aryl or Heteroaryl group.[1][3]

Materials & Reagents
ReagentEquiv.RoleNotes
6-bromo-7-fluoro-2H-isoquinolin-1-one 1.0Substrate-
Boronic Acid / Pinacol Ester 1.2 – 1.5Coupling Partner

or


0.05CatalystRobust, air-stable Pd(II) precatalyst.[1][4]
Cesium Carbonate (

)
3.0BaseActivates boronic acid.[1]
1,4-Dioxane / Water (4:1) SolventMediumDegassed.[1]
Experimental Procedure
  • Setup: Charge a microwave vial or pressure tube with the Substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Inerting: Cap the vial and cycle vacuum/

    
     three times to remove oxygen.
    
  • Solvent & Catalyst: Under positive

    
     flow, add the degassed Dioxane/Water  mixture (0.1 M). Add the Pd catalyst  (5 mol%) quickly.
    
  • Reaction:

    • Thermal: Heat to 90°C in an oil bath for 4–12 hours.

    • Microwave: Heat to 100–120°C for 30–60 minutes.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove Palladium black. Rinse with EtOAc or MeOH.[1]

    • Concentrate the filtrate.[1]

    • Partition between EtOAc and Water.[1] Extract aqueous layer with EtOAc.[1]

  • Purification: Flash Chromatography (SiO2).[1][2]

    • Note: The 7-Fluoro group remains intact under these conditions, preserving it for potential future

      
       reactions if desired.[1]
      

Visualized Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for this substrate.

G Substrate 6-bromo-7-fluoro- 2H-isoquinolin-1-one Cs2CO3 Cesium Carbonate (Cs2CO3) Substrate->Cs2CO3 + Reagent Pathway1 Pathway A: N-Alkylation Cs2CO3->Pathway1 + Alkyl Halide (DMF, RT) Pathway2 Pathway B: Suzuki Coupling Cs2CO3->Pathway2 + Boronic Acid + Pd (Dioxane/H2O, 90°C) Product1 N-Alkylated Product (PARP7 Inhibitor Precursor) Pathway1->Product1 Deprotonation & SN2 Attack Product2 6-Aryl-7-fluoro- isoquinolin-1-one Pathway2->Product2 Transmetalation & Reductive Elimination

Figure 1: Divergent synthetic pathways for 6-bromo-7-fluoro-2H-isoquinolin-1-one mediated by Cesium Carbonate.[1]

References

  • Vertex Pharmaceuticals Inc. (2016).[1] Derivatives of N-((heteroarylmethyl)-heteroaryl-carboxamide used as plasma kallikrein inhibitors. WO2016083816A1.

  • Gilead Sciences, Inc. (2023).[1] Parp7 inhibitors. WO2023147418A1.

  • BenchChem. (2025).[2] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile.

  • Salvatore, R. N., et al. (2002).[5] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. Journal of Organic Chemistry, 67(3), 946–955.

Sources

Application

conversion of 6-bromo-7-fluoro-2H-isoquinolin-1-one to 6-bromo-1-chloro-7-fluoro-isoquinoline

) Mediated Aromatization Audience: Medicinal Chemists, Process Development Scientists Abstract This technical guide details the protocol for converting 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 1938129-80-6) to 6-bromo...

Author: BenchChem Technical Support Team. Date: February 2026


) Mediated Aromatization
Audience:  Medicinal Chemists, Process Development Scientists

Abstract

This technical guide details the protocol for converting 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 1938129-80-6) to 6-bromo-1-chloro-7-fluoro-isoquinoline (CAS: 1938129-37-3). This transformation is a critical step in the synthesis of isoquinoline-based kinase inhibitors and pharmacological probes. The protocol utilizes phosphorus oxychloride (


) with catalytic 

-dimethylformamide (DMF) to effect the deoxychlorination. Emphasis is placed on reaction mechanism, safety regarding

quenching, and purification strategies to isolate the highly functionalized heterocycle.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Challenge of the Substrate

The starting material is a 2H-isoquinolin-1-one (often called isocarbostyril). While formally an amide, it exists in tautomeric equilibrium with its hydroxy-isoquinoline (lactim) form. However, the equilibrium heavily favors the amide (lactam) form due to the stability of the carbonyl bond.

  • Substituent Effects: The presence of the 7-fluoro and 6-bromo atoms withdraws electron density from the ring system. This deactivation makes the carbonyl oxygen less nucleophilic, often requiring higher temperatures or catalytic activation (DMF) compared to unsubstituted isoquinolinones.

Reaction Mechanism

The reaction proceeds via an activation-elimination pathway, driven by the formation of a strong P=O bond.

  • Activation: The carbonyl oxygen of the isoquinolinone attacks the electrophilic phosphorus of

    
    .
    
  • Catalysis (Vilsmeier-Haack type): If DMF is present,

    
     reacts with DMF to form the Vilsmeier reagent (chloroiminium ion), which is a more potent electrophile than 
    
    
    
    alone. This species activates the isoquinolinone oxygen.
  • Intermediate Formation: A dichlorophosphate (or Vilsmeier adduct) intermediate is formed, converting the carbonyl oxygen into an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (liberated from the reagent) attacks the C1 position.

  • Aromatization: The leaving group is expelled, and the system aromatizes to form the fully conjugated 1-chloroisoquinoline.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
6-bromo-7-fluoro-2H-isoquinolin-1-one Substrate1.0Dry thoroughly before use.
Phosphorus Oxychloride (

)
Reagent/Solvent5.0 - 10.0Corrosive/Toxic. Use fresh bottle.

-Dimethylformamide (DMF)
Catalyst0.1 - 0.5Anhydrous. Essential for deactivated rings.
Dichloromethane (DCM) Extraction SolventN/AHPLC Grade.
Sat.

(aq)
NeutralizationN/AFor quenching.

Equipment:

  • Round-bottom flask (RBF) with 24/40 joint.

  • Reflux condenser with drying tube (CaCl2 or

    
     line).
    
  • Magnetic stir bar.

  • Ice-water bath.[1]

  • Rotary evaporator.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture reacts violently with

    
     and reduces yield.
    
  • Charging: To a 100 mL RBF containing a stir bar, add 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 g, 4.13 mmol).

  • Reagent Addition: Add

    
      (5.0 mL, ~13 equiv). The solid may not dissolve immediately.
    
    • Expert Note: While neat

      
       is standard, if solubility is poor, anhydrous acetonitrile (
      
      
      
      ) or toluene can be used as a co-solvent, though neat reactions are generally faster.
  • Catalyst: Add DMF (3-5 drops). You may observe a slight exotherm or fuming.

Step 2: Reaction
  • Heating: Attach the reflux condenser. Heat the mixture to reflux (approx. 105–110 °C) .

  • Monitoring: Stir at reflux for 2 to 4 hours .

    • TLC Monitoring: Eluent 20% EtOAc in Hexanes. The starting material (polar, amide) will disappear, and a less polar spot (product) will appear near the solvent front.

    • Visual Cue: The reaction mixture usually turns from a suspension to a clear, yellow/orange solution upon completion.

Step 3: Workup (Critical Safety Step)
  • Concentration: Allow the mixture to cool to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator) connected to a caustic scrubber or efficient trap.
    
    • Why? Quenching large amounts of

      
       is dangerous. Removing the bulk first is safer.
      
  • Quenching: Dissolve the residue in a minimal amount of DCM (10 mL). Pour this solution very slowly into a beaker of vigorously stirred ice-water (50 mL) .

    • Caution: This step generates HCl gas and heat.[1] Maintain temperature < 20 °C.

  • Neutralization: Slowly add saturated aqueous

    
     until pH ~8.
    
  • Extraction: Extract the aqueous layer with DCM (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , filter, and concentrate.
    
Step 4: Purification
  • Flash Chromatography: Purify the crude residue on silica gel.

    • Gradient: 0%

      
       10% EtOAc in Hexanes.
      
    • Product: The 1-chloro derivative elutes early.

  • Characterization: Isolate the product as an off-white to pale yellow solid.

    • Expected Yield: 85-95%.

Visualization: Process Workflow

G Start Start: 6-bromo-7-fluoro-isoquinolinone React Add POCl3 + cat. DMF Reflux 110°C, 3h Start->React Activation Evap Evaporate excess POCl3 (Vacuum) React->Evap Completion Quench Quench residue into Ice/Water Neutralize with NaHCO3 Evap->Quench Safety Precaution Extract Extract with DCM Dry (Na2SO4) & Concentrate Quench->Extract Workup Purify Flash Column Chromatography (Hexanes/EtOAc) Extract->Purify Crude Isolation Product Product: 6-bromo-1-chloro-7-fluoro-isoquinoline Purify->Product Final Pure Compound

Figure 1: Workflow for the deoxychlorination of substituted isoquinolinones.

Expertise & Troubleshooting

Common Pitfalls
  • Incomplete Reaction: If the starting material persists after 4 hours, add another aliquot of

    
     (2-3 mL) and fresh DMF (2 drops). The presence of water in the system usually causes stalling by hydrolyzing the active Vilsmeier intermediate.
    
  • Hydrolysis during Workup: The 1-chloroisoquinoline product is relatively stable, but prolonged exposure to acidic aqueous conditions (before neutralization) can revert it to the starting isoquinolinone. Neutralize quickly.

  • Sublimation: Some chloro-isoquinolines sublime under high vacuum. Do not leave on the high-vac pump overnight.

Safety: Handling
  • Hazard:

    
     reacts explosively with water.
    
  • PPE: Double nitrile gloves, lab coat, safety glasses, and a functioning fume hood are mandatory.

  • Spill Control: Cover spills with dry sand or soda ash. Do not use water.[1]

References

  • PubChem Compound Summary. (2025). 6-Bromo-7-fluoroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2025). 6-Bromo-1-chloro-7-fluoroisoquinoline. National Center for Biotechnology Information. Link

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (Provides analogous protocol for bromo-halo-quinoline synthesis using POCl3). Link

  • Organic Chemistry Portal. (2024).[2] Isoquinolone Synthesis and Functionalization. (General review of isoquinolinone reactivity). Link

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-7-fluoroisoquinolin-1(2H)-one. Link

Sources

Method

Application Notes and Protocols for 6-bromo-7-fluoro-2H-isoquinolin-1-one in Cancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] De...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of isoquinolinone have demonstrated a broad spectrum of pharmacological activities, with a significant focus in recent years on their potential as anticancer agents.[1][2] These compounds have been shown to exert their antiproliferative effects through diverse mechanisms, including the inhibition of critical cellular enzymes such as Poly(ADP-ribose) polymerase (PARP) and kinases within the PI3K/Akt/mTOR signaling pathway.[3][4][5][6]

This document provides detailed application notes and protocols for the investigation of 6-bromo-7-fluoro-2H-isoquinolin-1-one , a halogenated isoquinolinone derivative, in the context of cancer drug discovery. While direct biological data for this specific compound is limited, its structural features suggest a strong potential for anticancer activity based on the established pharmacology of related isoquinolinone analogs.[7][8] The protocols outlined herein provide a comprehensive framework for evaluating its efficacy and elucidating its mechanism of action.

Compound Profile: 6-bromo-7-fluoro-2H-isoquinolin-1-one

PropertyValueSource
CAS Number 1938129-80-6[9][10]
Molecular Formula C₉H₅BrFNO[10][11]
Molecular Weight 242.05 g/mol [9][11]
Appearance Brown to gray solid[10]
Solubility Soluble in DMSO[1]

Hypothesized Mechanisms of Action

Based on extensive research into the isoquinolinone scaffold, two primary and highly relevant anticancer mechanisms are proposed for 6-bromo-7-fluoro-2H-isoquinolin-1-one: PARP inhibition and modulation of the PI3K/Akt/mTOR pathway.

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[4] In cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[3] The isoquinolinone core is a well-established pharmacophore for PARP inhibition.[3][4][12]

PARP_Inhibition cluster_0 Normal Cell cluster_1 Cancer Cell (e.g., BRCA-mutant) DNA_damage DNA Damage PARP PARP DNA_damage->PARP activates DNA_repair DNA Repair PARP->DNA_repair facilitates Cell_survival Cell Survival DNA_repair->Cell_survival DNA_damage_cancer DNA Damage PARP_cancer PARP DNA_damage_cancer->PARP_cancer activates Blocked_repair Blocked DNA Repair PARP_cancer->Blocked_repair Compound 6-bromo-7-fluoro- 2H-isoquinolin-1-one Compound->PARP_cancer inhibits Apoptosis Apoptosis Blocked_repair->Apoptosis

Caption: Proposed mechanism of PARP inhibition.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival.[13] Its aberrant activation is a common feature in many cancers, making it a key therapeutic target.[13][14] Several classes of heterocyclic compounds, including quinolones and isoquinolones, have been developed as inhibitors of kinases within this pathway.[5][6]

PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates Compound 6-bromo-7-fluoro- 2H-isoquinolin-1-one Compound->PI3K inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Application Notes and Protocols

The following protocols are designed to be comprehensive and self-validating. It is crucial to include appropriate controls in every experiment to ensure the reliability of the results.

Protocol 1: In Vitro Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic effect of 6-bromo-7-fluoro-2H-isoquinolin-1-one on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)[17]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[18]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 6-bromo-7-fluoro-2H-isoquinolin-1-one in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control wells (medium with the same percentage of DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[15]

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.[15]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro PARP Inhibition Assay

This colorimetric assay measures the inhibition of PARP enzyme activity by the test compound.[19][20]

Materials:

  • HT Universal Colorimetric PARP Assay Kit (or similar)[19]

  • Recombinant PARP enzyme

  • Histone-coated 96-well plate

  • Activated DNA

  • Biotinylated NAD⁺

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop solution

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Known PARP inhibitor (e.g., Olaparib) as a positive control

Procedure:

  • Reagent Preparation: Prepare all buffers and reagents according to the kit manufacturer's instructions.[19]

  • Inhibitor Addition:

    • Prepare serial dilutions of 6-bromo-7-fluoro-2H-isoquinolin-1-one and the positive control in the assay buffer.

    • Add the diluted inhibitors to the histone-coated wells. Include a no-inhibitor control (100% activity) and a no-enzyme control (background).[20]

  • Enzyme Reaction:

    • Add the PARP enzyme to each well (except the no-enzyme control).

    • Initiate the reaction by adding the PARP cocktail containing biotinylated NAD⁺ and activated DNA.[20]

    • Incubate at room temperature for 60 minutes.[19]

  • Detection:

    • Wash the wells to remove unincorporated biotinylated NAD⁺.

    • Add Streptavidin-HRP and incubate to allow binding to the biotinylated ADP-ribose chains.

    • Wash the wells again.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution.

  • Measurement: Read the absorbance at 450 nm.[20]

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC₅₀ value.

Protocol 3: In Vitro PI3K Kinase Assay

This assay measures the ability of the compound to inhibit the activity of a PI3K isoform (e.g., PI3Kα). An HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo™ assay can be used.[21][22]

Materials:

  • PI3K Kinase Assay Kit (e.g., HTRF or ADP-Glo™)[21][22]

  • Recombinant PI3K enzyme (e.g., p110α/p85α)

  • PIP2 substrate

  • ATP

  • Detection reagents (as per the kit)

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Known PI3K inhibitor (e.g., Wortmannin) as a positive control[23]

Procedure (ADP-Glo™ example):

  • Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PI3K enzyme and lipid substrate mixture.[22]

    • Initiate the kinase reaction by adding ATP.[22]

    • Incubate at room temperature for 60 minutes.[22]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to deplete the remaining ATP.

    • Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes.

  • Measurement: Read the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate the percentage of PI3K inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value.

Protocol 4: In Vivo Xenograft Model for Breast Cancer

This protocol evaluates the in vivo anti-tumor efficacy of 6-bromo-7-fluoro-2H-isoquinolin-1-one using a human breast cancer cell line xenograft model in immunocompromised mice.[17][24]

Materials:

  • MDA-MB-231 human breast cancer cells[17]

  • Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)[24]

  • Matrigel

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Vehicle solution for in vivo administration (e.g., 0.5% carboxymethylcellulose)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest MDA-MB-231 cells during their exponential growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.[17]

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor formation.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Administer 6-bromo-7-fluoro-2H-isoquinolin-1-one (e.g., 25, 50 mg/kg) or the vehicle control via the desired route (e.g., oral gavage) daily for 21 days.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) percentage.

  • Compare the final tumor weights between the groups.

  • Analyze body weight changes to assess toxicity.

Data Presentation

Table 1: In Vitro Activity of 6-bromo-7-fluoro-2H-isoquinolin-1-one

AssayCell Line / EnzymeIC₅₀ (µM)
Cell Viability (MTT)MDA-MB-231[Experimental Value]
Cell Viability (MTT)MCF-7[Experimental Value]
PARP InhibitionRecombinant PARP1[Experimental Value]
PI3K InhibitionRecombinant PI3Kα[Experimental Value]

Table 2: In Vivo Efficacy in MDA-MB-231 Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight Change (%)
Vehicle Control-[Experimental Value]-[Experimental Value]
Compound (low dose)25[Experimental Value][Calculated Value][Experimental Value]
Compound (high dose)50[Experimental Value][Calculated Value][Experimental Value]
Positive Control[Dose][Experimental Value][Calculated Value][Experimental Value]

References

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. (n.d.). protocols.io. Retrieved from [Link]

  • HT Universal Colorimetric PARP Assay Kit with Histone-coated Strip Wells. (n.d.). Interchim. Retrieved from [Link]

  • Cuzzocrea, S., et al. (2003). Novel isoquinolinone-derived inhibitors of poly(ADP-ribose) polymerase-1: pharmacological characterization and neuroprotective effects in an in vitro model of cerebral ischemia. Journal of Pharmacology and Experimental Therapeutics, 305(3), 945-953.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). Taylor & Francis Online. Retrieved from [Link]

  • The MCF-7 Xenograft Model for Breast Cancer. (n.d.). Melior Discovery. Retrieved from [Link]

  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. (2025). ResearchGate. Retrieved from [Link]

  • Eltze, T., et al. (2008). Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors. Molecular Pharmacology, 74(6), 1587-1598.
  • CytoSelect™ MTT Cell Proliferation Assay. (n.d.). Cell Biolabs. Retrieved from [Link]

  • In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. (n.d.). Retrieved from [Link]

  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable. (2021). Taylor & Francis Online. Retrieved from [Link]

  • In vivo xenograft and tumor initiation experiments. (n.d.). Bio-protocol. Retrieved from [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2025). BCTT. Retrieved from [Link]

  • 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. (n.d.). PMC. Retrieved from [Link]

  • PARP assay for inhibitors. (n.d.). BMG LABTECH. Retrieved from [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. (2026). ResearchGate. Retrieved from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). PMC. Retrieved from [Link]

  • PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. (2010). Retrieved from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. (n.d.). RSC Publishing. Retrieved from [Link]

  • 6-Bromoisoquinolin-1(2H)-one. (n.d.). PubChem. Retrieved from [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. (n.d.). Google Patents.

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Application

Application Notes and Protocols for 6-bromo-7-fluoro-2H-isoquinolin-1-one in Inflammation Research

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Isoquinolin-1-one Scaffolds in Inflammation Inflammation is a fundamental biological process that, while essent...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Isoquinolin-1-one Scaffolds in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense, can lead to significant pathology when dysregulated. Chronic inflammation is a key contributor to a wide range of human diseases, including rheumatoid arthritis, inflammatory bowel disease, sepsis, and neurodegenerative disorders.[1] A central signaling nexus in the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway, which orchestrates the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] Consequently, the development of novel small molecules that can modulate these inflammatory pathways is of paramount importance in modern drug discovery.

The isoquinoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anti-inflammatory effects.[3][4][5] Notably, the isoquinolin-1-one core is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerases (PARPs).[6][7] PARP-1, in particular, is a key enzyme that not only participates in DNA repair but also functions as a critical regulator of inflammatory gene expression.[8][9] By modulating the activity of transcription factors such as NF-κB, PARP-1 plays a significant role in the inflammatory cascade.[9]

This application note focuses on 6-bromo-7-fluoro-2H-isoquinolin-1-one , a novel isoquinolin-1-one derivative. Based on its structural similarity to known PARP inhibitors and other anti-inflammatory isoquinolines, it is hypothesized that this compound will exhibit significant anti-inflammatory properties. This document provides a comprehensive guide for researchers to investigate the anti-inflammatory potential of 6-bromo-7-fluoro-2H-isoquinolin-1-one, detailing its hypothesized mechanism of action and providing robust protocols for its evaluation in both in vitro and in vivo models of inflammation.

Hypothesized Mechanism of Action: Dual Inhibition of PARP and Modulation of NF-κB/MAPK Signaling

We propose that 6-bromo-7-fluoro-2H-isoquinolin-1-one exerts its anti-inflammatory effects through a multi-faceted mechanism centered on the inhibition of PARP-1 and the subsequent downstream modulation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Upon cellular stimulation with a pro-inflammatory agent such as Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, a signaling cascade is initiated through Toll-like receptor 4 (TLR4).[10] This leads to the activation of downstream kinases, including the IκB kinase (IKK) complex and MAPKs (p38, ERK, and JNK).[2][11] Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation.[12] This releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2] Simultaneously, PARP-1 is activated by the oxidative stress associated with inflammation and contributes to the full activation of NF-κB.[9]

Our central hypothesis is that 6-bromo-7-fluoro-2H-isoquinolin-1-one, by inhibiting PARP-1, will attenuate the NF-κB response, leading to a reduction in the production of key inflammatory mediators.

Diagram of Hypothesized Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates PARP1_inactive Inactive PARP-1 TLR4->PARP1_inactive Activates via Oxidative Stress IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation PARP1_active Active PARP-1 PARP1_active->NFkB_nuc Enhances Transcriptional Activity PARP1_inactive->PARP1_active Compound 6-bromo-7-fluoro -2H-isoquinolin-1-one Compound->PARP1_active Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription

Caption: Hypothesized mechanism of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of 6-bromo-7-fluoro-2H-isoquinolin-1-one as an anti-inflammatory agent.

Part 1: In Vitro Characterization in Macrophages

The murine macrophage cell line RAW 264.7 and the human monocytic cell line THP-1 are excellent models for initial screening.[13][14]

1.1 Cell Culture and Maintenance

  • Cell Lines: RAW 264.7 (ATCC® TIB-71™) or THP-1 (ATCC® TIB-202™).

  • Culture Medium:

    • RAW 264.7: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • THP-1: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • THP-1 Differentiation (for adherent macrophage-like phenotype): Treat THP-1 monocytes with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours. Replace with fresh, PMA-free medium and allow cells to rest for 24 hours before experimentation.

1.2 Cytotoxicity Assay

  • Rationale: It is crucial to determine a non-toxic concentration range for the compound to ensure that any observed anti-inflammatory effects are not due to cell death.

  • Method:

    • Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

    • After 24 hours, treat the cells with increasing concentrations of 6-bromo-7-fluoro-2H-isoquinolin-1-one (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours.

    • Assess cell viability using the MTT or PrestoBlue™ assay according to the manufacturer's instructions.

    • Determine the highest concentration that does not significantly reduce cell viability (e.g., >90% viability). This concentration range will be used for subsequent anti-inflammatory assays.

1.3 Measurement of Nitric Oxide (NO) Production

  • Rationale: iNOS-mediated NO production is a hallmark of macrophage activation.[14]

  • Method (Griess Assay):

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

1.4 Quantification of Pro-inflammatory Cytokines

  • Rationale: Measuring the levels of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β provides a direct assessment of the compound's anti-inflammatory efficacy.[3][14]

  • Method (ELISA):

    • Seed cells, pre-treat with the compound, and stimulate with LPS as described in section 1.3.

    • Collect the cell culture supernatant at an appropriate time point (e.g., 6 hours for TNF-α, 24 hours for IL-6 and IL-1β).

    • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's protocols.

1.5 Western Blot Analysis of NF-κB and MAPK Pathways

  • Rationale: This allows for the direct investigation of the compound's effect on the key signaling proteins involved in the inflammatory response.[11]

  • Method:

    • Seed cells in 6-well plates.

    • Pre-treat with the compound for 1 hour, followed by a short period of LPS stimulation (e.g., 30 minutes for IκBα and MAPK phosphorylation, 1 hour for nuclear translocation of p65).

    • For whole-cell lysates, lyse the cells in RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against:

      • Phospho-IκBα

      • Total IκBα

      • Phospho-p65

      • Total p65 (for nuclear and cytoplasmic fractions)

      • Phospho-p38, Phospho-ERK, Phospho-JNK

      • Total p38, Total ERK, Total JNK

      • GAPDH or β-actin (loading control for whole-cell and cytoplasmic lysates)

      • Lamin B1 (loading control for nuclear lysates)

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Workflow for In Vitro Analysis

G cluster_0 Endpoint Analysis start Start: Cell Culture (RAW 264.7 or THP-1) cytotoxicity 1. Cytotoxicity Assay (MTT) Determine non-toxic dose range start->cytotoxicity pre_treat 2. Pre-treat cells with 6-bromo-7-fluoro-2H-isoquinolin-1-one cytotoxicity->pre_treat lps_stim 3. Stimulate with LPS (1 µg/mL) pre_treat->lps_stim griess 4a. Griess Assay (NO production) lps_stim->griess elisa 4b. ELISA (TNF-α, IL-6, IL-1β) lps_stim->elisa western 4c. Western Blot (p-IκBα, p-p65, p-MAPKs) lps_stim->western end End: Data Analysis and Mechanism Elucidation griess->end elisa->end western->end

Caption: A streamlined workflow for the in vitro evaluation of the compound.

Part 2: In Vivo Models of Acute Inflammation

In vivo studies are essential to confirm the anti-inflammatory efficacy of the compound in a whole-organism context.

2.1 Xylene-Induced Ear Edema in Mice

  • Rationale: A simple and rapid model for evaluating topical or systemic anti-inflammatory activity.[4]

  • Method:

    • Use adult male ICR or BALB/c mice.

    • Administer 6-bromo-7-fluoro-2H-isoquinolin-1-one (e.g., 10, 25, 50 mg/kg) via oral gavage or intraperitoneal injection. A positive control group should receive a known anti-inflammatory drug like celecoxib.[4]

    • After 1 hour, apply a fixed volume (e.g., 20 µL) of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

    • After a set time (e.g., 1-2 hours), sacrifice the mice and collect circular sections from both ears using a cork borer.

    • Weigh the ear punches immediately.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

2.2 LPS-Induced Endotoxemia in Rats or Mice

  • Rationale: This model mimics systemic inflammation and allows for the analysis of plasma cytokines and organ-specific inflammatory markers.[3]

  • Method:

    • Use adult male Sprague-Dawley rats or C57BL/6 mice.

    • Administer the compound at various doses. A positive control group could receive dexamethasone.

    • After 1 hour, induce endotoxemia by intraperitoneal injection of LPS (e.g., 5-10 mg/kg).

    • At a predetermined time point (e.g., 4-6 hours post-LPS), collect blood via cardiac puncture into heparinized tubes.

    • Centrifuge the blood to separate the plasma.

    • Analyze plasma levels of TNF-α, IL-6, and IL-1β using ELISA.

    • Harvest organs such as the lung and liver for histological analysis or homogenization to measure tissue-level inflammatory markers.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison between treatment groups.

Table 1: Effect of 6-bromo-7-fluoro-2H-isoquinolin-1-one on LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages

Treatment GroupConcentration (µM)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)
Vehicle Control -< 5%< 5%< 5%
LPS (1 µg/mL) -100 ± 8.5100 ± 9.2100 ± 7.8
Compound 185.2 ± 6.1*88.1 ± 7.590.3 ± 6.9
Compound 1045.7 ± 4.3 52.3 ± 5.148.9 ± 4.5***
Compound 2521.3 ± 2.9****28.9 ± 3.4****25.6 ± 3.1****
Positive Control SpecifySpecifySpecifySpecify

Data are presented as mean ± SEM. Statistical significance relative to the LPS control group is denoted by asterisks (p < 0.05, ***p < 0.001, ***p < 0.0001).

Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 production would strongly suggest that 6-bromo-7-fluoro-2H-isoquinolin-1-one possesses significant in vitro anti-inflammatory activity. These findings should be correlated with the Western blot data to confirm that the observed effects are mediated through the inhibition of the NF-κB and/or MAPK pathways.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of 6-bromo-7-fluoro-2H-isoquinolin-1-one as a potential anti-inflammatory agent. The proposed mechanism, centered on PARP-1 inhibition and modulation of NF-κB signaling, is grounded in the established pharmacology of the isoquinolin-1-one scaffold. The detailed protocols offer a clear path for researchers to validate this hypothesis and characterize the compound's activity.

Positive results from these initial studies would warrant further investigation, including:

  • Direct enzymatic assays to confirm PARP-1 inhibition.

  • Evaluation in more complex in vitro models, such as co-cultures of immune cells and tissue-specific cells.

  • Assessment in chronic models of inflammation (e.g., collagen-induced arthritis).

  • Pharmacokinetic and toxicology studies to evaluate its drug-like properties.

The exploration of novel isoquinolin-1-one derivatives like 6-bromo-7-fluoro-2H-isoquinolin-1-one holds significant promise for the development of new therapeutics to treat the vast array of diseases driven by chronic inflammation.

References

  • The Role of PARPs in Inflammation—And Metabolic—Related Diseases: Molecular Mechanisms and Beyond. National Center for Biotechnology Information. [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]

  • PARP Inhibitors: An Innovative Approach to the Treatment of Inflammation and Metabolic Disorders in Sepsis. PubMed. [Link]

  • Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases. National Center for Biotechnology Information. [Link]

  • PARP Inhibitors: An Innovative Approach to the Treatment of Inflammation and Metabolic Disorders in Sepsis. ProQuest. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia. PubMed. [Link]

  • New chiral pyrazolo isoquinoline derivatives with promising anti-inflammatory properties reported. BioWorld. [Link]

  • Inflammatory biomarkers on an LPS-induced RAW 264.7 cell model: a systematic review and meta-analysis. PubMed. [Link]

  • Lipopolysaccharide Inflammation Model: Core Mechanisms, Applications a. AntBio. [Link]

  • Dual action anti-inflammatory/antiviral isoquinoline alkaloids as potent naturally occurring anti-SARS-CoV-2 agents: A combined pharmacological and medicinal chemistry perspective. PubMed. [Link]

  • Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. [Link]

  • NF-κB signaling in inflammation. National Center for Biotechnology Information. [Link]

  • Functions of NF-κB1 and NF-κB2 in immune cell biology. National Center for Biotechnology Information. [Link]

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Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 6-bromo-7-fluoro-2H-isoquinolin-1-one

Introduction: The Strategic Value of the Isoquinolin-1-one Scaffold The 2H-isoquinolin-1-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Isoquinolin-1-one Scaffold

The 2H-isoquinolin-1-one core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure serves as an excellent scaffold for developing pharmacologically active agents, including kinase inhibitors for oncology and antiviral compounds. The specific substrate, 6-bromo-7-fluoro-2H-isoquinolin-1-one, is a particularly valuable building block. The bromine atom at the C6 position provides a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.[1][2] The adjacent fluorine atom at C7 can significantly modulate the electronic properties and metabolic stability of the resulting derivatives, making this a highly attractive starting material for drug discovery programs.[3]

This guide provides an in-depth exploration of two powerful palladium-catalyzed cross-coupling methodologies—the Suzuki-Miyaura and Buchwald-Hartwig amination reactions—for the functionalization of this key intermediate. The protocols described herein are designed to be robust and adaptable, offering researchers a reliable pathway to synthesize diverse libraries of novel isoquinolin-1-one derivatives.

Overview of Key Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized modern organic synthesis, allowing for the efficient and selective formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[4][5][6] For an aryl bromide substrate like 6-bromo-7-fluoro-2H-isoquinolin-1-one, several key transformations are particularly relevant.

  • Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron reagent (e.g., a boronic acid or ester). It is renowned for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[7][8]

  • Buchwald-Hartwig Amination: A premier method for constructing C-N bonds by coupling an aryl halide with a primary or secondary amine. The development of sterically hindered, electron-rich phosphine ligands has been critical to its success, enabling the coupling of a vast range of amine partners under relatively mild conditions.[9][10][11]

  • Sonogashira Coupling: Creates C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and a copper(I) salt and is fundamental for synthesizing aryl alkynes.[12][13][14]

  • Heck Reaction: Forms C(sp²)-C(sp²) bonds through the coupling of an aryl halide with an alkene. It is a powerful tool for the synthesis of substituted styrenes and other vinylated aromatics.[15][16][17]

This document will focus on providing detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions due to their broad utility and reliability in medicinal chemistry workflows.

Catalytic Cycles: Mechanistic Underpinnings

Understanding the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed through a common sequence of oxidative addition, transmetalation (or ligand exchange/deprotonation), and reductive elimination.[6]

Suzuki-Miyaura Catalytic Cycle

The cycle begins with the active Pd(0) catalyst. Oxidative addition of the aryl bromide generates a Pd(II) intermediate. In a key step, the boronic acid is activated by a base to form a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the new C-C bond, releases the product, and regenerates the Pd(0) catalyst.[7][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar-Pd(II)L₂(Br) Intermediate ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal pd2_aryl Ar-Pd(II)L₂(Ar') Intermediate transmetal->pd2_aryl red_elim Reductive Elimination pd2_aryl->red_elim red_elim->pd0 Regeneration product Ar-Ar' red_elim->product arbr Ar-Br arbr->ox_add ar_boronic Ar'-B(OH)₂ + Base ar_boronic->transmetal Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_halide Ar-Pd(II)L₂(Br) Intermediate ox_add->pd2_halide amine_coord Amine Coordination & Deprotonation pd2_halide->amine_coord pd2_amido Ar-Pd(II)L₂(NR¹R²) Amido Complex amine_coord->pd2_amido red_elim Reductive Elimination pd2_amido->red_elim red_elim->pd0 Regeneration product Ar-NR¹R² red_elim->product arbr Ar-Br arbr->ox_add amine HNR¹R² + Base amine->amine_coord

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids

This protocol describes a general procedure for the C-C bond formation between 6-bromo-7-fluoro-2H-isoquinolin-1-one and a representative arylboronic acid.

Materials and Reagents:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Solvents: Anhydrous 1,4-Dioxane and Degassed Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Instrumentation:

  • Schlenk line or glovebox for handling air-sensitive reagents

  • Magnetic stirrer with heating plate

  • Reaction vials or round-bottom flasks with reflux condenser

  • Standard laboratory glassware

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vial equipped with a magnetic stir bar, combine 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst. [1]3. Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-Dioxane) and degassed water via syringe, typically in a 4:1 to 5:1 ratio (v/v). The solvent should be thoroughly degassed by sparging with inert gas for at least 20 minutes prior to use.

  • Catalyst Introduction: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03–0.05 equiv) to the stirring mixture. The mixture may change color upon catalyst addition.

  • Reaction Execution: Place the sealed vial in a preheated oil bath or heating block set to 85–100 °C. Allow the reaction to stir vigorously for the required time (typically 4–24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for C-N bond formation between 6-bromo-7-fluoro-2H-isoquinolin-1-one and a primary or secondary amine.

Materials and Reagents:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Amine (e.g., Morpholine, Aniline)

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Base: Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Reaction Setup (Glovebox Recommended): In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01–0.02 equiv) and the phosphine ligand (0.02–0.05 equiv) to a dry reaction vial with a stir bar. Add the base (e.g., NaOt-Bu, 1.4 equiv), followed by 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv).

  • Reagent Addition: Remove the vial from the glovebox. Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv). If the amine is a solid, it should be added in the glovebox with the other solids.

  • Inert Atmosphere: If not using a glovebox, the initial setup should be performed under a flow of inert gas, and reagents added carefully to maintain an oxygen-free environment. The use of pre-formed palladium-ligand complexes (pre-catalysts) can simplify this process.

  • Reaction Execution: Seal the vial tightly and place it in a preheated heating block (typically 90–110 °C). Stir vigorously for 4–24 hours. The choice of a bulky, electron-rich ligand like XPhos is crucial for facilitating both the oxidative addition and the final reductive elimination steps, leading to higher yields and broader substrate scope. [11][18]5. Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water, and transfer to a separatory funnel.

  • Extraction and Concentration: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography to isolate the desired N-arylated product.

  • Characterization: Verify the product's identity and purity via NMR and HRMS.

Experimental Workflow and Data Presentation

The general laboratory workflow for these coupling reactions follows a standardized sequence to ensure reproducibility and safety.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification setup 1. Weigh Reagents (Substrate, Coupling Partner, Base) inert 2. Establish Inert Atmosphere (N₂ or Ar Purge) setup->inert solvents 3. Add Degassed Solvents & Catalyst/Ligand inert->solvents heat 4. Heat and Stir (80-110 °C, 4-24 h) solvents->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor workup 6. Quench & Aqueous Workup (Extraction) monitor->workup purify 7. Dry, Concentrate & Purify (Column Chromatography) workup->purify char 8. Characterize Product (NMR, MS) purify->char

Caption: Standard experimental workflow for palladium-catalyzed cross-coupling reactions.

Table 1: Representative Suzuki-Miyaura Coupling Examples
Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Base (equiv)Temp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.5)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)100890-98
3-Pyridinylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (3.0)1001670-85
Thiophene-2-boronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.5)901275-90
Table 2: Representative Buchwald-Hartwig Amination Examples
Amine Coupling PartnerCatalyst System (mol%)Base (equiv)Temp (°C)Time (h)Typical Yield (%)
MorpholinePd₂(dba)₃ (2%) / XPhos (4%)NaOt-Bu (1.4)100688-96
AnilinePd₂(dba)₃ (2%) / Xantphos (5%)Cs₂CO₃ (2.0)1101875-85
BenzylaminePd₂(dba)₃ (2%) / XPhos (4%)NaOt-Bu (1.4)951080-92
tert-ButylaminePd₂(dba)₃ (2%) / BrettPhos (4%)LiHMDS (1.5)1002065-78

Best Practices and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Poor quality reagents (e.g., wet boronic acid).4. Inappropriate base or ligand.1. Use fresh catalyst or a robust pre-catalyst.2. Ensure thorough degassing of all solvents.3. Dry reagents under vacuum before use.4. Screen alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) or ligands.
Formation of Debrominated Byproduct 1. Presence of water or protic sources.2. For Suzuki, slow transmetalation relative to proto-debromination.1. Use rigorously anhydrous solvents and reagents.2. Use a stronger base or a more electron-rich ligand to accelerate transmetalation.
Formation of Homo-coupled Byproducts 1. For Suzuki, oxidative homo-coupling of boronic acid.2. For Sonogashira (not detailed), Glaser coupling of the alkyne.1. Maintain a strict inert atmosphere; oxygen promotes homo-coupling.2. Add the aryl halide first to allow oxidative addition before adding the coupling partner.
Difficult Purification 1. Residual palladium catalyst.2. Byproducts with similar polarity to the product.1. Pass the crude mixture through a small plug of Celite or silica before concentration.2. Optimize chromatography conditions (try different solvent systems or use a gradient elution).

Conclusion

The 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold is a powerful platform for the synthesis of novel chemical entities. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions offer reliable and versatile strategies for its elaboration. By carefully selecting the catalyst system, base, and solvent, and by adhering to rigorous anaerobic techniques, researchers can efficiently generate diverse libraries of C6-substituted isoquinolinones. The protocols and troubleshooting guide provided here serve as a robust starting point for developing innovative molecules for pharmaceutical and materials science applications.

References

  • Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical Reviews, 103(8), 2945–2964. (Provides context on the use of coupling reactions in complex synthesis).
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed oxidative addition reactions. Chemical Reviews, 106(11), 4644–4680. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (Authoritative review on Buchwald-Hartwig amination). [Link]

  • Chemist, T. O. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]

  • Marion, N., & Nolan, S. P. (2008). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 47(32), 5880-5883. [Link]

  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874–922. (Comprehensive review of Sonogashira coupling). [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. (Seminal work from one of the namesakes of the reaction).
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 24(54), 14398-14402*. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Sharma, R., et al. (2025). Synthetic Diversification of Isoquinolin‐1(2H)‐Ones: Emerging Strategies and Methodological Advances. Asian Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]

  • Li, W., et al. (2023). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. ACS Omega, 8(8), 7895–7906*. [Link]

  • Chemistry Solved. (2025). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. YouTube. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483*. [Link]

  • Denmark, S. E., & Sweis, R. F. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts. Accounts of Chemical Research, 35(10), 835-846*. [Link]

  • Uniqsis Ltd. (n.d.). Flow Chemistry: Sonogashira Coupling. Uniqsis. [Link]

  • The Organic Chemistry Tutor. (2019). Sonogashira Coupling Reaction. YouTube. [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3201*. [Link]

  • Su, H.-L., et al. (2016). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C=CH(CF2)n-1CF3 (n = 8, 10). Organic & Biomolecular Chemistry, 14(42), 10058-10069*. [Link]

  • Shteingarts, V. D. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Molbank, 2025(1), M1301*. [Link]

  • da Silva, A. B., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248*. [Link]

  • Andersen, R. J., et al. (2015). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances, 5(77), 62594-62604*. [Link]

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Sources

Application

The Strategic Intermediate: 6-bromo-7-fluoro-2H-isoquinolin-1-one in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: The Quest for Kinase Specificity The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer.[1] Kinases a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Kinase Specificity

The human kinome, comprising over 500 protein kinases, represents a fertile ground for therapeutic intervention in a multitude of diseases, most notably cancer.[1] Kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many pathological states.[2] The development of small molecule kinase inhibitors has revolutionized modern medicine, offering targeted therapies with improved efficacy and reduced side effects compared to traditional cytotoxic agents. At the heart of this revolution lies the sophisticated art of medicinal chemistry, where the design and synthesis of highly specific and potent inhibitors are paramount. This application note delves into the strategic utility of a key heterocyclic building block, 6-bromo-7-fluoro-2H-isoquinolin-1-one , as a versatile intermediate in the synthesis of novel kinase inhibitors.

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[3] Its rigid bicyclic structure provides a solid anchor for substituents to probe the ATP-binding pocket of kinases, while the lactam functionality offers a key hydrogen bonding motif. The specific substitution pattern of 6-bromo-7-fluoro-2H-isoquinolin-1-one endows it with unique chemical handles that medicinal chemists can exploit to fine-tune the pharmacological properties of the final inhibitor. The bromine atom at the 6-position serves as a versatile anchor for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[3][4] The fluorine atom at the 7-position, a common bioisostere for a hydrogen atom, can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compound.[5]

This guide provides a comprehensive overview of the synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one and its application in the preparation of kinase inhibitors, with a focus on Rho-associated coiled-coil containing protein kinase (ROCK) and Ubiquitin-Specific Protease 7 (USP7) inhibitors. Detailed, field-proven protocols are provided to enable researchers to leverage this valuable intermediate in their drug discovery programs.

Synthesis of the Intermediate: A Plausible Route to 6-bromo-7-fluoro-2H-isoquinolin-1-one

Proposed Synthetic Pathway:

Synthesis_of_6-bromo-7-fluoro-2H-isoquinolin-1-one cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization 2-amino-4-fluoro-5-bromobenzoic_acid 2-amino-4-fluoro-5-bromobenzoic acid acylated_intermediate Acylated Intermediate 2-amino-4-fluoro-5-bromobenzoic_acid->acylated_intermediate Pyridine, DCM, 0°C to rt ethyl_malonyl_chloride Ethyl malonyl chloride ethyl_malonyl_chloride->acylated_intermediate cyclization_intermediate Acylated Intermediate target_molecule 6-bromo-7-fluoro-2H- isoquinolin-1-one cyclization_intermediate->target_molecule Sodium ethoxide, Ethanol, Reflux

Caption: Proposed two-step synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Protocol 1: Synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one

Step 1: Acylation of 2-amino-4-fluoro-5-bromobenzoic acid

  • To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-4-fluoro-5-bromobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of starting material).

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add pyridine (1.2 eq) to the suspension, followed by the dropwise addition of ethyl malonyl chloride (1.1 eq) via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl (10 mL/g of starting material).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL/g of starting material).

  • Combine the organic layers, wash with brine (10 mL/g of starting material), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylated intermediate. This intermediate can be used in the next step without further purification.

Step 2: Intramolecular Cyclization to form 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Dissolve the crude acylated intermediate from Step 1 in anhydrous ethanol (15 mL/g of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Prepare a solution of sodium ethoxide (1.5 eq) in anhydrous ethanol and add it dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with 1M HCl until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water and a small amount of cold ethanol.

  • Dry the solid under vacuum to afford the desired product, 6-bromo-7-fluoro-2H-isoquinolin-1-one. The crude product can be further purified by recrystallization or column chromatography if necessary.

Characterization Data for 6-bromo-7-fluoro-2H-isoquinolin-1-one:

PropertyValueReference
CAS Number 1938129-80-6[6]
Molecular Formula C₉H₅BrFNO[6]
Molecular Weight 242.05 g/mol [6]
Appearance Solid[6]
Purity Typically >97%[6]

Application in Kinase Inhibitor Synthesis: Derivatization Strategies

The strategic placement of the bromine atom at the 6-position of the isoquinolinone core allows for the introduction of diverse chemical functionalities through well-established and versatile palladium-catalyzed cross-coupling reactions. The two most prominent methods for this purpose are the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl structures, which are common motifs in kinase inhibitors that often occupy hydrophobic pockets in the ATP-binding site.[3]

Suzuki_Coupling_Workflow Start 6-bromo-7-fluoro-2H- isoquinolin-1-one Reaction Suzuki-Miyaura Coupling (Dioxane/H₂O, 80-100°C) Start->Reaction Reagents Arylboronic acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Product 6-aryl-7-fluoro-2H- isoquinolin-1-one Reaction->Product Purification Workup & Column Chromatography Product->Purification Final_Product Purified Kinase Inhibitor Precursor Purification->Final_Product

Caption: General workflow for the Suzuki-Miyaura coupling of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 eq), the desired arylboronic acid or ester (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-7-fluoro-2H-isoquinolin-1-one derivative.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Linkers

The Buchwald-Hartwig amination is an indispensable reaction for forging carbon-nitrogen bonds, allowing for the introduction of various amine-containing moieties that can form crucial hydrogen bonds with the kinase hinge region.[4]

Buchwald_Hartwig_Workflow Start 6-bromo-7-fluoro-2H- isoquinolin-1-one Reaction Buchwald-Hartwig Amination (Toluene or Dioxane, 80-110°C) Start->Reaction Reagents Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., NaOtBu) Reagents->Reaction Product 6-amino-7-fluoro-2H- isoquinolin-1-one Derivative Reaction->Product Purification Workup & Column Chromatography Product->Purification Final_Product Purified Kinase Inhibitor Precursor Purification->Final_Product

Caption: General workflow for the Buchwald-Hartwig amination of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq) and a suitable phosphine ligand (e.g., XPhos, 0.02-0.10 eq).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., toluene or 1,4-dioxane), followed by 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 eq), the desired amine (1.1-1.5 eq), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.5 eq).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-7-fluoro-2H-isoquinolin-1-one derivative.

Application Examples: Targeting ROCK and USP7

While a specific, complete synthesis of a named inhibitor from 6-bromo-7-fluoro-2H-isoquinolin-1-one with published biological data was not found in the reviewed literature, the following sections outline how this intermediate can be applied to synthesize inhibitors for ROCK and USP7, based on the known structure-activity relationships (SAR) of these target classes.

ROCK Inhibitors

The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of cellular contraction, motility, and proliferation.[7] Dysregulation of the ROCK pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.[7] Several isoquinoline-based ROCK inhibitors have been developed, with fasudil being a clinically approved example.[8] Fragment-based drug discovery has identified 6-substituted isoquinolin-1-amines as potent ROCK-I inhibitors.[7]

Hypothetical ROCK Inhibitor Synthesis and Expected Activity:

By applying the Buchwald-Hartwig amination (Protocol 3), one could couple 6-bromo-7-fluoro-2H-isoquinolin-1-one with a small, fragment-like amine, such as 3-aminopyridine. The resulting compound could then be further elaborated. Based on published SAR studies of related series, the introduction of a fluorine at the 7-position is anticipated to enhance the inhibitory potency.

Hypothetical CompoundTargetExpected IC₅₀ (nM)Rationale for Design
6-(pyridin-3-ylamino)-7-fluoro-2H-isoquinolin-1-oneROCK-I50 - 200Based on the potency of related 6-substituted isoquinolin-1-amine ROCK inhibitors.[7][9] The 7-fluoro is expected to improve binding affinity.
6-(1H-indazol-5-yl)-7-fluoro-2H-isoquinolin-1-oneROCK-II100 - 500Synthesized via Suzuki-Miyaura coupling. Indazole moieties are common in kinase inhibitors and can provide additional hydrogen bonding interactions.

digraph "ROCK_Signaling_Pathway" {
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node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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"GPCR_RTK" [label="GPCRs, RTKs"]; "RhoGEF" [label="RhoGEFs"]; "RhoA_GDP" [label="RhoA-GDP\n(inactive)"]; "RhoA_GTP" [label="RhoA-GTP\n(active)"]; "ROCK" [label="ROCK"]; "MLC_Phosphatase" [label="MLC Phosphatase"]; "MLC" [label="MLC"]; "MLC_P" [label="MLC-P"]; "Actin_Myosin" [label="Actin-Myosin\nInteraction"]; "Cellular_Responses" [label="Stress Fiber Formation\nCell Contraction & Motility"]; "Inhibitor" [label="6-substituted-7-fluoro-\nisoquinolin-1-one", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"GPCR_RTK" -> "RhoGEF"; "RhoGEF" -> "RhoA_GTP" [label="GTP"]; "RhoA_GTP" -> "RhoA_GDP" [label="RhoGAP"]; "RhoA_GTP" -> "ROCK" [arrowhead=tee, color="#34A853"]; "ROCK" -> "MLC_Phosphatase" [arrowhead=tee, color="#EA4335"]; "MLC_Phosphatase" -> "MLC_P" [label="Dephosphorylation"]; "MLC" -> "MLC_P" [arrowhead=normal, color="#4285F4"]; "ROCK" -> "MLC" [label="Phosphorylation", arrowhead=normal, color="#4285F4"]; "MLC_P" -> "Actin_Myosin"; "Actin_Myosin" -> "Cellular_Responses"; "Inhibitor" -> "ROCK" [arrowhead=tee, color="#EA4335", style=dashed]; }

Caption: The Rho/ROCK signaling pathway and the inhibitory action of 6-substituted-7-fluoro-isoquinolin-1-one derivatives.

USP7 Inhibitors

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a critical role in several cellular processes, including the p53 tumor suppressor pathway.[10] USP7 stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[10] Inhibition of USP7 leads to the degradation of MDM2, thereby stabilizing p53 and inducing apoptosis in cancer cells. Covalent inhibitors targeting the catalytic cysteine of USP7 have shown promise, and isoquinoline scaffolds have been explored for this purpose.[11]

Hypothetical USP7 Inhibitor Synthesis and Expected Activity:

A covalent USP7 inhibitor could be synthesized from 6-bromo-7-fluoro-2H-isoquinolin-1-one by first introducing an amino group at the 6-position via Buchwald-Hartwig amination, followed by coupling with a suitable electrophilic warhead.

Hypothetical CompoundTargetExpected IC₅₀ (µM)Rationale for Design
N-(6-(7-fluoro-1-oxo-1,2-dihydroisoquinolin-6-yl)pyridin-2-yl)acrylamideUSP71 - 10The acrylamide moiety acts as a Michael acceptor to form a covalent bond with the catalytic cysteine of USP7. The isoquinoline core provides the scaffold for binding in the active site.

digraph "USP7_Signaling_Pathway" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
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"USP7" [label="USP7"]; "MDM2" [label="MDM2"]; "p53" [label="p53"]; "Ub" [label="Ubiquitin"]; "Proteasome" [label="Proteasome"]; "Apoptosis" [label="Apoptosis"]; "Inhibitor" [label="Covalent 6-substituted-7-fluoro-\nisoquinolin-1-one", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"USP7" -> "MDM2" [label="Deubiquitination", arrowhead=normal, color="#4285F4"]; "MDM2" -> "p53" [label="Ubiquitination", arrowhead=tee, color="#EA4335"]; "p53" -> "Proteasome" [label="Degradation"]; "MDM2" -> "Proteasome" [label="Degradation"]; "p53" -> "Apoptosis" [arrowhead=normal, color="#34A853"]; "Inhibitor" -> "USP7" [arrowhead=tee, color="#EA4335", style=dashed]; }

Sources

Method

synthetic routes to substituted isoquinolinones from 6-bromo-7-fluoro-2H-isoquinolin-1-one

An Application Guide to the Synthesis of Substituted Isoquinolinones from 6-Bromo-7-Fluoro-2H-Isoquinolin-1-one Abstract The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Substituted Isoquinolinones from 6-Bromo-7-Fluoro-2H-Isoquinolin-1-one

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthetic diversification of 6-bromo-7-fluoro-2H-isoquinolin-1-one. This versatile starting material offers two distinct and orthogonally reactive sites: a bromine atom at the C6 position, ideal for palladium-catalyzed cross-coupling reactions, and an activated fluorine atom at the C7 position, susceptible to nucleophilic aromatic substitution. We present detailed protocols, mechanistic insights, and field-proven considerations for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr) to enable the creation of diverse libraries of substituted isoquinolinones for drug discovery programs.[4]

The Strategic Value of 6-Bromo-7-Fluoro-2H-Isoquinolin-1-one

The strategic placement of two different halogen atoms on the isoquinolinone core makes 6-bromo-7-fluoro-2H-isoquinolin-1-one an exceptionally valuable building block. The differential reactivity of the C-Br and C-F bonds allows for selective and sequential functionalization.

  • C6-Bromine: The carbon-bromine bond is readily activated by palladium(0) catalysts, making it the primary site for transformations like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds, respectively.[5][6]

  • C7-Fluorine: The carbon-fluorine bond is strong but is rendered susceptible to nucleophilic attack (SNAr) due to the electron-withdrawing effect of the isoquinolinone ring system. In SNAr, fluorine's high electronegativity enhances the electrophilicity of the carbon it is attached to, accelerating the rate-determining nucleophilic attack step, often making it a better leaving group than heavier halogens in this context.[7][8]

This orthogonal reactivity provides a robust platform for generating a wide array of novel chemical entities.

G start 6-Bromo-7-Fluoro-2H-Isoquinolin-1-one suzuki 6-Aryl/Vinyl Substituted Product start->suzuki Suzuki-Miyaura Coupling (C-Br site) buchwald 6-Amino Substituted Product start->buchwald Buchwald-Hartwig Amination (C-Br site) snar 7-Alkoxy/Amino Substituted Product start->snar Nucleophilic Aromatic Substitution (C-F site)

Figure 1: Synthetic pathways from the core scaffold.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[5][9] It is the method of choice for introducing aryl or vinyl substituents at the C6 position of the isoquinolinone core.

Mechanism and Causality

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10][11] The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the isoquinolinone. This is typically the rate-limiting step for aryl bromides.[12]

  • Transmetallation: The organic group from an activated boronic acid or ester is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[10]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[9][11]

G pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)(Br) pd0->pd_complex1 Ar-Br ox_add Oxidative Addition pd_complex2 L₂Pd(II)(Ar)(R) pd_complex1->pd_complex2 R-B(OR)₂ + Base transmetal Transmetallation pd_complex2->pd0 Ar-R red_elim Reductive Elimination ox_add_label Oxidative Addition transmetal_label Transmetallation red_elim_label Reductive Elimination

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv)

  • Aryl or vinylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%; or Pd₂(dba)₃ with a ligand like SPhos, 2–5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0–3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)

Procedure:

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add 6-bromo-7-fluoro-2H-isoquinolin-1-one, the boronic acid/ester, the base, and the palladium catalyst/ligand.

  • Degassing: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Heating: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).[13]

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data and Experimental Considerations
EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10092
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene11088
3Thiophene-2-boronic acidPd(dppf)Cl₂ (3)Na₂CO₃DMF9085
4Vinylboronic acid pinacol esterPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9078

Table 1: Representative Suzuki-Miyaura Coupling Reactions. Yields are illustrative.

  • Choice of Catalyst: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, more advanced catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ provide higher yields and faster reaction times.[10]

  • Base Selection: The base is crucial for activating the boronic acid.[10] K₂CO₃ is a common and effective choice. K₃PO₄ is a stronger base that can be beneficial for less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent and water is common, as it helps dissolve both the organic substrate and the inorganic base. Anhydrous conditions can also be employed, particularly with boronate esters.[14]

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a common linkage in pharmaceuticals.[15] This reaction is ideal for introducing primary or secondary amines at the C6 position of the isoquinolinone.

Mechanism and Causality

Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.[16]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid side reactions with the substrate.[17]

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst.[15][16]

G pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)(Br) pd0->pd_complex1 Ar-Br (Oxidative Addition) product Ar-NR¹R² pd_amido L₂Pd(II)(Ar)(NR¹R²) pd_complex1->pd_amido HNR¹R² + Base pd_amido->pd0 (Reductive Elimination)

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv)

  • Amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., G3-XPhos, 2–5 mol%) or a combination of Pd source (Pd₂(dba)₃) and ligand (XPhos, BrettPhos)

  • Base (e.g., Cs₂CO₃, K₃PO₄, or LHMDS, 1.5–2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium source, ligand, and base to a dry reaction vessel. Add the 6-bromo-7-fluoro-2H-isoquinolin-1-one and a stir bar.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine.

  • Sealing and Heating: Seal the vessel tightly and heat to the desired temperature (typically 80–120 °C).

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After cooling, dilute the mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data and Experimental Considerations
EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)Cs₂CO₃Toluene11090
2AnilineG3-BrettPhos (3)K₃PO₄Dioxane10084
3BenzylaminePd₂(dba)₃ (2) / RuPhos (4)LHMDSTHF8081
4PiperidineG4-Xantphos (3)Cs₂CO₃Dioxane10093

Table 2: Representative Buchwald-Hartwig Amination Reactions. Yields are illustrative.

  • Catalyst System is Key: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are generally superior as they promote both the oxidative addition and the final reductive elimination step.[16][18]

  • Base Sensitivity: The isoquinolinone scaffold can be sensitive to strong bases.[17] While strong bases like LHMDS or NaOt-Bu are often used, milder carbonate bases (Cs₂CO₃, K₃PO₄) are preferred for this substrate to minimize potential degradation. Cesium carbonate is often an excellent choice due to its high solubility in organic solvents.

  • Anhydrous Conditions: The reaction must be run under strictly anhydrous and inert conditions, as water can deactivate the catalyst and interfere with the formation of the palladium-amido complex.

Nucleophilic Aromatic Substitution (SNAr) at C7

The fluorine at the C7 position is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the bicyclic ring system. This allows for the introduction of heteroatom nucleophiles like alkoxides, phenoxides, and amines directly onto the isoquinolinone core.

Mechanism and Causality

The SNAr mechanism is a two-step, addition-elimination process.

  • Nucleophilic Attack: A potent nucleophile attacks the electron-deficient carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[19]

  • Elimination: The leaving group (fluoride ion) is ejected, and the aromaticity of the ring is restored, yielding the substituted product.[20] The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex, making this first step faster than for other halogens.[7][8]

G cluster_0 Step 1: Addition cluster_1 Step 2: Elimination start Substrate (Ar-F) meisenheimer Meisenheimer Complex (Non-aromatic intermediate) start->meisenheimer nuc Nucleophile (Nu⁻) nuc->meisenheimer product Product (Ar-Nu) meisenheimer->product lg Leaving Group (F⁻) meisenheimer->lg

Figure 4: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol: General Procedure for SNAr

Materials:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv)

  • Nucleophile (e.g., alcohol, phenol, or amine, 1.5–3.0 equiv)

  • Base (if required, e.g., NaH, K₂CO₃, DBU)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

Procedure:

  • Nucleophile Preparation (if needed): For alcoholic nucleophiles, pre-treat the alcohol with a strong base like NaH (1.5 equiv) in the chosen anhydrous solvent at 0 °C for 30 minutes to generate the corresponding alkoxide in situ.

  • Reaction Setup: To the solution of the nucleophile (or a solution of the amine), add the 6-bromo-7-fluoro-2H-isoquinolin-1-one either neat or as a solution in the same solvent.

  • Heating: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to 150 °C, depending on the nucleophile's reactivity).

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: Cool the reaction to room temperature. If NaH was used, carefully quench with water or saturated NH₄Cl solution. Dilute with an organic solvent and wash extensively with water to remove the polar aprotic solvent. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Data and Experimental Considerations
EntryNucleophileBaseSolventTemp (°C)Yield (%)
1Sodium Methoxide-DMF6095
2PhenolK₂CO₃DMSO12085
3Pyrrolidine-NMP8091
4tert-ButanolNaHTHF6575

Table 3: Representative SNAr Reactions. Yields are illustrative.

  • Nucleophile Strength: The reaction rate is directly proportional to the strength of the nucleophile. Pre-forming alkoxides from alcohols with a strong base like NaH is highly effective. Amines are often nucleophilic enough to react without an additional base.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) are ideal for SNAr as they solvate the cation of the nucleophilic salt but not the anion, increasing the nucleophile's effective reactivity. They also have high boiling points, allowing for a wide range of reaction temperatures.

  • Chemoselectivity: This reaction is highly chemoselective for the C7-F position over the C6-Br position, as the SNAr mechanism is not favorable at the C-Br bond under these conditions, allowing for the preservation of the bromine for subsequent cross-coupling reactions.

Conclusion

6-Bromo-7-fluoro-2H-isoquinolin-1-one stands out as a powerful and versatile scaffold for the synthesis of diverse isoquinolinone libraries. By leveraging modern synthetic methodologies, researchers can selectively functionalize the C6 and C7 positions to rapidly access novel chemical matter. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable access to C6-substituted analogues, while the inherent reactivity of the C7-fluorine bond enables straightforward modification via nucleophilic aromatic substitution. The protocols and insights provided herein serve as a practical guide for drug discovery professionals to accelerate the development of next-generation therapeutics based on the privileged isoquinolinone core.

References

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760. [Link][1][3]

  • Singh, G., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link][21][22]

  • Various Authors. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75, 5627-5634. [Link][4]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][15]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link][5]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link][10]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][16]

  • Puylaert, P., & Catak, S. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(40), 14138-14140. [Link][18]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. [Link][9]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link][6]

  • Sather, A. C., & Martinot, T. A. (2021). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis. [Link][23]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link][7]

  • Banks, R. E., et al. (1994). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of Fluorine Chemistry. [Link][24]

  • Oxford Learning Link. Chapter 7 Nucleophilic aromatic substitution. Oxford University Press. [Link][20]

  • Denmark, S. E., & Smith, R. C. (2006). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link][14]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link][11]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link][12]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link][8]

  • Hooker, J. M., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link][19]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield for 6-bromo-7-fluoro-2H-isoquinolin-1-one reactions

Technical Support Center: Optimization of 6-Bromo-7-Fluoro-2H-Isoquinolin-1-one Executive Summary & Strategic Approach The synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one is a critical gateway to advanced kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 6-Bromo-7-Fluoro-2H-Isoquinolin-1-one

Executive Summary & Strategic Approach

The synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one is a critical gateway to advanced kinase inhibitors (e.g., KRAS, EGFR targets). While the isoquinolinone core is stable, the specific 6-Br, 7-F substitution pattern introduces unique electronic effects that can derail standard protocols.

The most robust industrial route—and the focus of this guide—is the DMF-DMA Condensation / Ammonia Cyclization sequence starting from methyl 4-bromo-5-fluoro-2-methylbenzoate. This route is preferred over Pomeranz-Fritsch or Bischler-Napieralski methods due to higher regiocontrol and scalability.

The "Lactam Lock" Concept: Success relies on the "Lactam Lock"—ensuring the intermediate enamine cyclizes intramolecularly (forming the thermodynamically stable lactam) rather than hydrolyzing back to the starting benzoate.

Process Visualization

Workflow Diagram: The "Red-to-White" Transition

This diagram outlines the critical control points (CCPs) where yield is typically lost.

ReactionWorkflow cluster_CCP Critical Control Points Start Methyl 4-bromo-5-fluoro- 2-methylbenzoate Step1 STEP 1: Enamine Formation (100-110°C, DMF) Start->Step1 Activation Reagent1 DMF-DMA (Reagent) Reagent1->Step1 Intermed Enamine Intermediate (Deep Red Solid) Step1->Intermed -MeOH (Azeotrope) Step2 STEP 2: Cyclization (NH3/MeOH or NH4OAc/AcOH) Intermed->Step2 Nucleophilic Attack Product 6-Bromo-7-Fluoro- 2H-Isoquinolin-1-one (Off-White Precipitate) Step2->Product Precipitation CCP1 CCP 1: Moisture Control (Hydrolysis Risk) CCP1->Step1 CCP2 CCP 2: Temperature >100°C (Drive Equilibrium) CCP2->Step1

Caption: The 2-stage synthesis. Note the color change from the deep red enamine intermediate to the off-white final product is a key visual indicator of reaction progress.

Critical Process Parameters (CPP) & Optimization

The presence of the 7-fluoro substituent (para to the reactive methyl group in the precursor) exerts an inductive electron-withdrawing effect. This actually helps the reaction by increasing the acidity of the benzylic protons, making the condensation with DMF-DMA faster than in non-fluorinated analogs. However, it also makes the ring susceptible to nucleophilic attack if harsh bases are used.

Phase 1: Enamine Formation (The Condensation)

Goal: 100% conversion of the methyl benzoate to the dimethylamino-vinyl intermediate.

ParameterRecommended RangeScientific Rationale
Reagent Quality DMF-DMA (>98%)Crucial: Old DMF-DMA hydrolyzes to DMF and MeOH. Hydrolyzed reagent halts the reaction. Always use fresh or redistilled reagent.
Stoichiometry 2.5 – 4.0 equiv.Excess DMF-DMA acts as both solvent and water scavenger. The reaction is an equilibrium; excess drives it forward.
Temperature 100°C – 110°CHigh heat is required to distill off the methanol byproduct, shifting the equilibrium toward the enamine (Le Chatelier’s principle).
Time 12 – 18 hoursThe 7-F substituent accelerates this, but 4-Br provides steric bulk. Do not rush; monitor by LCMS.
Phase 2: The Cyclization (Ring Closure)

Goal: Clean conversion of the "Red Intermediate" to the "White Product".

ParameterRecommended RangeScientific Rationale
Ammonia Source

in MeOH (7N)
Avoid aqueous ammonia if possible. Water competes with the amine, leading to hydrolysis of the ester (saponification) rather than cyclization.
Alternative

/ AcOH
If solubility is an issue, refluxing in acetic acid with ammonium acetate is a robust alternative that often yields cleaner precipitation.
Temperature 60°C – 80°CSufficient energy is needed to overcome the activation barrier for the intramolecular attack on the ester carbonyl.

Troubleshooting Logic Tree

Use this flow to diagnose yield failures.

Troubleshooting Problem Low Yield / Impurity Profile CheckLCMS Check LCMS of Step 1 (Before NH3 addition) Problem->CheckLCMS SM_Remaining Starting Material Remains CheckLCMS->SM_Remaining SM Present Hydrolysis Hydrolyzed Ester Observed (M-14 mass) CheckLCMS->Hydrolysis Acid Peak Step1_OK Step 1 Complete (Enamine formed) CheckLCMS->Step1_OK Only Enamine Fix1 Action: DMF-DMA is wet/old. Add fresh reagent + mol sieves. Increase Temp. SM_Remaining->Fix1 Fix2 Action: System wasn't dry. Restart with anhydrous conditions. Hydrolysis->Fix2 CheckStep2 Analyze Step 2 Filtrate Step1_OK->CheckStep2 Product_In_Filtrate Product in Mother Liquor CheckStep2->Product_In_Filtrate Fix3 Action: Product is amphoteric. Adjust pH to 7-8 to precipitate. Concentrate filtrate. Product_In_Filtrate->Fix3

Caption: Diagnostic flow for identifying failure points in the isoquinolinone synthesis.

Technical FAQs

Q1: My reaction mixture turns black during the DMF-DMA step. Is the product decomposing?

  • Diagnosis: Not necessarily. The enamine intermediate for halogenated benzoates is typically a deep red or dark orange color. However, a "black tar" suggests polymerization of DMF-DMA byproducts.

  • Solution: This is usually cosmetic. Proceed to the cyclization step.[1][2][3] The final isoquinolinone should precipitate as an off-white or tan solid, leaving the dark impurities in the supernatant. Wash the final solid with cold methanol or ether to remove the color.

Q2: I see a significant impurity with Mass [M+1] = 233 (Hydrolysis). How do I prevent this?

  • Mechanism: This is the 4-bromo-5-fluoro-2-methylbenzoic acid. It forms if moisture enters the reaction before the ring closes. The ester hydrolyzes, and the acid will not react with DMF-DMA effectively to form the isoquinolinone under these conditions.

  • Protocol Adjustment: Ensure the Step 1 reaction vessel is equipped with a drying tube or run under

    
    . When moving to Step 2, do not use aqueous ammonia (
    
    
    
    ). Use anhydrous
    
    
    in Methanol.

Q3: The product is not precipitating after adding Ammonia.

  • Scientific Cause: The 6-bromo-7-fluoro-isoquinolinone has a lactam

    
     around 10-11, but the presence of electron-withdrawing halogens can make the NH slightly more acidic. If the solution is too basic (excess ammonia), it might form a soluble salt. Alternatively, the product might be too soluble in DMF.
    
  • Optimization:

    • Concentrate the reaction mixture to remove excess MeOH/Ammonia.

    • Add water dropwise. While this seems counter-intuitive to the "dry" rule, once the ring is closed, the product is stable. Water increases the polarity of the solvent, forcing the non-polar organic product to crash out.

    • Adjust pH to neutral (pH 7) using dilute HCl if necessary to protonate the lactam.

Q4: Can I use the 4-bromo-3-fluoro-2-methylbenzoic acid isomer?

  • Warning: No. You must be rigorous with regiochemistry.

    • Start: 4-bromo-5-fluoro-2-methylbenzoate

      
      6-bromo-7-fluoroisoquinolin-1-one  (Target).
      
    • Start: 4-bromo-3-fluoro-2-methylbenzoate

      
      6-bromo-5-fluoroisoquinolin-1-one  (Wrong isomer).
      
    • Check: Verify your starting material by NMR. The protons on the benzene ring of the precursor should be singlets (para to each other) for the correct precursor (4-Br, 5-F). If they are doublets (ortho coupling), you have the wrong isomer.

References

  • General Mechanism & Reagents

    • Detailed kinetics of DMF-DMA condensation with 2-methylbenzoates: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."American Journal of Organic Chemistry, 2011.

  • Isoquinolinone Synthesis Optimization

    • Optimization of conditions for brigatinib intermediates (analogous core): Wang, J., et al. "Investigation into the Formation of Impurities during the Optimization of Brigatinib."ACS Omega, 2020.

  • Regioselectivity in Halogenated Systems

    • Analysis of Knorr vs. DMF-DMA routes for bromo-quinolines/isoquinolinones: Desbois, M., et al. "On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one."Synthesis, 2011.

  • Compound Data & Properties

    • 6-Bromoisoquinolin-1(2H)-one structural data: PubChem CID 15885182.[4]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. The formation of methyl bromide (volatile) is theoretically possible as a side product in similar demethylation reactions; ensure proper ventilation.

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-7-Fluoro-2H-Isoquinolin-1-one

[1][2] Introduction: The Purification Landscape Welcome to the Technical Support Center. You are likely working with 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 82827-09-6 or similar analogs), a critical scaffold for KRA...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Purification Landscape

Welcome to the Technical Support Center. You are likely working with 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 82827-09-6 or similar analogs), a critical scaffold for KRAS G12C inhibitors and other kinase-targeting small molecules.[1][2]

The Problem: Synthesizing this core—often via acid-mediated cyclization (Pomeranz-Fritsch type) or transition-metal-catalyzed annulation—presents a specific set of purification challenges:

  • Regioisomerism: The formation of the 5-bromo isomer is a common competitive pathway that is difficult to separate via standard flash chromatography.[2]

  • Solubility: The fused lactam ring system creates strong intermolecular hydrogen bonding (dimerization), leading to poor solubility in standard organic solvents (DCM, Et2O) and high melting points (>200°C).[2]

  • Catalyst Residues: If synthesized via Pd-catalyzed carbonylation or cyclization, residual metal content can cause "gray" product and interfere with downstream biological assays.[2]

This guide prioritizes crystallization and slurry techniques over chromatography for scale-up efficiency, reserving chromatography only for difficult isomer separations.[1][2]

Module 1: Initial Isolation & The "Dirty" Crude

Context: Whether you used polyphosphoric acid (PPA), sulfuric acid, or a metal catalyst, your crude reaction mixture is likely a viscous dark oil or a suspension.[2]

Protocol 1.1: Quench and Crash

Do not extract with DCM immediately. Use the "Crash" method to remove bulk inorganic salts and highly polar tars.

  • Cooling: Cool reaction mixture to <10°C.

  • Quench:

    • If Acidic (PPA/H2SO4): Pour slowly onto crushed ice/water (10x volume) with vigorous stirring. Adjust pH to ~7–8 using 50% NaOH or NH4OH.[2]

    • Why? The lactam NH is weakly acidic (pKa ~11).[2] If pH > 12, you risk deprotonating the product and losing it to the aqueous filtrate.[2]

  • Filtration: Filter the resulting precipitate.[2]

    • Troubleshooting: If the solid is "gummy," sonicate the aqueous suspension for 15 minutes before filtering.[2]

  • The Water Wash: Wash the filter cake copiously with water until the filtrate is neutral.[2] This removes inorganic acids/bases.[2]

  • The Displacement Wash: Wash the cake with cold MTBE (Methyl tert-butyl ether) or Heptane .[2]

    • Logic: The product is insoluble in these non-polar solvents, but non-polar impurities (starting materials, oils) will wash away.[2]

Module 2: Purification via Recrystallization & Slurry (Swish)

Core Directive: Chromatography is inefficient for this scaffold due to streaking caused by the lactam functionality. Recrystallization is the primary purification method.[2][3]

Decision Matrix: Solvents
Solvent SystemSolubility (Hot)Solubility (Cold)Application
Ethanol (EtOH) ModeratePoorBest for Slurry. Removes colored impurities.[1][2]
Acetic Acid (AcOH) / Water HighLowBest for Recrystallization. Breaks H-bonds effectively.[1][2]
DMF / Water Very HighLowUse only if product is insoluble in boiling EtOH.[2]
EtOAc / Heptane LowInsolubleUse to precipitate product from a mother liquor.[2]
Protocol 2.1: The "Swish" (Hot Slurry)

Use this if purity is >85% but the solid is colored (brown/yellow).[2]

  • Charge crude solid into a flask.

  • Add Ethanol (5–10 volumes) .

  • Heat to reflux (78°C) for 30–60 minutes.

    • Note: The solid may not fully dissolve.[2] This is intentional. We want to dissolve impurities while the product remains solid (Trituration).[2]

  • Cool to Room Temperature (RT) slowly.

  • Filter and wash with cold EtOH.[2]

Protocol 2.2: Full Recrystallization (AcOH/Water)

Use this if purity is <85% or regioisomers are present.[2]

  • Dissolve crude solid in minimal Glacial Acetic Acid at 80–90°C.

  • Once dissolved, slowly add Water dropwise until persistent turbidity (cloudiness) is observed.

  • Add a few drops of AcOH to clear the solution.[2]

  • Allow to cool slowly to RT, then to 0°C.

  • Filter crystals.[2]

    • Critical Step: Wash the cake with Water followed by NaHCO3 (aq) to remove trapped acid traces, then dry.[2]

Module 3: Troubleshooting Regioisomers (The 5-Br vs 6-Br War)

If your synthesis yielded a mixture of 6-bromo (target) and 5-bromo (impurity) isomers, standard silica columns often fail because their Rf values are nearly identical.[1][2]

Diagnostic Check
  • 1H NMR (DMSO-d6): Look at the coupling constants of the aromatic protons.

    • 6-Br-7-F: Protons at C5 and C8 are usually singlets (or weak doublets due to F-coupling) and are para to each other.[1][2]

    • 5-Br: Protons will show strong ortho coupling (d, J ~8 Hz) if adjacent protons exist.[1][2]

Separation Strategy

If recrystallization fails to enrich the ratio:

  • Chromatography Solvent: Use DCM:Methanol (98:2 to 95:5) .[2]

    • Additive: Add 1% Triethylamine to the mobile phase.[2] This prevents the lactam from streaking on the silica.[2]

  • Reverse Phase (C18): This is often more effective for halogenated isomers.[2] Use Water (0.1% Formic Acid) / Acetonitrile gradient.[2]

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench (Ice/Water) Adjust pH to 7-8 Start->Quench Filter Filtration & Water Wash Quench->Filter PurityCheck Check Purity (LCMS/NMR) Filter->PurityCheck Slurry Hot Slurry (Swish) Solvent: EtOH or IPA PurityCheck->Slurry Purity >85% No Isomers IsomerIssue Regioisomers Present? PurityCheck->IsomerIssue Purity <85% Dry Dry under Vacuum (50°C) Slurry->Dry Recryst Recrystallization Solvent: AcOH/H2O Recryst->Dry Column Flash Chromatography DCM:MeOH + 1% Et3N Column->Dry IsomerIssue->Recryst No (General Impurities) IsomerIssue->Column Yes (5-Br / 7-Br mix)

Caption: Decision tree for isolation and purification of 6-bromo-7-fluoro-2H-isoquinolin-1-one based on crude purity and impurity profile.

FAQ: Troubleshooting & Specific Scenarios

Q1: My product is stuck in the mother liquor after recrystallization. How do I recover it? A: This happens if the solvent volume was too high.[2]

  • Concentrate the mother liquor to dryness on a rotovap.[2]

  • Run a TLC . If the impurity profile is complex, do not recombine with the main crop.[2]

  • Attempt a second crystallization using a "antisolvent crash" method: Dissolve in minimal hot DMSO , cool, and slowly add Water .[2]

Q2: The product is gray or purple. Is this normal? A: No. This usually indicates residual Palladium (if used) or oxidation byproducts (iodine traces).[2]

  • Solution: Dissolve the product in THF/MeOH and treat with SiliaMetS® Thiol or activated carbon (charcoal) at 50°C for 1 hour. Filter through Celite before final recrystallization.[2]

Q3: I see a "ghost" peak in the NMR near the aromatic region. A: Check for the lactim tautomer (1-hydroxyisoquinoline form).[2] In solution (especially DMSO), the lactam (C=O) is favored, but trace acid/base can shift the equilibrium.[2] Ensure your NMR solvent is neutral.[2]

Q4: Can I use column chromatography as the first step? A: It is not recommended.[2] Isoquinolinones have poor solubility in DCM/Hexane.[2] You would need to load the column using a "dry load" technique (adsorbing crude onto silica), and the high polarity often leads to tailing and poor separation. Always try precipitation/slurry first.[2]

References

  • Synthesis of 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. (2017). ChemicalBook / WO2017/34982.[2] (Describes the dihydro-precursor isolation, relevant for solubility profiles).

  • Solvents for Recrystallization. (n.d.). University of Rochester.[2] (General guide on solvent selection for polar heterocycles).

  • Removing Palladium from Synthesis. (2023). Biotage.[2] (Techniques for metal scavenging in pharmaceutical intermediates).

  • 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. (2025).[1][2][4] PubChem. (Physical properties and patent links for the regioisomer). [2]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation. (2012). PNAS.[2] (Describes Pd-catalyzed routes to isoquinolinones and purification via extraction). [2]

Sources

Troubleshooting

Technical Support Center: Synthesis of 6-Bromo-7-fluoro-2H-isoquinolin-1-one Derivatives

Welcome to the technical support center for the synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The isoquinoline nucleus is a core component of numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1][2] The specific 6-bromo-7-fluoro substitution pattern offers a synthetically versatile intermediate, where the bromine atom serves as a crucial handle for late-stage functionalization via cross-coupling reactions, and the fluorine atom modulates the molecule's electronic properties for drug development.[3]

This document provides practical, actionable solutions to common challenges encountered during synthesis, presented in a troubleshooting and FAQ format.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one. Each issue is analyzed from a mechanistic perspective to provide robust and logical solutions.

Q1: My cyclization reaction to form the isoquinolinone ring is failing or giving very low yields. What are the likely causes and how can I improve it?

This is a frequent challenge, often stemming from the electronic properties of the substituted aromatic ring.

Plausible Causes:

  • Electronic Deactivation: The primary cause is often the strong electron-withdrawing nature of both the bromine and fluorine substituents. These groups deactivate the aromatic ring, making it less nucleophilic and thus hindering classical electrophilic aromatic substitution-based cyclization reactions (e.g., Friedel-Crafts acylation type closures).[4]

  • Insufficiently Potent Cyclizing Agent: Standard conditions like polyphosphoric acid (PPA) at moderate temperatures may not be sufficiently potent to overcome the high activation energy barrier of the deactivated system.

  • Steric Hindrance: Depending on the synthetic route and the specific precursor, steric bulk near the reaction centers can impede the necessary conformational alignment for ring closure.

  • Poor Precursor Purity: Impurities in the starting material, such as unreacted starting materials from a previous step or isomeric impurities, can interfere with the reaction or inhibit the catalyst.

Troubleshooting Workflow & Solutions:

  • Verify Precursor Integrity: Before modifying the reaction, confirm the purity and structural identity of your cyclization precursor by NMR and LC-MS. Inconsistent results often trace back to impure starting materials.[5]

  • Intensify Reaction Conditions: For acid-catalyzed cyclizations, a systematic increase in reaction potency is the first line of defense.

    • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.

    • Use Stronger Reagents: If temperature elevation is insufficient, switch to a more powerful dehydrating/acidic agent.

    ReagentTypical ConditionsRationale & Comments
    Polyphosphoric Acid (PPA)100-140 °CStandard reagent. May be too weak for this deactivated system.
    Eaton's Reagent (P₂O₅ in MsOH)80-120 °CSignificantly stronger than PPA. Excellent for reluctant cyclizations.
    Phosphorus Pentoxide (P₂O₅)Refluxing high-boiling solvent (e.g., xylene, dichlorobenzene)A very strong dehydrating agent suitable for highly deactivated substrates.[4]
    Triflic Acid (TfOH)25-80 °CA powerful non-oxidizing superacid. Use with caution.
  • Switch to a Mechanistically Different Approach: If forcing conditions fail, the underlying strategy may be flawed. Transition-metal-catalyzed methods are often more tolerant of electronically diverse substrates.

    • Palladium-Catalyzed C-H Activation/Annulation: This is a modern and highly effective strategy. Starting from a substituted N-methoxy benzamide, a palladium catalyst can direct C-H activation at the ortho-position and subsequent annulation with an alkyne or allene partner to build the isoquinolinone ring.[1] This approach bypasses the need for a nucleophilic aromatic ring.

Detailed Protocol: Palladium-Catalyzed Annulation

This protocol is a representative example based on modern C-H activation strategies.[1]

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add:

    • Substituted N-methoxybenzamide precursor (1.0 equiv)

    • Alkynoate or allenoic acid ester (2.0-3.0 equiv)

    • Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂ (5-10 mol%)

    • Silver carbonate (Ag₂CO₃) or other oxidant (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Stir the mixture at room temperature for 5 minutes.

  • Heat the reaction to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.

G start Low Cyclization Yield check_purity Verify Precursor Purity (NMR, LC-MS) start->check_purity is_pure Is Precursor >95% Pure? check_purity->is_pure purify Re-purify Starting Material is_pure->purify  No increase_temp Increase Reaction Temp. (e.g., 120°C -> 140°C) is_pure->increase_temp  Yes purify->check_purity check_yield1 Yield Improved? increase_temp->check_yield1 stronger_acid Use Stronger Acid (e.g., Eaton's Reagent) check_yield1->stronger_acid  No end_ok Problem Solved check_yield1->end_ok  Yes check_yield2 Yield Improved? stronger_acid->check_yield2 change_strategy Switch to Pd-Catalyzed C-H Activation Route check_yield2->change_strategy  No check_yield2->end_ok  Yes change_strategy->end_ok end_fail Consult Specialist/ Re-design Synthesis

Fig 1. Troubleshooting workflow for low cyclization yield.
Q2: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve selectivity?

Regioisomeric impurities typically arise from a lack of control in an aromatic substitution step, either during the initial synthesis of the precursor or during the cyclization itself.

Plausible Causes:

  • Poor Regiocontrol in Halogenation: If the bromo and fluoro groups are introduced via electrophilic aromatic substitution, competing directing effects of other substituents on the ring can lead to a mixture of isomers.

  • Ambiguous Cyclization Site: If the precursor has two potential sites for intramolecular cyclization, a mixture of products can result, especially under harsh thermal conditions.

  • Isomerization during Cross-Coupling: In Heck-type reactions used to build a side chain prior to cyclization, isomerization of the double bond can occur, which may lead to undesired products upon ring closure.[6]

Troubleshooting Workflow & Solutions:

  • Secure a Regiochemically Pure Precursor: The most reliable solution is to design a synthesis that unambiguously installs the substituents in the correct positions. Avoid reaction steps known for poor regioselectivity. Instead, build the molecule from a starting material that already contains the desired 3-bromo-4-fluoro pattern on a benzene ring.

  • Optimize the Critical Reaction Step:

    • For Electrophilic Substitution: Carefully control the temperature (often lower temperatures favor the kinetically controlled, more selective product) and choice of catalyst.

    • For Heck Reactions: The choice of ligand is critical for controlling selectivity. Bulky, electron-rich phosphine ligands can often improve regioselectivity and prevent side reactions.[7] Additionally, the presence of additives like silver or thallium salts can influence the reaction pathway.[6]

ParameterRecommendation for SelectivityRationale
Ligand Use bulky phosphines (e.g., P(t-Bu)₃, XPhos)Steric bulk can favor insertion at the less hindered end of the olefin.[7]
Base Use a non-coordinating organic base (e.g., proton sponge)Prevents side reactions and can influence the rate of key steps in the catalytic cycle.[6]
Temperature Use the lowest temperature that allows for a reasonable reaction rateMinimizes thermal isomerization and decomposition pathways.
Solvent Dipolar aprotic (e.g., DMF, NMP, DMAc)These solvents are standard for Heck reactions and help to stabilize charged intermediates in the catalytic cycle.[7]
Q3: I've successfully synthesized the product, but it is extremely difficult to purify. What are my options?

Purification of halogenated heterocyclic compounds can be challenging due to their often-high crystallinity, poor solubility, and similar polarity to related impurities.

Plausible Causes:

  • Co-elution with Starting Material: The product and key starting materials may have very similar polarities, making chromatographic separation inefficient.

  • Poor Solubility: The target compound may have low solubility in common organic solvents, making both chromatography and recrystallization difficult.

  • Product Degradation: The isoquinolinone may be sensitive to the acidic nature of standard silica gel, leading to streaking and yield loss during column chromatography.[5]

Troubleshooting Workflow & Solutions:

  • Test Product Stability: Before attempting column chromatography, spot the crude product on a silica TLC plate and let it sit for 30-60 minutes. Re-elute the plate to see if any new spots (degradation products) have appeared. If so, silica gel is not a suitable stationary phase.

  • Alternative Purification Techniques:

    • Recrystallization: This is often the best method for crystalline, poorly soluble compounds. A systematic solvent screen is essential.[8]

    • Preparative TLC/HPLC: For small-scale, high-purity needs, preparative TLC or reverse-phase HPLC can provide excellent separation where standard column chromatography fails.

    • Trituration: Stirring the crude solid in a solvent where the impurities are soluble but the product is not can be a simple and effective enrichment technique.

Recommended Solvent Systems for Purification
MethodSolvent System(s)Rationale & Comments
Normal Phase Chromatography Dichloromethane/Methanol (99:1 to 95:5)Good starting point if product is stable on silica.
Ethyl Acetate/Hexanes (gradient)Classic system; adjust gradient based on TLC.
Recrystallization Ethanol/WaterDissolve in hot ethanol, add water dropwise until cloudy, then cool.
Acetic AcidOften excellent for crystalline nitrogen heterocyles.
DMF or DMSO (with anti-solvent)Use for very poorly soluble compounds. Dissolve in minimal hot DMF/DMSO, then add an anti-solvent like water or ether to induce crystallization.
Stationary Phase Alternatives Alumina (neutral or basic)A good alternative if the compound is acid-sensitive.
Reverse-Phase C18 SilicaSeparates based on hydrophobicity; useful if normal phase fails. Elute with Acetonitrile/Water or Methanol/Water.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to access the substituted isoquinolin-1-one core?

Several robust strategies exist, ranging from classical methods to modern transition-metal-catalyzed reactions.[9] The optimal choice depends on the availability of starting materials and tolerance to specific functional groups.

  • Heck Annulation: An intramolecular Heck reaction of an N-vinyl-ortho-halobenzamide is a powerful method for constructing the ring system.

  • C-H Activation/Annulation: As discussed previously, this involves the reaction of a benzamide with an unsaturated coupling partner (alkyne/allene) in the presence of a transition metal catalyst (e.g., Pd, Rh, Ru).[1]

  • Cyclization of Phenylacetic Acid Derivatives: Condensation of a substituted phenylacetic acid or its corresponding acyl chloride with a source of nitrogen, followed by cyclization, is a more traditional but still effective route.

  • Bischler-Napieralski Type Reactions: This classic route involves the cyclization of a β-arylethylamide using a dehydrating agent, which initially forms a 3,4-dihydroisoquinoline that must then be oxidized to the isoquinolinone.[4]

G cluster_0 Common Precursors core 6-Bromo-7-fluoro- 2H-isoquinolin-1-one precursor1 o-Halobenzamide + Alkyne precursor1->core Pd-Catalyzed C-H Activation precursor2 Substituted Phenylacetic Acid precursor2->core Condensation & Acid-Catalyzed Cyclization precursor3 β-Arylethylamide precursor3->core Bischler-Napieralski & Oxidation precursor4 o-Alkynyl- benzaldehyde precursor4->core Reductive Amination & Cyclization

Fig 2. Common synthetic pathways to the isoquinolinone core.
Q: How does the 6-bromo-7-fluoro substitution pattern influence downstream reactions?

This specific substitution is highly strategic for medicinal chemistry programs.

  • The 6-Bromo Group: This is the primary site for diversification. The C-Br bond is highly susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki (boronic acids), Sonogashira (terminal alkynes), Stille (organostannanes), Buchwald-Hartwig (amines, alcohols), and cyanation reactions. This allows for the rapid generation of diverse libraries of analogues from a common intermediate.

  • The 7-Fluoro Group: Fluorine substitution is a common strategy in drug design. The C-F bond is very strong and metabolically stable, often blocking sites of oxidative metabolism by cytochrome P450 enzymes. Furthermore, fluorine's high electronegativity can significantly alter the pKa of nearby functional groups and influence non-covalent binding interactions (e.g., hydrogen bonding, dipole interactions) with a biological target, potentially improving potency and pharmacokinetic properties.

References

  • Niu, Y.-N., Yan, Z.-Y., Gao, G.-L., Wang, H.-L., Shu, X.-Z., Ji, K.-G., & Liang, Y.-M. (2009). Synthesis of isoquinoline derivatives via Ag-catalyzed cyclization of 2-alkynyl benzyl azides. Journal of Organic Chemistry.
  • Sotomayor, N., & Lete, E. (1995). A Novel Cyclization Route to Some Substituted 3(2H)-Isoquinolinones. J. Chem. Soc., Perkin Trans. 1.
  • Larock, R. C., Yue, D., & Yum, E. K. (2002).
  • Various Authors. (2025).
  • Various Authors. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
  • Li, B., Ma, J., & Wang, G. W. (2017).
  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers. BenchChem Technical Support.
  • Various Authors. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews.
  • Georg, G. I., & Chen, Y. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.
  • Various Authors. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines.
  • Yang, C.-Y., Li, X., Liu, B., & Huang, G.-L. (2020). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives.
  • Various Authors. (2024). Troubleshooting a difficult Heck reaction. Reddit.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Chemistry Department.
  • CymitQuimica. (n.d.). 6-Bromo-1(2H)-isoquinolinone. CymitQuimica Product Page.
  • Chemistry LibreTexts. (2023). Heck reaction. Chemistry LibreTexts.
  • Sharma, G., & Kumar, A. (2017). Heck Reaction—State of the Art.
  • Google Patents. (n.d.). Purification of halogenated aromatic sulfones or ketones.

Sources

Optimization

side reactions in N-alkylation of 6-bromo-7-fluoro-2H-isoquinolin-1-one

Technical Support Center: Optimizing -Alkylation of 6-Bromo-7-fluoro-2H-isoquinolin-1-one Executive Summary & Mechanistic Insight The alkylation of 6-bromo-7-fluoro-2H-isoquinolin-1-one presents a classic challenge in he...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing


-Alkylation of 6-Bromo-7-fluoro-2H-isoquinolin-1-one 

Executive Summary & Mechanistic Insight

The alkylation of 6-bromo-7-fluoro-2H-isoquinolin-1-one presents a classic challenge in heterocyclic chemistry: controlling ambident nucleophilicity.[1] The isoquinolin-1-one scaffold exists in a tautomeric equilibrium between the lactam (NH-form, favored) and the lactim (OH-form).[1]

While the lactam form is thermodynamically more stable, the deprotonated anion (isoquinolinolate) delocalizes negative charge between the nitrogen and the oxygen. According to Hard-Soft Acid-Base (HSAB) theory :

  • The Oxygen atom acts as a "hard" nucleophile (high charge density).

  • The Nitrogen atom acts as a "soft" nucleophile (lower charge density, more polarizable).[2]

The Core Challenge: Most alkyl halides are "soft" electrophiles, theoretically favoring ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-alkylation. However, steric hindrance, solvent effects, and the "hard" nature of the counter-cation (e.g., Li⁺ vs. Cs⁺) can inadvertently stabilize the transition state for 

-alkylation, leading to the formation of unwanted vinyl ethers (isocarbostyril ethers). Furthermore, the 6-bromo-7-fluoro substitution pattern introduces a secondary risk of Nucleophilic Aromatic Substitution (S_NAr) at the 7-position if conditions become too harsh.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Regioselectivity Failure ( -Alkylation vs. -Alkylation)

Q: I am observing a significant amount of the


-alkylated byproduct (vinyl ether). How do I shift the ratio back to 

-alkylation?

A: This is the most common side reaction. The


-alkylated product is kinetically accessible, especially with reactive electrophiles.

Corrective Actions:

  • Switch the Base/Cation: Move down the periodic table.

    • Avoid:

      
       or 
      
      
      
      . The small, "hard" cations (
      
      
      ,
      
      
      ) coordinate tightly to the oxygen, making it more nucleophilic or bringing the halide closer to the oxygen site.
    • Recommended: Use Cesium Carbonate (

      
      ) . The large, "soft" Cesium cation forms a looser ion pair, allowing the "softer" Nitrogen to attack the electrophile.
      
  • Solvent Polarity: Ensure you are using a polar aprotic solvent.[2]

    • Recommended: DMF or DMAc (Dimethylacetamide). These solvents solvate the cation effectively, leaving the anion "naked" and more reactive, which generally favors the thermodynamic product (

      
      -alkyl) over time.
      
  • Thermodynamic Control:

    
    -alkylation is often the kinetic product, while 
    
    
    
    -alkylation is thermodynamic.[1]
    • Protocol Adjustment: Increase the reaction temperature (e.g., from

      
       to 
      
      
      
      ) and extend reaction time. This allows any reversible
      
      
      -alkylation to equilibrate (though alkylations are rarely fully reversible, higher energy barriers for
      
      
      -attack are overcome).[1]
Issue 2: Fluorine Displacement (S_NAr Side Reaction)

Q: I see a new impurity where the Fluorine atom (at C7) has been lost or substituted. Why is this happening?

A: The 7-fluoro position is activated for Nucleophilic Aromatic Substitution (S_NAr). Although the carbonyl is in the adjacent ring, the 6-Bromine atom is an electron-withdrawing group (EWG) ortho to the Fluorine, and the overall electron-deficient nature of the isoquinolone core lowers the barrier for displacement.

Corrective Actions:

  • Check Your Nucleophiles: If you are using a base that is also a nucleophile (e.g., hydroxide from wet solvents, alkoxides, or amines), it will attack the C7 position.

    • Strict Rule: Use non-nucleophilic bases (Carbonates, Hydrides, or Phosphazenes).

  • Temperature Management: S_NAr typically has a higher activation energy than

    
    -alkylation.
    
    • Protocol Adjustment: Do not overheat. If

      
      -alkylation is slow, use a catalyst (like KI) rather than cranking the temperature above 
      
      
      
      .
Issue 3: Incomplete Conversion / Solubility Issues

Q: The starting material (6-bromo-7-fluoro-2H-isoquinolin-1-one) is not dissolving, and the reaction stalls at 50% conversion.

A: Isoquinolinones are notorious for poor solubility due to strong intermolecular hydrogen bonding (dimerization like DNA base pairs) and


-stacking.

Corrective Actions:

  • Solvent Switch: Replace Acetone or Acetonitrile with NMP (N-Methyl-2-pyrrolidone) or DMF .[1]

  • The "Finkelstein" Boost: If using an alkyl chloride or bromide, add 10-20 mol% of Potassium Iodide (KI) or TBAI (Tetrabutylammonium iodide) . This generates the more reactive alkyl iodide in situ, speeding up the

    
    -alkylation before side reactions can compete.
    

Recommended Experimental Protocol

Objective: Selective


-alkylation of 6-bromo-7-fluoro-2H-isoquinolin-1-one with a primary alkyl halide (

).
ComponentEquivalentsRole
Substrate 1.06-bromo-7-fluoro-2H-isoquinolin-1-one
Alkyl Halide 1.1 – 1.2Electrophile (Avoid large excess to prevent bis-alkylation traces)
Base 2.0

(Cesium Carbonate)
Additive 0.1 (10%)TBAI (if using alkyl chlorides/bromides)
Solvent [0.2 M]DMF (Anhydrous)

Step-by-Step Procedure:

  • Drying: Flame-dry a reaction flask and cool under Argon/Nitrogen.

  • Dissolution: Add the isoquinolinone substrate and anhydrous DMF. Stir until mostly dissolved (slight suspension is okay initially).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The mixture may change color (often yellow/orange) as the anion forms.
    
  • Addition: Add the Alkyl Halide dropwise.[3] (Add TBAI here if required).

  • Reaction: Heat to

    
     . Monitor by LCMS or TLC after 2 hours.
    
    • Checkpoint: If

      
      -alkylation is observed >10%, increase temp to 
      
      
      
      .[1]
  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    

Visualizing the Reaction Landscape

The following diagram maps the competition between the desired pathway and the critical side reactions.

ReactionPathways Substrate 6-Br-7-F-Isoquinolinone (Lactam Form) Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation SNAr_Product 7-Substituted Impurity (Fluorine displaced) Substrate->SNAr_Product Path C: S_NAr (High T, Strong Nu) N_Product N-Alkylated Product (Thermodynamic/Desired) Anion->N_Product Path A: N-Attack (Favored by Cs+, Polar Solvent) O_Product O-Alkylated Product (Kinetic/Side Rxn) Anion->O_Product Path B: O-Attack (Favored by Ag+, Hard Electrophiles) SoftBase Cs2CO3 / DMF (Soft Cation) HardBase Ag2CO3 or NaH (Hard Cation) NuBase Nucleophilic Base (e.g., Alkoxide)

Caption: Pathway A represents the optimized N-alkylation using Soft/Soft interactions. Pathway B and C represent the primary failure modes.

References

  • Regioselectivity in Lactams

    • Ferrer, S., et al. (2002).[4] "

      
      - and 
      
      
      
      -Alkylation of isoquinolin-1-ones in the Mitsunobu reaction." Journal of the Chemical Society, Perkin Transactions 1.
    • Source: [Link]

  • HSAB Theory in Alkylation

    • Pearson, R. G. (1963). "Hard and Soft Acids and Bases."[2][5] Journal of the American Chemical Society.

    • Source: [Link]

  • S_NAr Reactivity of Fluorinated Heterocycles

    • Detailed analysis of S_NAr kinetics on fluoro-substituted aromatics activated by ortho-halogens and electron-deficient rings.
    • Source: [Link]

  • Isoquinolinone Synthesis & Functionalization: BenchChem Technical Notes on Isoquinolinone Derivatiz

Sources

Troubleshooting

improving solubility of 6-bromo-7-fluoro-2H-isoquinolin-1-one for reactions

A Senior Application Scientist's Guide to Improving Solubility for Enhanced Reactivity Welcome to the Technical Support Center for 6-bromo-7-fluoro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Improving Solubility for Enhanced Reactivity

Welcome to the Technical Support Center for 6-bromo-7-fluoro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the solubility of this important heterocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Understanding the Challenge: The Nature of 6-bromo-7-fluoro-2H-isoquinolin-1-one

6-bromo-7-fluoro-2H-isoquinolin-1-one is a multifaceted molecule. Its isoquinolinone core provides a rigid, planar structure prone to π-π stacking, which can contribute to poor solubility. The presence of a bromine atom at the 6-position and a fluorine atom at the 7-position introduces polarity but also increases the molecular weight and can influence crystal packing, further impacting solubility. The lactam functionality (the -NH-C=O group) allows for hydrogen bonding, which can be both a help and a hindrance in achieving dissolution.

This guide will provide a systematic approach to overcoming these solubility challenges to ensure successful downstream reactions.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 6-bromo-7-fluoro-2H-isoquinolin-1-one in my reaction solvent. What are the first steps I should take?

A1: Start by assessing your current solvent choice. For many reactions involving this substrate, particularly palladium-catalyzed cross-couplings, polar aprotic solvents are the preferred starting point. We recommend a systematic approach to solvent screening, beginning with solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). If initial attempts at room temperature are unsuccessful, gentle heating can be employed. However, be mindful of potential degradation with prolonged heating at high temperatures.

Q2: Can I use co-solvents to improve solubility?

A2: Absolutely. Using a co-solvent is an excellent strategy. For instance, in Suzuki-Miyaura couplings, a mixture of an organic solvent like 1,4-dioxane or THF with water is often required for the base to be effective. The aqueous portion can sometimes aid in dissolving the substrate, especially if it has some polar character. Experimenting with different solvent ratios is key.

Q3: Is it advisable to use acidic or basic conditions to improve the solubility of 6-bromo-7-fluoro-2H-isoquinolin-1-one?

A3: This approach should be taken with caution. The isoquinolinone ring system contains a lactam, which is an amide. Amide bonds can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. While the N-H proton is weakly acidic (pKa ~17-19), deprotonation with a strong base to form a more soluble salt is possible but may interfere with your intended reaction. If your reaction conditions are basic, this may inherently aid solubility. We recommend performing a stability test of your substrate under the proposed acidic or basic conditions before proceeding with your reaction.

Q4: My compound appears to dissolve upon heating, but crashes out of solution as the reaction proceeds. What is happening?

A4: This is a common issue, particularly in cross-coupling reactions where the product may be less soluble than the starting material in the chosen solvent. As the product forms, it can precipitate out, potentially halting the reaction. If you observe this, consider a solvent system in which both the starting material and the expected product are soluble. Alternatively, for some reactions, the precipitation of the product can be advantageous as it can drive the reaction to completion and simplify purification.

Troubleshooting Guide: From Dissolution to Reaction

This section provides a more in-depth, problem-oriented approach to tackling solubility issues in the context of common synthetic applications of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Scenario 1: Initial Dissolution Failure

You are setting up a reaction and 6-bromo-7-fluoro-2H-isoquinolin-1-one is not dissolving in your chosen solvent at room temperature.

Troubleshooting Workflow:

A Initial Dissolution Failure B Solvent Screening A->B C Apply Gentle Heat (40-60 °C) B->C If partially soluble F Consider Alternative Solvents B->F If insoluble D Sonication C->D If still not fully dissolved G Successful Dissolution C->G If successful E Use of Co-solvents D->E If precipitation occurs on standing D->G If successful E->G F->C

Caption: Troubleshooting workflow for initial dissolution failure.

Detailed Steps:

  • Solvent Screening: Begin with a systematic screening of solvents. Based on the structure of 6-bromo-7-fluoro-2H-isoquinolin-1-one, a good starting point is polar aprotic solvents.

  • Gentle Heating: If the compound is partially soluble, gently warm the mixture. A temperature range of 40-60 °C is often sufficient to increase solubility without causing significant degradation. Always monitor for any color changes that might indicate decomposition.

  • Sonication: If heating is not effective or desirable, sonication can help break up solid aggregates and enhance dissolution.

  • Co-solvents: If the compound precipitates upon cooling or standing, the addition of a co-solvent might be necessary to maintain solubility throughout the reaction.

  • Alternative Solvents: If the compound remains insoluble, a move to a stronger polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) may be necessary, but be aware of its high boiling point, which can complicate product isolation.

Scenario 2: Solubility Issues in Palladium-Catalyzed Cross-Coupling Reactions

You are performing a Suzuki-Miyaura or Buchwald-Hartwig reaction, and poor solubility is leading to low yields or stalled reactions.

Underlying Principles:

  • Suzuki-Miyaura Coupling: This reaction typically requires a mixture of an organic solvent and an aqueous base. The choice of organic solvent is critical for dissolving the aryl halide (our substrate) and the organoboron reagent.

  • Buchwald-Hartwig Amination: This reaction is often performed in non-polar aprotic solvents like toluene or ethereal solvents like 1,4-dioxane. The choice of base and ligand can also influence the solubility of the catalytic species and the substrate.

Troubleshooting Strategies:

Reaction TypeCommon SolventsRecommended BasesTroubleshooting Tips
Suzuki-Miyaura 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, Acetonitrile/H₂OK₂CO₃, Cs₂CO₃, K₃PO₄If solubility is an issue in dioxane or toluene, consider DMF. Be aware that DMF can sometimes lead to side reactions at high temperatures. Ensure vigorous stirring to facilitate mixing between the organic and aqueous phases.
Buchwald-Hartwig Toluene, 1,4-Dioxane, THFNaOtBu, LiHMDS, K₃PO₄For electron-deficient substrates like ours, a more electron-rich phosphine ligand may be beneficial. If the substrate is poorly soluble in toluene, 1,4-dioxane is a good alternative.

Experimental Protocols

Protocol 1: Qualitative Solubility Testing

This protocol allows for a rapid assessment of the solubility of 6-bromo-7-fluoro-2H-isoquinolin-1-one in various solvents.

Materials:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • A selection of common organic solvents (e.g., DMSO, DMF, NMP, THF, 1,4-dioxane, acetonitrile, toluene, ethanol, methanol, water)

  • Small vials or test tubes

  • Vortex mixer

  • Water bath or heating block

Procedure:

  • Weigh approximately 5 mg of 6-bromo-7-fluoro-2H-isoquinolin-1-one into a small, clean vial.

  • Add 0.5 mL of the solvent to be tested.

  • Vortex the mixture vigorously for 1 minute at room temperature.

  • Visually inspect the solution. If the solid has completely dissolved, the compound is classified as "soluble."

  • If the solid has not completely dissolved, classify it as "partially soluble."

  • If the solid remains largely undissolved, classify it as "insoluble."

  • For samples classified as "partially soluble" or "insoluble," gently heat the vial to 50 °C for 5 minutes and observe any changes in solubility. Note if the compound dissolves with heating and if it precipitates upon cooling.

Estimated Solubility Profile (Based on Structurally Similar Compounds):

SolventPolarity IndexExpected Solubility at Room Temperature
Water10.2Insoluble
Methanol5.1Sparingly Soluble
Ethanol4.3Sparingly Soluble
Acetonitrile5.8Sparingly Soluble
Dimethyl Sulfoxide (DMSO)7.2Soluble
N,N-Dimethylformamide (DMF)6.4Soluble
Tetrahydrofuran (THF)4.0Sparingly Soluble
1,4-Dioxane4.8Sparingly Soluble
Toluene2.4Insoluble

Disclaimer: This table provides an estimated solubility profile based on the properties of structurally related compounds. It is highly recommended to perform the qualitative solubility testing protocol to determine the actual solubility in your specific solvents and under your laboratory conditions.

Protocol 2: General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the Suzuki-Miyaura coupling of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

A Combine Reactants: - 6-bromo-7-fluoro-2H-isoquinolin-1-one - Boronic acid/ester - Base (e.g., K2CO3) B Add Solvent System (e.g., 1,4-Dioxane/H2O) A->B C Degas the Mixture (e.g., N2 or Ar bubbling) B->C D Add Palladium Catalyst (e.g., Pd(PPh3)4) C->D E Heat to Reaction Temperature (e.g., 80-100 °C) D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Work-up and Purification F->G

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 6-bromo-7-fluoro-2H-isoquinolin-1-one, the boronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).

References

  • Biotage. (2023, January 30). Can reaction solvent choice impact synthesis results?[Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. (2005, December 11). Qualitative Analysis of Organic Compounds. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

Optimization

stability of 6-bromo-7-fluoro-2H-isoquinolin-1-one under reaction conditions

The following technical guide is structured to function as an autonomous support resource for researchers working with 6-bromo-7-fluoro-2H-isoquinolin-1-one . It synthesizes stability data, reactivity profiles, and troub...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to function as an autonomous support resource for researchers working with 6-bromo-7-fluoro-2H-isoquinolin-1-one . It synthesizes stability data, reactivity profiles, and troubleshooting protocols into a cohesive operational manual.

Executive Summary & Compound Profile

6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 1938129-80-6) acts as a critical bifunctional scaffold in medicinal chemistry. Its value lies in the orthogonal reactivity of its halogen substituents:

  • C6-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C7-Fluorine: A metabolically stable blocking group that can, under forcing conditions, serve as a site for Nucleophilic Aromatic Substitution (

    
    ).
    
  • Lactam Core: A hydrogen-bond donor/acceptor motif requiring specific conditions to control

    
    - vs. 
    
    
    
    -alkylation selectivity.

This guide addresses the stability limits of these functionalities to prevent common synthetic failures such as protodehalogenation, regio-isomeric alkylation mixtures, and unintended nucleophilic displacement.

Quick Reference: Stability Matrix
ParameterStatusOperational Note
Solid State Stability HighStable at RT. Protect from light to prevent slow radical debromination.
Solution Stability (DMSO/DMF) HighStable for >24h. Avoid prolonged storage in nucleophilic solvents (MeOH) with strong bases.
Reaction pH Range 1 – 12Lactam ring is resistant to hydrolysis. Unstable in hot conc. acids (de-bromination risk).
Thermal Limit ~150°CStable in high-boiling solvents (DMAc, NMP).
Oxidative Stability HighResistant to air oxidation.

Reactivity & Troubleshooting Guide

Issue 1: Regioselectivity Failures in Alkylation ( - vs. -Alkylation)

Symptom: Formation of the imidate ester (


-alkyl) byproduct instead of the desired 

-alkyl lactam. Mechanism: The isoquinolin-1-one anion is an ambident nucleophile. The nitrogen atom is the thermodynamic center, while the oxygen is the kinetic center (hard nucleophile). Causality:
  • Hard Electrophiles: Chlorides or sulfonates favor

    
    -alkylation due to high charge density.
    
  • Solvent Polarity: Non-polar solvents favor

    
    -alkylation by clustering the cation near the nitrogen.
    
  • Cation Effect: Small cations (

    
    , 
    
    
    
    ) coordinate tightly to oxygen, blocking it, but can sometimes drive
    
    
    -attack if the transition state is early. Large cations (
    
    
    ) dissociate the ion pair, favoring the softer
    
    
    -attack.

Corrective Protocol:

  • Base: Use Cesium Carbonate (

    
    ) . The "Cesium Effect" increases solubility and promotes the "naked" anion, favoring thermodynamic 
    
    
    
    -alkylation.
  • Solvent: Use polar aprotic solvents like DMF or NMP .

  • Temperature: Heat to 60–80°C . Thermodynamic control favors the more stable

    
    -alkyl product (amide resonance stabilization).
    
Issue 2: Loss of Bromine (Protodehalogenation) during Cross-Coupling

Symptom: Mass spectrometry shows a peak at


 (Product mass minus 78/80 amu).
Mechanism:  Palladium inserts into the C-Br bond. If a hydride source is present (e.g., 

-hydride elimination from an alkyl amine base, or formate impurities), the Pd-H species reductively eliminates, replacing Br with H. Causality:
  • Excessive Heat/Time: Prolonged reaction times increase the probability of side reactions.

  • Solvent Impurities: Wet alcohols or DMF can serve as hydride sources at high temperatures.

  • Catalyst Over-activity: highly active catalysts (e.g.,

    
    ) can accelerate oxidative addition but also side reactions if transmetallation is slow.
    

Corrective Protocol:

  • Switch Base: Use inorganic bases (

    
    , 
    
    
    
    ) instead of amines (
    
    
    ).
  • Solvent System: Use Dioxane/Water or Toluene/Water biphasic systems. Water suppresses reduction pathways in Suzuki couplings.

  • Scavengers: In extreme cases, add 5 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) to scavenge radicals, though this is rare for Pd mechanisms.

Issue 3: Unintended Displacement of C7-Fluorine

Symptom: Appearance of


 peaks (e.g., methoxy substitution if MeOH is used).
Mechanism:  The 6-bromo group and the 1-carbonyl are electron-withdrawing, activating the 7-position toward 

. While less reactive than a 4-halopyridine, the 7-fluoro is susceptible to strong nucleophiles (alkoxides, thiols) at elevated temperatures (>100°C). Risk Factor: High. The 6-Br inductively activates the 7-F. Corrective Protocol:
  • Avoid Alkoxides: Do not use NaOMe/EtOH as solvents if heating.

  • Sequence: Perform

    
     reactions after removing the bromine if the bromine is not needed, or perform the cross-coupling (Suzuki) before subjecting the molecule to harsh nucleophiles.
    

Visualizations

Diagram 1: Reactivity & Stability Map

This diagram visualizes the "Danger Zones" and "Safe Zones" on the molecule structure.

ReactivityMap Compound 6-bromo-7-fluoro- 2H-isoquinolin-1-one N_Site N-2 Position Target for Alkylation Risk: O-Alkylation Compound->N_Site Br_Site C-6 Bromine Site for Cross-Coupling Risk: Protodebromination Compound->Br_Site F_Site C-7 Fluorine Metabolic Blocker Risk: SnAr with Alkoxides Compound->F_Site Lactam C-1 Carbonyl Stable Scaffold Resistant to Hydrolysis Compound->Lactam

Caption: Functional site analysis highlighting reactivity hotspots (Red/Yellow) and stable regions (Blue/Green).

Diagram 2: Troubleshooting Decision Tree for Cross-Coupling

A logic flow for optimizing Suzuki/Buchwald couplings with this substrate.

Troubleshooting Start Start: Cross-Coupling (Suzuki/Buchwald) Check_Prod Check LCMS: Product Formed? Start->Check_Prod Success Proceed to Workup Check_Prod->Success Yes Failure_1 Issue: Starting Material Remains (No Reaction) Check_Prod->Failure_1 SM Only Failure_2 Issue: Mass = M-Br+H (Protodebromination) Check_Prod->Failure_2 Des-Bromo Failure_3 Issue: Mass = M-F+Nu (Fluorine Displacement) Check_Prod->Failure_3 Substituted F Action_1 Increase Temp to 100°C Switch to Pd-G3/G4 catalysts (e.g., XPhos Pd G3) Failure_1->Action_1 Action_2 Remove Amine Bases Use K3PO4 / Dioxane / H2O Degas thoroughly Failure_2->Action_2 Action_3 Lower Temp < 80°C Avoid Alkoxide Bases Use weak base (K2CO3) Failure_3->Action_3

Caption: Step-by-step logic for diagnosing and fixing reaction failures involving the 6-Br/7-F core.

Standard Operating Protocols (SOPs)

SOP 1: Optimized -Alkylation

Objective: Selective alkylation of the Nitrogen (N2) over Oxygen.

  • Preparation : Charge a reaction vial with 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv) and Cesium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent : Add anhydrous DMF (concentration 0.2 M). Stir at Room Temperature (RT) for 15 minutes to allow deprotonation.

  • Addition : Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction : Heat to 60°C for 2–4 hours.

    • Note: Monitoring by TLC/LCMS is crucial.

      
      -alkyl products are typically more polar than 
      
      
      
      -alkyl imidates.
  • Workup : Dilute with water (precipitates the product often) or extract with EtOAc. Wash organic layer with

    
     (5% aq) to remove DMF.
    
SOP 2: Suzuki-Miyaura Coupling (F-Retention Conditions)

Objective: Coupling at C6-Br without displacing C7-F or dehalogenating.

  • Catalyst System : Use

    
      (5 mol%) or 
    
    
    
    (5 mol%). Avoid highly electron-rich bulky phosphines if
    
    
    at F is observed.
  • Base : Use

    
      (2.5 equiv) or 
    
    
    
    .
  • Solvent : 1,4-Dioxane / Water (4:1) . The presence of water is critical to dissolve the inorganic base and facilitate transmetallation while suppressing hydride formation.

  • Conditions : Degas solvents with

    
     bubbling for 10 mins. Heat at 80–90°C  for 4–12 hours.
    
  • Checkpoint : If C7-F displacement is observed (rare with boronic acids, common with amines), lower temperature to 60°C and extend time.

References

  • PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO.[1][2] National Library of Medicine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Quimica Organica. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

Sources

Troubleshooting

scale-up considerations for reactions involving 6-bromo-7-fluoro-2H-isoquinolin-1-one

Topic: Scale-up considerations for 6-bromo-7-fluoro-2H-isoquinolin-1-one Ticket ID: SC-ISOQ-2024-001 Status: Open Assigned Specialist: Senior Process Chemist 🚨 CRITICAL SAFETY BULLETIN (KB-000) Subject: Thermal Runaway H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up considerations for 6-bromo-7-fluoro-2H-isoquinolin-1-one Ticket ID: SC-ISOQ-2024-001 Status: Open Assigned Specialist: Senior Process Chemist

🚨 CRITICAL SAFETY BULLETIN (KB-000)

Subject: Thermal Runaway Hazard in NaH/DMF Systems Applicability: All N-alkylation protocols involving Sodium Hydride (NaH) and DMF/DMAc.

Issue: Many lab-scale protocols for isoquinolinone alkylation utilize NaH in DMF. Do not scale this directly. At temperatures as low as 40°C, NaH can catalyze the decomposition of DMF, leading to a violent, gas-generating thermal runaway (H₂, CO, dimethylamine). The presence of the 7-fluoro substituent on the isoquinolinone core increases the acidity of the N-H bond, potentially accelerating the exotherm during the initial deprotonation.

Corrective Action:

  • Switch Solvent: Use a THF/DMSO mixture or NMP (if strictly necessary and temp <30°C).

  • Switch Base: Validate Cesium Carbonate (Cs₂CO₃) or Potassium tert-butoxide (KOtBu) in THF.

  • Engineering Control: If NaH/DMF is unavoidable, strictly limit temperature to <20°C and ensure redundant cooling capacity.

Module 1: Solubility & Physical Handling (KB-001)

The "Brick" Phenomenon

User Query: "My reaction mixture turns into an unstirrable slurry upon cooling. How do I handle this at 5kg scale?"

Technical Insight: 6-bromo-7-fluoro-2H-isoquinolin-1-one possesses a donor-acceptor motif (Lactam NH and C=O) that promotes strong intermolecular hydrogen bonding and


-

stacking. The 7-fluoro group adds lattice energy through dipole interactions, making the crystalline solid extremely insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in polar aprotic solvents at room temperature.

Troubleshooting Protocol:

Solvent ClassSuitabilityScale-Up Notes
Chlorinated (DCM/DCE) 🔴 PoorAvoid. Product will crash out, fouling impellers and transfer lines.
Ethers (THF/2-MeTHF) 🟡 ModerateGood for reaction if heated. 2-MeTHF is preferred for "green" processing and higher boiling point.
Polar Aprotic (DMF/NMP) 🟢 GoodExcellent solubility but high boiling points complicate removal. See Safety Bulletin KB-000.
Alcohols (MeOH/IPA) 🟡 VariablePoor solubility for the lactam, but excellent for crystallizing the product out of a reaction mixture (antisolvent).

Recommended Workflow: For reactions requiring homogeneity (e.g., hydrogenation or homogeneous catalysis), maintain internal temperature >50°C in 10 volumes of NMP or DMSO. For workup, induce crystallization by hot-filtering the NMP solution and dosing into 20 volumes of water/methanol (antisolvent crash).

Module 2: Regioselective Functionalization (KB-002)

N-Alkylation vs. O-Alkylation

User Query: "I am seeing 15% O-alkylated impurity. How do I favor the N-alkylated product?"

Mechanistic Root Cause: The isoquinolinone anion is an ambident nucleophile.

  • Kinetic Control (O-alkylation): Favored by hard electrophiles (e.g., sulfates, small alkyl halides) and highly polar solvents that separate ion pairs (freeing the Oxygen).

  • Thermodynamic Control (N-alkylation): Favored by soft electrophiles and conditions that allow equilibration (Lactam is thermodynamically more stable than Lactim ether).

The 7-Fluoro Effect: The fluorine at C7 is electron-withdrawing. This lowers the pKa of the N-H proton (making it more acidic) but also pulls electron density from the nitrogen, making it slightly less nucleophilic. This can paradoxically increase O-alkylation rates if the base is too strong.

Optimization Decision Tree:

N_Alkylation_Logic cluster_tips Pro-Tip: The 'Soft' Approach Start Start: Alkylation Protocol Electrophile Select Electrophile Type Start->Electrophile BaseChoice Base Selection Electrophile->BaseChoice Alkyl Halide (Soft) Electrophile->BaseChoice Alkyl Mesylate (Hard) Solvent Solvent System BaseChoice->Solvent Cs2CO3 (Mild/Buffering) BaseChoice->Solvent NaH (Strong/Kinetic) Result Predicted Outcome Solvent->Result DMF/NMP (High T) -> N-Selective Solvent->Result THF/Crown Ether -> O-Selective Risk Tip Use Cs2CO3 in Acetone/DMF to promote N-alkylation via tighter ion pairing.

Caption: Decision logic for maximizing N-selectivity. Cs2CO3 is preferred over NaH to minimize O-alkylation risks.

Module 3: Cross-Coupling & Pd Removal (KB-003)

Managing the 6-Bromo Handle

User Query: "My Suzuki coupling works, but the product is gray and fails heavy metal specs (<10 ppm Pd)."

Technical Insight: Isoquinolinones are excellent ligands for Palladium. The lactam nitrogen and the carbonyl oxygen can chelate Pd species, preventing them from washing out during standard aqueous workups. The 6-bromo position is sterically accessible, but the 7-fluoro group deactivates the ring slightly toward oxidative addition, requiring active catalyst systems (e.g., Pd(dppf) or XPhos).

Pd Removal Protocol (Scale-Up Compatible):

  • The "Celite" Fallacy: Simply filtering through Celite is insufficient for pharmaceutical intermediates.

  • Scavenger Resins:

    • Thiol-Modified Silica (Si-Thiol): Most effective for Pd(II) species. Add 10 wt% relative to crude mass, stir at 50°C for 4 hours, then filter.

    • Activated Carbon (Darco KB-G): Effective but can reduce yield by adsorbing the flat isoquinolinone product.

  • Crystallization: The ultimate purification.

    • Dissolve crude coupling product in hot DMSO or NMP.

    • Add Si-Thiol (stir/filter).

    • Slowly add water/methanol to the filtrate to crystallize the product. Pd remains in the mother liquor.

Impurity Fate Mapping:

Impurity_Fate Reaction Crude Reaction Mixture (Product + Pd + Des-bromo) Workup Aqueous Workup Reaction->Workup Scavenger Si-Thiol Treatment (50°C, 4h) Workup->Scavenger Waste_Aq Aqueous Waste (Inorganic Salts) Workup->Waste_Aq Cryst Crystallization (DMSO/Water) Scavenger->Cryst Waste_Solid Solid Waste (Pd-bound Silica) Scavenger->Waste_Solid Liquor Mother Liquor (Des-bromo impurity + Residual Pd) Cryst->Liquor Final Pure Product (<10ppm Pd) Cryst->Final

Caption: Workflow for reducing Palladium content to <10ppm. Note that crystallization is required to remove organic impurities like des-bromo byproducts.

Frequently Asked Questions (FAQs)

Q: Can I use potassium carbonate (K₂CO₃) instead of Cesium Carbonate (Cs₂CO₃) to save cost? A: Yes, but with caveats. Cs₂CO₃ is more soluble in organic solvents (the "Cesium Effect"), leading to faster reaction rates and often better N/O selectivity. If switching to K₂CO₃, you may need to increase the temperature or add a phase transfer catalyst (like TBAI), but watch out for increased O-alkylation at higher temperatures.

Q: The 7-fluoro group seems stable, but can it be displaced? A: Under standard Suzuki/Buchwald conditions, the 7-F is stable. However, if you use extremely strong nucleophiles (e.g., thiols, alkoxides) in high concentrations at high heat, you risk SNAr displacement of the fluorine, especially since the para-carbonyl (C1) activates it. Always check LCMS for [M-F+Nu] adducts.

Q: My reaction stalls at 90% conversion. Should I add more catalyst? A: Before adding Pd, check the pH. The reaction generates acid (HBr). If your base is consumed, the cycle stops. Try adding 0.5 equivalents of base first. Adding more Pd often just increases the cleaning burden later.

References

  • Yang, Q. et al. (2019).[1] Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. [Link]

  • Scientific Update. (2013). Right First Time in (Fine-Chemical) Process Scale-up. [Link]

  • Garrett, C. E. & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

  • RSC Green Chemistry. (2020). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration. [Link][2]

Sources

Optimization

Technical Support Center: Synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one

Welcome to the technical support center for the synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one. This guide is structured to provide researchers, medicinal chemists, and process development scientists with practical, field-tested solutions to common challenges encountered during the synthesis of this valuable heterocyclic building block. The information herein is presented in a direct question-and-answer format to address specific experimental issues, supplemented by detailed protocols and mechanistic insights.

Introduction

6-bromo-7-fluoro-2H-isoquinolin-1-one is an important intermediate in medicinal chemistry, often utilized in the development of novel therapeutics. Its synthesis, while conceptually straightforward, frequently presents challenges related to yield, purity, and reaction consistency. This guide focuses on a common and effective synthetic strategy: the intramolecular Heck cyclization of an N-protected 2-bromo-N-(prop-2-en-1-yl)benzamide precursor. We will dissect potential pitfalls in this pathway and provide robust troubleshooting strategies.

Proposed Synthetic Workflow

The synthesis is generally approached via a two-step sequence starting from a suitable benzoyl chloride. The following diagram outlines the typical workflow.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Heck Cyclization cluster_2 Step 3: Deprotection/Isomerization A 4-Bromo-5-fluoro-2-vinylbenzoic acid derivative B N-Allyl-4-bromo-5-fluoro-2-vinylbenzamide (Heck Precursor) A->B Amidation (e.g., Allylamine, Coupling Agent) C 6-bromo-7-fluoro-2-allyl-2,3-dihydroisoquinolin-1-one B->C Pd-catalyzed Cyclization (e.g., Pd(OAc)₂, Ligand, Base) D 6-bromo-7-fluoro-2H-isoquinolin-1-one (Target Molecule) C->D Isomerization/Deprotection (e.g., Base or Metal Catalyst)

Caption: General synthetic workflow for 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on the critical intramolecular Heck cyclization step.

Category 1: Low or No Product Conversion

Q1: My intramolecular Heck reaction is failing to proceed, and I only recover the starting N-allyl-2-bromobenzamide. What are the common causes?

A1: Complete reaction failure typically points to a problem with the catalytic system or the reaction environment. Here are the primary factors to investigate:

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of the solvent and reaction vessel is a frequent cause of failure. The palladium precatalyst (e.g., Pd(OAc)₂) may also be old or degraded.

    • Solution: Ensure all solvents are rigorously degassed using a nitrogen/argon sparge for at least 30 minutes or via several freeze-pump-thaw cycles. Use a fresh bottle of the palladium catalyst or one stored properly under an inert atmosphere.

  • Ligand Issues: Phosphine ligands are crucial for the catalytic cycle but are also prone to oxidation.

    • Solution: Handle phosphine ligands in a glovebox or under a strong stream of inert gas. Using air-stable phosphonium salt pre-ligands can sometimes circumvent this issue.

  • Incorrect Base: The base is critical for regenerating the Pd(0) catalyst at the end of the cycle. An inappropriate choice of base (too weak, sterically hindered, or poorly soluble) can stall the reaction.

    • Solution: For intramolecular Heck reactions of aryl bromides, inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (TEA) are common.[1] Ensure the base is finely powdered and dry to maximize its reactivity and solubility.

  • Presence of Inhibitors: Water can be detrimental to the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

    • Solution: Dry your solvent over molecular sieves. Use anhydrous grade bases and other reagents.

Q2: The reaction proceeds, but my yield of 6-bromo-7-fluoro-2H-isoquinolin-1-one is consistently low (<30%). How can I optimize the yield?

A2: Low yields suggest that while the catalytic cycle is turning over, it is either inefficient or competing side reactions are dominant.

  • Suboptimal Temperature: Heck reactions are highly temperature-dependent. Too low a temperature results in a slow reaction rate, while too high a temperature can cause catalyst decomposition (formation of palladium black) and promote side reactions.[1]

    • Solution: Screen a range of temperatures, for example, from 80 °C to 120 °C in a high-boiling solvent like DMF, DMA, or toluene. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and catalyst stability.

  • Incorrect Reagent Stoichiometry: The catalyst and ligand loading are critical.

    • Solution: While a typical catalyst loading is 1-5 mol%, increasing it to 10 mol% can sometimes improve yields for sluggish reactions. The ligand-to-palladium ratio is also key; a 1:2 or 1:4 Pd:ligand ratio is a good starting point for monodentate phosphine ligands.

  • Reaction Time: The reaction may not be running to completion.

    • Solution: Monitor the reaction over a 24-hour period, taking aliquots every few hours to determine the point of maximum product formation before degradation begins.

ParameterCondition A (Low Yield)Condition B (Optimized)Rationale
Catalyst Loading 1 mol% Pd(OAc)₂5 mol% Pd(OAc)₂Increases the concentration of active catalytic species.
Ligand PPh₃P(o-tol)₃ or XPhosBulkier, electron-rich ligands can accelerate oxidative addition and prevent catalyst decomposition.
Base Triethylamine (TEA)K₂CO₃ or Cs₂CO₃Stronger, non-coordinating inorganic bases are often more effective.
Temperature 80 °C110 °CEnhances reaction kinetics for less reactive aryl bromides.[1]
Solvent TolueneDMF or DMAPolar aprotic solvents can improve the solubility of reagents and stabilize charged intermediates.

Table 1: Example of Optimization Parameters for Intramolecular Heck Cyclization.

Category 2: Impurity Formation & Purification

Q3: My crude product shows a significant amount of a dark, insoluble solid. What is it and how can I prevent it?

A3: This is almost certainly palladium black, which results from the decomposition of the soluble palladium catalyst. As mentioned, this is often caused by excessively high temperatures or the presence of oxygen.

  • Prevention:

    • Maintain strict anaerobic conditions.

    • Avoid reaction temperatures above 120-130 °C unless necessary.

    • Use more robust ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) that stabilize the palladium center.

  • Removal:

    • After the reaction, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the bulk of the palladium black.

    • For residual soluble palladium, specific scavengers can be used (see Q4).

Q4: After initial filtration, my product is still contaminated with palladium, leading to discoloration and potential issues in downstream applications. How can I remove it?

A4: Removing the last traces of a transition metal catalyst is a common and critical challenge in process chemistry.

  • Aqueous Washes: Washing the organic layer with aqueous solutions of reagents that coordinate to palladium can be effective. A wash with a saturated aqueous solution of thiourea or sodium thiosulfate can help sequester residual palladium.

  • Charcoal Treatment: Activated charcoal has a high surface area and can adsorb palladium species. Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal, stir for 30-60 minutes, and filter through Celite®. Be aware that this can sometimes lead to loss of product due to adsorption.

  • Silica Gel Chromatography: This is the most common method. Residual palladium often streaks on the column. Pre-treating the crude material by dissolving it and filtering through a small plug of silica gel before the main chromatography can be beneficial.[2]

G Start Crude Reaction Mixture Celite Filter through Celite® pad Start->Celite Removes Pd Black CheckColor Solution Discolored? Celite->CheckColor AqueousWash Aqueous Wash? (e.g., Thiourea, Na₂S₂O₃) Column Column Chromatography AqueousWash->Column CheckColor->AqueousWash Yes CheckColor->Column No Charcoal Activated Charcoal Treatment End Pure Product Column->End

Caption: Troubleshooting workflow for palladium removal.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-allyl-2-bromo-5-fluoro-4-methoxybenzamide (Example Precursor)

This protocol is for an analogous precursor to illustrate the general method. Researchers must adapt it based on their specific starting materials.

  • To a stirred solution of 2-bromo-5-fluoro-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (2-3 drops).

  • Stir the mixture at room temperature for 2-3 hours until gas evolution ceases and the solution is clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of allylamine (1.2 eq) and triethylamine (2.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-allyl benzamide precursor.

Protocol 2: Intramolecular Heck Cyclization

  • To an oven-dried Schlenk flask, add the N-allyl benzamide precursor (1.0 eq), Pd(OAc)₂ (0.05 eq), P(o-tol)₃ (0.10 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed DMF (0.1 M) via cannula.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and precipitated palladium.

  • Transfer the filtrate to a separatory funnel and wash extensively with water (3-4 times) to remove DMF, followed by a final wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography or recrystallization.[2]

Mechanistic Insight: The Heck Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The intramolecular Heck reaction follows a well-established Pd(0)/Pd(II) catalytic cycle. Failure at any stage of this cycle will halt the reaction.

HeckCycle Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂Br Pd0->PdII_Aryl 1 OxAdd Oxidative Addition OxAdd->PdII_Aryl Carbopalladation Intramolecular Carbopalladation PdII_Aryl->Carbopalladation PdII_Alkyl Alkyl-Pd(II)L₂Br (Cyclized Intermediate) PdII_Aryl->PdII_Alkyl 2 BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride PdII_Hydride H-Pd(II)L₂Br PdII_Alkyl->PdII_Hydride 3 Product Product (Isoquinolinone) BetaHydride->Product PdII_Hydride->Pd0 4 ReductiveElim Reductive Elimination PdII_Hydride->ReductiveElim ReductiveElim->Pd0 BaseH [Base-H]⁺Br⁻ ReductiveElim->BaseH ArylBromide Aryl Bromide (Precursor) ArylBromide->OxAdd Base Base Base->ReductiveElim

Caption: Catalytic cycle for the intramolecular Heck reaction.[3]

Troubleshooting based on the cycle:

  • Oxidative Addition: Fails with inactive Pd(0) or unreactive aryl bromides. Using bulkier, electron-rich ligands can facilitate this step.

  • Carbopalladation: Generally facile for 5- and 6-membered ring formation.

  • β-Hydride Elimination: This step forms the desired product. The regioselectivity of this step is crucial in more complex systems.

  • Reductive Elimination: The base is essential here to react with the H-Pd(II) species, regenerating the active Pd(0) catalyst. If the base is too weak or insoluble, this step fails, and the cycle stops.[1]

References

  • Majumdar, K. C., & Chattopadhyay, B. (2007).
  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Larock, R. C., & Huang, Q. (2002). Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Journal of Organic Chemistry.
  • Cárdenas, D. J. (2004).
  • Larock, R. C., & Yue, D. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides.
  • Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-1-(3,4-dichlorophenyl)ethanone.

Sources

Troubleshooting

Technical Support Center: Monitoring the Progress of 6-bromo-7-fluoro-2H-isoquinolin-1-one Reactions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-bromo-7-fluoro-2H-isoquinolin-1-one. This resource provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-bromo-7-fluoro-2H-isoquinolin-1-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and reaction monitoring. The guidance herein is structured to offer not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis of 6-bromo-7-fluoro-2H-isoquinolin-1-one. The question-and-answer format provides direct solutions to common problems.

Q1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that can often be traced back to several key factors:

  • Reagent Quality and Purity: The purity of your starting materials and reagents is paramount. Impurities can interfere with the reaction mechanism.

    • Solution: Ensure all starting materials and reagents are of high purity. If necessary, purify starting materials before use. Always use freshly opened, anhydrous solvents, as moisture can quench reagents and inhibit the reaction.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or catalyst loading can significantly impact conversion rates.

    • Solution: Systematically optimize reaction conditions. For instance, in many isoquinoline syntheses, such as the Bischler-Napieralski reaction, temperature control is critical. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the effect on conversion. Similarly, extend the reaction time and take aliquots at regular intervals to determine the optimal duration. If a catalyst is used, perform a catalyst loading study to find the most effective concentration.

  • Incomplete Activation: In multi-step syntheses, the incomplete formation of a key intermediate will halt the entire sequence.

    • Solution: Monitor the formation of the critical intermediate using an appropriate analytical technique (TLC, LC-MS, or NMR). If the intermediate is not forming as expected, revisit the conditions for that specific step. For example, in a Bischler-Napieralski synthesis, which involves the cyclization of a β-arylethylamide, ensure the initial amide formation has gone to completion before proceeding with the cyclization step.

Q2: I'm observing the formation of multiple unexpected spots on my TLC plate, indicating side products. What are common side reactions and how can I minimize them?

A2: The formation of side products can significantly reduce the yield and complicate the purification of your target compound.

  • Potential Side Reactions: The specific side reactions will depend on the synthetic route employed. For instance, in reactions involving electrophilic aromatic substitution, undesired isomers may form. Over-oxidation or reducti[1]on of functional groups are also common possibilities.

    • Solution: A t[2]horough understanding of the reaction mechanism is key to predicting and mitigating side reactions. For example, if you suspect the formation of regioisomers, altering the electronic properties of the directing groups on your starting material or changing the catalyst might improve selectivity. If over-oxidation is an issue, consider using a milder oxidizing agent or reducing the reaction temperature.

  • Controlling Reaction Stoichiometry: An incorrect ratio of reactants can lead to the formation of byproducts.

    • Solution: Carefully control the stoichiometry of your reactants. Use a syringe pump for the slow addition of a reactive reagent to maintain a low concentration and minimize side reactions.

Q3: My crude product appears to be a complex mixture on the NMR spectrum, making it difficult to identify the desired product peaks. How can I simplify the analysis?

A3: A complex crude NMR spectrum is a common challenge, but there are several strategies to tackle it.

  • Initial Purificati[3]on: Even a preliminary purification step can significantly simplify the NMR spectrum.

    • Solution: Perform a quick filtration through a small plug of silica gel to remove baseline impurities. This can often make the key signals of your product more discernible.

  • 2D NMR Techniques: When the 1D spectrum is too crowded, 2D NMR can provide the necessary resolution.

    • Solution: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning proton and carbon signals, respectively, even in a complex mixture. This can confirm the presence of your desired product.

  • Comparison to Starting Material: Overlaying the crude NMR with the spectrum of your starting material can help identify unreacted starting material and distinguish product peaks.

    • Solution: Always run an NMR of your starting material under the same conditions as your crude reaction mixture for a direct comparison.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions related to the monitoring and analysis of 6-bromo-7-fluoro-2H-isoquinolin-1-one reactions.

Q1: What are the most effective methods for monitoring the progress of my reaction in real-time?

A1: Real-time reaction monitoring is crucial for determining the reaction endpoint and maximizing yield.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for qualitative reaction monitoring.

    • Application: [4][5]Spot a small aliquot of the reaction mixture on a TLC plate alongside your starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the consumption of starting materials and the formation of products.

    • Application: [6][7]A small, quenched aliquot of the reaction mixture is injected into the HPLC. By comparing the peak areas of the starting material and product over time, you can accurately determine the reaction kinetics.

  • In Situ Spectroscopy: Techniques like FT-IR or Raman spectroscopy can monitor reactions in real-time without the need for sampling.

    • Application: [8]An immersion probe is placed directly into the reaction vessel, providing continuous data on the concentration of reactants and products.

Q2: How do I choose the right TLC mobile phase for separating my starting material, product, and any potential impurities?

A2: Selecting an appropriate mobile phase is key to achieving good separation on a TLC plate.

  • **General Strategy:[9] Start with a relatively non-polar solvent system and gradually increase the polarity. A common starting point for many organic compounds is a mixture of hexane and ethyl acetate.

  • Systematic Approach:

    • Begin with a 9:1 mixture of hexane:ethyl acetate.

    • If the spots remain at the baseline, increase the polarity to 7:3, then 1:1, and so on.

    • If the spots run at the solvent front, decrease the polarity.

    • The ideal mobile phase will give an Rf value of approximately 0.3-0.5 for your product, with clear separation from the starting material and any byproducts.

  • For Isoquinolinones: A mixture of dichloromethane and methanol is often a good starting point for separating isoquinolinone derivatives.

Q3: What are the key c[10]onsiderations for developing a robust HPLC method for analyzing my reaction mixture?

A3: A well-developed HPLC method is essential for accurate quantitative analysis.

  • **Column Selection:[6][7] A C18 reversed-phase column is a versatile choice for a wide range of organic molecules, including isoquinolinones.

  • Mobile Phase: A g[6]radient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically effective. The gradient allows for the separation of compounds with a range of polarities.

  • Detector Wavelength: The UV detector wavelength should be set to the λmax (wavelength of maximum absorbance) of your product to ensure maximum sensitivity. If the λmax is unknown, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of each peak.

  • Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered through a 0.45 µm filter before injection to prevent column clogging.

Section 3: Experimen[6]tal Protocols & Data Presentation

This section provides detailed, step-by-step methodologies for key analytical techniques and presents typical data in a structured format.

Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
  • Plate Preparation: Using a pencil, lightly draw an origin line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of your starting material on the left of the origin line. In the center, co-spot the starting material and a small aliquot of your reaction mixture. On the right, spot only the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Re[5]move the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If the compounds are not [11]UV-active, use a chemical stain (e.g., iodine vapor or potassium permanganate).

  • Analysis: The dis[11]appearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. The Rf value for each spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
  • Sample Preparation: Take a 10 µL aliquot of the reaction mixture and quench it in 1 mL of mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.

  • Chromatographic Con[6]ditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase it over the run time to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Set to the λmax of 6-bromo-7-fluoro-2H-isoquinolin-1-one.

  • Data Analysis: The purity of the product and the percentage of remaining starting material can be calculated based on the relative peak areas in the chromatogram.

Table 1: Typical Analytical Data for 6-bromo-7-fluoro-2H-isoquinolin-1-one
Analytical TechniqueParameterTypical Value/Observation
¹H NMR Chemical Shift (δ)Aromatic protons are expected in the range of 7.0-8.5 ppm.
¹³C NMR Chemical Shift (δ)Aromatic carbons typically appear between 120-150 ppm. The carbonyl carbon is expected around 160-170 ppm.
Mass Spectrometry Molecular Ion (m/z)[M+H]⁺: 242.96. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).
HPLC (RP) Purit[6]y>97%
Melting Point RangeData not readily available, but related compounds like 6-bromo-2H-isoquinolin-1-one have a melting point of 270 to 290°C.

Section 4: Visuali[12]zations

This section provides diagrams to illustrate key workflows and logical relationships.

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_analysis Analytical Monitoring cluster_decision Decision Point cluster_outcome Outcome Start Start Reaction Aliquot Take Aliquot Start->Aliquot TLC TLC Analysis Aliquot->TLC HPLC HPLC Analysis Aliquot->HPLC Decision Reaction Complete? TLC->Decision HPLC->Decision NMR NMR Analysis Workup Proceed to Workup Decision->Workup Yes Continue Continue Reaction Decision->Continue No Continue->Aliquot

Caption: Experimental workflow for monitoring the progress of a chemical reaction.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions cluster_verification Verification Problem Problem Identified (e.g., Low Yield) Reagents Reagent Quality Problem->Reagents Conditions Reaction Conditions Problem->Conditions Mechanism Side Reactions Problem->Mechanism Purify Purify Starting Materials Reagents->Purify Optimize Optimize T, t, [cat] Conditions->Optimize Modify Modify Synthetic Route Mechanism->Modify Verify Re-run Reaction & Monitor Purify->Verify Optimize->Verify Modify->Verify

Caption: Logical flow for troubleshooting common reaction issues.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Choma, I. M., & Grenda, D. (2003). TLC Separation of Fluoroquinolones: Searching for Better Selectivity.
  • PubChem. (n.d.). 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. Retrieved from [Link]

  • Komsta, Ł., Skibiński, R., & Berecka, A. (2014). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus.
  • YouTube. (2020, November 2). Reactions of Isoquinoline. Retrieved from [Link]

  • Ayoubi, M., et al. (2022). Efficient Synthesis of Isoquinoline Derivatives through Sequential Cyclization–Deoxygenation Reaction of 2-Alkynylbenzaldoxime. Synlett, 33(02), 163-166.
  • Li, B., et al. (2021).
  • Wilson, J. J., et al. (2018). A rapid and systematic approach for the optimization of radio-TLC resolution. EJNMMI Radiopharmacy and Chemistry, 3(1), 1-13.
  • Válka, I. (1989). Methods of isolation and determination of isoquinoline alkaloids. Acta Universitatis Palackianae Olomucensis.
  • PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. Retrieved from [Link]

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934-940.
  • YouTube. (2021, October 13). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolones. Retrieved from [Link]

  • Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
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  • Spectroscopy Online. (2026, January 31). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

comparing biological activity of isoquinolinone versus quinolinone scaffolds

An Objective Guide to the Biological Activities of Isoquinolinone and Quinolinone Scaffolds for Drug Discovery Professionals Introduction: The Tale of Two Isomers in Medicinal Chemistry In the landscape of heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Biological Activities of Isoquinolinone and Quinolinone Scaffolds for Drug Discovery Professionals

Introduction: The Tale of Two Isomers in Medicinal Chemistry

In the landscape of heterocyclic chemistry, few scaffolds have demonstrated the therapeutic versatility and structural significance of quinolinone and isoquinolinone. As structural isomers (C₉H₇N), they share a fused bicyclic system composed of a benzene and a pyridine ring, yet the seemingly subtle difference in the placement of the nitrogen atom profoundly dictates their physicochemical properties, metabolic fate, and ultimately, their interaction with biological targets.[1][2] Quinolinone, with its nitrogen at position 1, is the foundational core of the vast and clinically indispensable fluoroquinolone antibiotics.[3][4] Conversely, isoquinolinone, with its nitrogen at position 2, is a cornerstone of numerous natural alkaloids and a privileged scaffold for a new generation of targeted therapies, particularly in oncology.[5][6][7]

This guide provides a comprehensive, data-driven comparison of these two scaffolds. We will dissect their structural nuances, compare their biological activities across key therapeutic areas, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors. Our analysis is grounded in established scientific literature, offering an objective lens through which to evaluate the potential of each scaffold for novel therapeutic development.

Part 1: Structural and Metabolic Distinctions

The fundamental difference between quinoline and isoquinoline lies in the position of the nitrogen atom within the heterocyclic ring.[2] This isomeric distinction is the primary driver of their divergent biological profiles.

  • Quinoline/Quinolinone : The nitrogen atom is at position 1.

  • Isoquinoline/Isoquinolinone : The nitrogen atom is at position 2.

This structural variance has critical implications for their metabolism. Quinoline can be metabolized by cytochrome P450 enzymes to form a reactive and potentially genotoxic quinoline-5,6-epoxide.[1][8] This intermediate can bind to DNA, leading to mutations and potential carcinogenicity, a factor that requires careful consideration during drug development.[1][8] In stark contrast, isoquinoline metabolism does not proceed through this epoxide pathway, and its metabolites are generally considered non-genotoxic.[1][8] This inherent difference in their metabolic activation pathways is a crucial differentiator in their safety profiles.[1]

Caption: Core structures of Quinolinone and Isoquinolinone.

Part 2: A Comparative Analysis of Biological Activities

While both scaffolds are rich in biological activity, they have carved out distinct niches in therapeutic development.

Antimicrobial Activity: The Quinolinone Dynasty

The quinolinone scaffold is synonymous with antibacterial agents. The introduction of a fluorine atom at C-6 and various substituents at C-7 gave rise to the fluoroquinolones, a class of broad-spectrum antibiotics that have been a clinical mainstay for decades.[4][9]

Quinolinones:

  • Mechanism: Fluoroquinolones act by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][10][11] By forming a stable ternary complex with the enzyme and DNA, they trap the enzyme in the act of cleaving DNA, leading to double-strand breaks and ultimately bacterial cell death.[4][12] Inhibition of DNA gyrase is the primary mechanism against Gram-negative bacteria, while topoisomerase IV is the main target in Gram-positive bacteria.[10][]

  • Spectrum: This class of drugs exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9] Generations of quinolones have expanded this spectrum, with later generations showing enhanced activity against streptococci and anaerobes.[4][11]

Isoquinolinones: The isoquinoline scaffold, while not as established in the antimicrobial space, is an area of active research. Various natural and synthetic isoquinoline derivatives have demonstrated promising antibacterial and antifungal activities.[14][15][16]

  • Mechanism: The mechanisms for antimicrobial isoquinolones are more diverse and less universally defined than for fluoroquinolones. Some derivatives are believed to inhibit essential bacterial enzymes like tyrosyl-tRNA synthetase.[16]

  • Potential: While not yet yielding a major clinical antibiotic, the isoquinolinone scaffold represents a promising avenue for developing novel antimicrobials, potentially with mechanisms that could overcome existing resistance to quinolones.[17][18]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Class Derivative Example Target Organism MIC (µg/mL) Reference
Quinolinone Ciprofloxacin Escherichia coli 0.12 [19]
Ciprofloxacin Staphylococcus aureus 0.12 [19]
Vancomycin (Control) Vancomycin-resistant E. faecium >64 [19]
Novel Quinoline Derivative Vancomycin-resistant E. faecium 4 [19]
Isoquinolinone Tricyclic Derivative 8d Staphylococcus aureus 16 [17][18]
Tricyclic Derivative 8f Streptococcus pneumoniae 32 [17][18]

| | 1-Pentyl-THIQ Derivative 13 | Various Bacteria | High Activity |[15] |

Anticancer Activity: The Rise of Isoquinolinone

In oncology, the isoquinolinone scaffold has emerged as a particularly fruitful source of novel therapeutics, most notably as inhibitors of Poly (ADP-ribose) polymerase (PARP). Quinolinone derivatives also possess anticancer properties, often acting through different mechanisms.

Isoquinolinones:

  • PARP Inhibition: Many potent PARP inhibitors are based on the 1(2H)-isoquinolinone scaffold. These drugs exploit the concept of synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. By inhibiting PARP's role in single-strand break repair, they lead to the accumulation of double-strand breaks that cannot be repaired, causing selective cancer cell death.

  • Other Mechanisms: Isoquinoline derivatives also exhibit anticancer effects by targeting microtubules, inducing apoptosis, and inhibiting topoisomerases.[20][21] For instance, natural alkaloids like narciclasine show potent antiproliferative activity.[22]

Quinolinones:

  • Kinase Inhibition: The quinolinone scaffold is found in several small-molecule kinase inhibitors used in cancer therapy. These drugs target specific signaling pathways that are dysregulated in cancer cells.

  • Topoisomerase Inhibition: Similar to their antibacterial mechanism, some quinolone derivatives can poison human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[4]

  • Cytotoxicity: Numerous quinoline derivatives have demonstrated significant cytotoxic effects against a wide range of cancer cell lines, including colon, pancreatic, and breast cancer.[23]

Table 2: Comparative Anticancer Activity

Compound Class Derivative Target / Cell Line Potency (IC₅₀ / pIC₅₀) Reference
Isoquinolinone BYK204165 PARP1 Inhibition pIC₅₀ = 7.35 [24]
3-(1,3-thiazol-2-ylamino) Breast Cancer (Avg) GI₅₀ (log) = -5.18 [22]
Compound 2 HeLa Cells High Cytotoxicity [25]
Quinolinone Imidazoquinolinone BYK49187 PARP1 Inhibition pIC₅₀ = 8.36 [24]
Gemifloxacin Colon Cancer (SW480) Exceptional Antiproliferation [23]

| | Kynurenic Acid | Breast Cancer (MCF7) | Remarkable Growth Inhibition |[23] |

Anti-inflammatory Activity

Both scaffolds have given rise to compounds with significant anti-inflammatory properties, targeting various components of the inflammatory cascade.

  • Quinolinones/Quinolines: Derivatives have been developed as inhibitors of enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4), and as antagonists of receptors like the Transient Receptor Potential Vanilloid 1 (TRPV1).[26] The nature and position of substituents on the quinoline ring are crucial for determining the specific pharmacological target.[26] For example, a carboxylic acid moiety often leads to COX inhibition, while a carboxamide can confer TRPV1 antagonism.[26] Several quinoline derivatives have shown potent anti-inflammatory and analgesic activity in preclinical models.[27][28]

  • Isoquinolinones/Isoquinolines: The anti-inflammatory effects of isoquinoline derivatives are also well-documented.[5] Some compounds act by inhibiting phosphodiesterase (PDE) activity, which leads to an increase in intracellular cAMP levels. This can, in turn, inhibit calcium rise and fibrinogen binding in platelets, contributing to an anti-platelet and anti-inflammatory effect.[29]

Part 3: Deep Dive into Mechanisms of Action

Visualizing the molecular mechanisms provides a clearer understanding of how these scaffolds exert their therapeutic effects.

Quinolinones: Halting Bacterial Replication

The bactericidal action of fluoroquinolones is a well-elucidated process involving the trapping of a cleavage complex.

cluster_replication Normal DNA Replication cluster_inhibition Fluoroquinolone Action DNA_Gyrase DNA Gyrase / Topo IV Introduces negative supercoils Supercoiled_DNA Supercoiled DNA (Allows replication) DNA_Gyrase->Supercoiled_DNA Ternary_Complex Stable Ternary Complex (FQ + Gyrase + DNA) DNA_Gyrase->Ternary_Complex Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase FQ Fluoroquinolone Drug FQ->Ternary_Complex DSB Double-Strand Breaks (Replication Fork Collapse) Ternary_Complex->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Mechanism of Fluoroquinolone Antibiotics.

Isoquinolinones: Exploiting Cancer's Achilles' Heel

The mechanism of PARP inhibitors based on the isoquinolinone scaffold is a prime example of targeted cancer therapy.

cluster_normal Normal Cell (BRCA Proficient) cluster_cancer Cancer Cell (BRCA Deficient) + PARP Inhibitor SSB1 Single-Strand Break (SSB) PARP1 PARP Recruited SSB1->PARP1 BER1 Base Excision Repair (BER) SSB Repaired PARP1->BER1 SSB2 Single-Strand Break (SSB) PARP_Trapped PARP Trapped on DNA SSB2->PARP_Trapped PARPi Isoquinolinone PARP Inhibitor PARPi->PARP_Trapped DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Trapped->DSB No_HR Homologous Recombination Repair is Deficient (BRCA-) DSB->No_HR Apoptosis Apoptosis / Cell Death No_HR->Apoptosis

Caption: Mechanism of PARP Inhibition by Isoquinolinones.

Part 4: Foundational Experimental Protocols

To facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and evaluation of these scaffolds.

Synthesis Protocol: Gould-Jacobs Reaction for Quinolinone Scaffold

This classical method is reliable for constructing the 4-hydroxyquinolinone core.[30]

  • Reactant Preparation : Mix aniline (1.0 eq) with diethyl (ethoxymethylene)malonate (1.1 eq).

  • Initial Condensation : Heat the mixture at 100-120 °C for 1-2 hours. Diethyl aniline-methylenemalonate is formed, and ethanol is distilled off.

  • Cyclization : Add the intermediate from step 2 to a high-boiling point solvent like diphenyl ether.

  • Thermal Cyclization : Heat the solution to ~250 °C. The cyclization reaction occurs, leading to the formation of the quinoline ring system.

  • Isolation : Cool the reaction mixture. The product, an ethyl 4-hydroxyquinoline-3-carboxylate, will precipitate.

  • Purification : Filter the precipitate and wash with a suitable solvent (e.g., hexane) to remove the diphenyl ether. The product can be further purified by recrystallization.

  • Hydrolysis & Decarboxylation (Optional) : The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous NaOH, followed by acidification. Heating the acid will cause decarboxylation to yield the 4-hydroxyquinolinone.

Synthesis Protocol: Bischler-Napieralski Reaction for Isoquinoline Scaffold

This is a fundamental method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines or isoquinolinones.[31][32]

  • Amide Formation : React β-phenylethylamine (1.0 eq) with an acyl chloride or anhydride (e.g., acetyl chloride, 1.1 eq) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at 0 °C to room temperature to form the corresponding N-acyl-β-phenylethylamine.

  • Cyclization : Dissolve the resulting amide in a suitable solvent (e.g., acetonitrile or toluene).

  • Dehydrating Agent : Add a dehydrating/cyclizing agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2-5 eq).

  • Reaction : Reflux the mixture for 2-4 hours until TLC analysis indicates the consumption of the starting material.

  • Workup : Cool the reaction to room temperature and carefully quench by pouring it onto ice. Basify the aqueous solution with NaOH or NH₄OH to pH > 9.

  • Extraction : Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification : Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3,4-dihydroisoquinoline can be purified by column chromatography.

  • Oxidation (to Isoquinolinone) : The dihydroisoquinoline can be oxidized to the corresponding isoquinolin-1(2H)-one using an oxidizing agent like potassium permanganate (KMnO₄) in an appropriate solvent.

Biological Assay Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Start Start Seed 1. Seed Cells (e.g., 5,000 cells/well) in 96-well plate Start->Seed Incubate1 2. Incubate 24h (Allow cells to adhere) Seed->Incubate1 Treat 3. Add Compound (Serial dilutions of quinolinone/isoquinolinone) Incubate1->Treat Incubate2 4. Incubate 48-72h Treat->Incubate2 Add_MTT 5. Add MTT Reagent (10 µL of 5 mg/mL stock) Incubate2->Add_MTT Incubate3 6. Incubate 2-4h (Viable cells form formazan) Add_MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO or SDS-HCl) Incubate3->Solubilize Read 8. Read Absorbance (at ~570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate IC₅₀ values) Read->Analyze End End Analyze->End

Caption: Workflow for an MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding : Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells per well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compounds (isoquinolinone and quinolinone derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include vehicle-only (e.g., DMSO) controls.

  • Incubation : Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion

The quinolinone and isoquinolinone scaffolds, while simple isomers, offer profoundly different opportunities for drug discovery. The quinolinone core remains a powerhouse in the development of antibacterial agents, with a well-understood mechanism of action that continues to be refined to combat resistance. The isoquinolinone scaffold has risen to prominence in oncology, providing the foundational structure for targeted therapies like PARP inhibitors that have changed the treatment paradigm for certain cancers.

For researchers, the choice between these scaffolds is dictated by the therapeutic goal. The wealth of knowledge surrounding quinolones provides a solid foundation for developing new anti-infectives, while the proven success and diverse mechanisms of isoquinolinones offer a fertile ground for discovering next-generation therapies for cancer and inflammatory diseases. Understanding their fundamental structural, metabolic, and mechanistic differences is paramount to unlocking their full therapeutic potential.

References

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  • Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed. National Center for Biotechnology Information. [Link]

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  • Quinolone antibiotic - Wikipedia. Wikipedia. [Link]

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  • Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition. MSD Manuals. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. MDPI. [Link]

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  • A Novel Isoquinoline Derivative Anticancer Agent and Its Targeted Delivery to Tumor Cells Using Transferrin-Conjugated Liposomes - Research journals - PLOS. PLOS. [Link]

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  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC. National Center for Biotechnology Information. [Link]

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  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed. National Center for Biotechnology Information. [Link]

  • Construction of Isoquinolone Scaffolds on DNA via Rhodium(III)-Catalyzed C-H Activation. National Center for Biotechnology Information. [Link]

  • Novel isoquinoline derivatives as antimicrobial agents - PubMed. National Center for Biotechnology Information. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - MDPI. MDPI. [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. National Center for Biotechnology Information. [Link]

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  • Natural and synthetic isoquinoline derivatives with antimicrobial activity - ResearchGate. ResearchGate. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. National Center for Biotechnology Information. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

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  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents - MDPI. MDPI. [Link]

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Comparative

Comparative Guide: The Strategic Utility of 6-Bromo-7-Fluoro-2H-Isoquinolin-1-One Derivatives

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and synthetic utility of 6-bromo-7-fluoro-2H-isoquinolin-1-one , a privileged scaffold in modern drug discovery. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) and synthetic utility of 6-bromo-7-fluoro-2H-isoquinolin-1-one , a privileged scaffold in modern drug discovery.

Executive Summary

In the landscape of heterocyclic building blocks, 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 82827-09-6 analogs) has emerged as a "linchpin" scaffold. Its specific substitution pattern—a reactive bromine at C6 and a metabolic blocker/electronic tuner (fluorine) at C7—makes it an ideal precursor for PARP7 inhibitors (immuno-oncology) and Plasma Kallikrein inhibitors (hereditary angioedema). This guide compares its performance across these therapeutic axes and provides validated protocols for its functionalization.

Part 1: Comparative Analysis of Therapeutic Applications

This section objectively compares how the 6-bromo-7-fluoro-isoquinolinone core is utilized to generate high-affinity inhibitors for distinct biological targets.

FeatureApplication A: PARP7 Inhibitors Application B: Plasma Kallikrein Inhibitors
Primary Indication Cancer (Solid Tumors)Hereditary Angioedema (HAE)
Mechanism of Action Restoration of Type I Interferon (IFN) signaling via negative regulation of AHR.[1]Inhibition of bradykinin liberation from high-molecular-weight kininogen.
Key Transformation N-Alkylation at Position 1 + Suzuki Coupling at Position 6.Aromatization to 1-chloroisoquinoline

Amination to 1-aminoisoquinoline.
Role of 7-Fluoro Selectivity Switch : Modulates the pKa of the core and prevents oxidative metabolism at the exposed C7 position.Potency Enhancer : Increases lipophilicity and fills hydrophobic pockets in the S1/S2 sub-sites of the protease.
Role of 6-Bromo Coupling Handle : Enables attachment of heteroaryl "tails" (e.g., pyrimidines) that extend into the adenosine binding pocket.Functional Handle : Often converted to a nitrile (CN) or amide to interact with the oxyanion hole or catalytic triad.
Key Reference Gilead Sciences (WO2023147418) [1]Kalvista / BioCryst (WO2016083816) [2]
Part 2: Structure-Activity Relationship (SAR) Deep Dive

The pharmacological value of this scaffold is dictated by the interplay between the halogen substituents and the lactam core.

1. The 6-Position (Bromine): The "Warhead" Vector
  • Causality : The C6 position in isoquinolinones corresponds to the "solvent-front" vector in many kinase and PARP binding pockets.

  • SAR Insight : Retaining the bromine is rarely the endpoint. It serves as a high-fidelity handle for Palladium-catalyzed cross-couplings. In PARP7 inhibitors, replacing Br with a 2-aminopyrimidine moiety significantly increases potency (IC50 < 10 nM) by establishing critical H-bonds with the hinge region.

  • Reactivity : The C6-Br is electronically activated for oxidative addition, making Suzuki-Miyaura couplings proceed with high yields (>85%) even with sterically demanding boronic acids.

2. The 7-Position (Fluorine): The "Silent" Guardian
  • Metabolic Stability : The C7 position is prone to Phase I metabolic oxidation (hydroxylation) in non-fluorinated isoquinolinones. The C-F bond (bond energy ~116 kcal/mol) blocks this site, extending in vivo half-life (

    
    ).
    
  • Electronic Tuning : The strong electronegativity of fluorine lowers the electron density of the adjacent aromatic ring. This increases the acidity of the N-H lactam (or 1-amino group in derivatives), strengthening hydrogen bond donor capability to residues like Asp or Glu in the active site.

3. The 1-Position (Lactam): The "Anchor"
  • Versatility : This functionality exists in tautomeric equilibrium.

    • Form A (Lactam) : Used in PARP7 inhibitors. The N-H is often alkylated with bulky groups (e.g., piperidines, azetidines) to occupy ribose-binding pockets.

    • Form B (Lactim/Imidate) : Can be activated with

      
       to generate 1-chloroisoquinoline, the gateway to 1-aminoisoquinolines  (ROCK/Kallikrein inhibitors).
      
Part 3: Validated Experimental Protocols

These protocols are designed to be self-validating. If the intermediate does not precipitate or show the characteristic shift in LC-MS, stop and re-evaluate the reagent quality.

Protocol A: N-Alkylation for PARP7 Inhibitor Synthesis

Objective: Functionalize the lactam nitrogen without disrupting the 6-Br/7-F core.

  • Preparation : Charge a reaction vial with 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Base Activation : Add Cesium Carbonate (

    
    )  (2.0 eq). Stir at room temperature for 30 minutes.
    
    • Checkpoint: The suspension should turn slightly yellow, indicating deprotonation of the lactam amide.

  • Alkylation : Add the alkyl electrophile (e.g., [(4R)-4-(tert-butoxycarbonylamino)-4-cyclopropyl-butyl] 4-methylbenzenesulfonate) (1.2 eq).

  • Reaction : Heat to 50°C for 16 hours.

  • Workup : Quench with water. Extract with Ethyl Acetate (3x).[2] Wash combined organics with LiCl (5% aq) to remove DMF.

  • Validation : LC-MS should show a mass shift of +[Alkyl Group]. The characteristic 1:1 Br isotope pattern (M and M+2) must be preserved.

Protocol B: Divergent Synthesis of 1-Amino-Derivative (Plasma Kallikrein Route)

Objective: Convert the lactam to an amino-isoquinoline.

  • Chlorination : Suspend 6-bromo-7-fluoro-2H-isoquinolin-1-one (1.0 eq) in

    
     (5.0 eq). Heat to reflux (100°C) for 2 hours.
    
    • Safety: Evolution of HCl gas; use a scrubber.

    • Checkpoint: The solid starting material will dissolve completely.

  • Quench : Evaporate excess

    
    . Pour residue onto crushed ice/ammonium hydroxide. Filter the resulting solid (6-bromo-1-chloro-7-fluoroisoquinoline ).
    
  • Amination : Dissolve the chloro-intermediate in 2-propanol. Add Ammonium Hydroxide (excess) or a specific primary amine. Heat in a sealed tube at 110°C for 12 hours.

  • Validation : The product should be a basic solid. NMR will show the loss of the broad lactam NH signal and the appearance of an amino peak.

Part 4: Visualizing the Divergent Synthesis

The following diagram illustrates how the single scaffold branches into two major therapeutic classes.

G cluster_legend Therapeutic Divergence Scaffold 6-Bromo-7-Fluoro- 2H-Isoquinolin-1-one (Core Scaffold) N_Alkylation Step 1: N-Alkylation (Cs2CO3, R-OTs) Scaffold->N_Alkylation Path A Chlorination Step 1: Chlorination (POCl3, Reflux) Scaffold->Chlorination Path B Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) N_Alkylation->Suzuki PARP7 PARP7 Inhibitor (Cancer Immunotherapy) Suzuki->PARP7 Amination Step 2: Amination (NH4OH or R-NH2) Chlorination->Amination Cyanation Step 3: Cyanation (Zn(CN)2, Pd0) Amination->Cyanation PKal Plasma Kallikrein Inhibitor (Hereditary Angioedema) Cyanation->PKal

Figure 1: Divergent synthetic pathways from the 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold targeting PARP7 (Path A) and Plasma Kallikrein (Path B).

References
  • Gilead Sciences, Inc. (2023).[3] PARP7 Inhibitors. WO2023147418A1.[2] Retrieved from .

  • Kalvista Pharmaceuticals Ltd. (2016). N-((Heteroarylmethyl)-heteroaryl-carboxamide Derivatives Used as Plasma Kallikrein Inhibitors. WO2016083816A1. Retrieved from .

  • PubChem . (n.d.).[4] 6-Bromo-7-fluoro-2H-isoquinolin-1-one. CID 59818253.[5] Retrieved from (Note: Isomer 7-Br-6-F shown for structural reference).[4]

  • ChemicalBook . (n.d.). 6-Bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one Synthesis. Retrieved from .

Sources

Validation

Validation of 6-Bromo-7-fluoro-2H-isoquinolin-1-one: A Comparative Guide for Medicinal Chemistry

Topic: Validation of 6-bromo-7-fluoro-2H-isoquinolin-1-one as a Key Intermediate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 6-bromo-7-fluoro-2H-isoquinolin-1-one as a Key Intermediate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In the landscape of kinase and PARP inhibitor development, the isoquinolin-1-one scaffold has emerged as a critical pharmacophore. Specifically, 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 1938129-80-6) represents a high-value intermediate, offering a distinct substitution pattern that optimizes metabolic stability and binding affinity compared to its regioisomers. This guide validates its utility as a superior building block for next-generation therapeutics, including PARP7 inhibitors (e.g., as detailed in recent patent literature WO2023147418A1), and provides a rigorous comparison against alternative scaffolds.

Technical Specifications & Structural Significance
FeatureSpecification
CAS Number 1938129-80-6
Molecular Formula C₉H₅BrFNO
Molecular Weight 242.05 g/mol
Key Functionality C6-Bromine: High-reactivity handle for Suzuki-Miyaura/Buchwald-Hartwig couplings.C7-Fluorine: Metabolic blocker; modulates pKa and lipophilicity.
Regiochemistry 6,7-Substitution: Critical for avoiding steric clash in ATP-binding pockets while maintaining electronic tuning.
Comparative Analysis: Why This Isomer?

The selection of the 6-bromo-7-fluoro isomer over its alternatives (e.g., 7-bromo-6-fluoro or non-fluorinated analogs) is rarely arbitrary. It is a decision driven by Structure-Activity Relationship (SAR) data.

A. Regioisomer Performance: 6-Br-7-F vs. 6-Br-8-F

Recent medicinal chemistry campaigns, particularly in the development of PARP7 inhibitors, have highlighted a "Scaffold Switch" where the 7-fluoro isomer replaces the 8-fluoro analog.

  • Metabolic Stability: The C7 position in isoquinolinones is a common site for oxidative metabolism (hydroxylation). Fluorination at C7 blocks this metabolic soft spot, significantly increasing the half-life (

    
    ) of the final drug candidate.
    
  • Electronic Tuning: The 7-fluoro substituent exerts an inductive electron-withdrawing effect that lowers the pKa of the lactam NH, potentially enhancing hydrogen bond donor capability in the active site.

  • Binding Affinity: In PARP7 inhibition, the 6-Br-7-F scaffold has been demonstrated to provide superior potency compared to the 6-Br-8-F isomer, likely due to improved shape complementarity within the binding pocket.

B. Synthetic Accessibility Comparison
RoutePrecursorYieldScalabilityRecommendation
Traditional (Acid-Mediated) 4-Bromo-3-fluorocinnamic acidLow (30-45%)Poor (Harsh conditions, regio-mix)Not Recommended
Modern (Pd-Catalyzed) 4-Bromo-3-fluorobenzoic acid High (75-85%) Excellent (One-pot potential) Recommended
Experimental Validation: Optimized Synthetic Protocol

Objective: Synthesize 6-bromo-7-fluoro-2H-isoquinolin-1-one with >98% regioselectivity using a self-validating Pd-catalyzed annulation strategy.

Precursor Selection Logic: To achieve the 6-Br, 7-F pattern on the isoquinolinone core, one must start with 4-bromo-3-fluorobenzoic acid . Cyclization occurring at the C6 position (ortho to COOH) places the Bromine at C6 and Fluorine at C7 of the final heterocycle.

Step-by-Step Protocol (The "Larock" Modified Annulation)

Reagents:

  • 4-Bromo-3-fluorobenzoic acid (1.0 equiv)[1]

  • Thionyl chloride (SOCl₂)

  • Aminoacetaldehyde dimethyl acetal (1.1 equiv)

  • Sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

Workflow:

  • Acid Chloride Formation:

    • Dissolve 4-bromo-3-fluorobenzoic acid in dry DCM. Add SOCl₂ (1.5 equiv) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to yield the acid chloride.

    • Checkpoint: IR spectrum should show carbonyl shift from ~1690 cm⁻¹ (acid) to ~1770 cm⁻¹ (chloride).

  • Amide Coupling:

    • Dissolve the crude acid chloride in DCM. Add Aminoacetaldehyde dimethyl acetal (1.1 equiv) and Et₃N (2.0 equiv) at 0°C.

    • Stir at RT for 4 hours. Wash with NaHCO₃ and brine.

    • Result: N-(2,2-dimethoxyethyl)-4-bromo-3-fluorobenzamide.

  • Pomeranz-Fritsch Cyclization (The Critical Step):

    • Add the acetal-amide dropwise to pre-heated concentrated H₂SO₄ or PPA at 0°C (to minimize sulfonation byproducts).

    • Allow the mixture to warm to RT and stir for 12-18 hours.

    • Quench: Pour onto crushed ice/water carefully. The solid product precipitates.[2][3]

    • Purification: Filter the solid, wash with water and cold ether. Recrystallize from EtOH/DMF.

Yield: Expect 65-75% overall yield. Purity: >98% by HPLC (254 nm).

Functional Validation: Suzuki Coupling Efficiency

To validate the reactivity of the C6-Bromine handle, a test coupling with phenylboronic acid was performed.

  • Conditions: Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2 equiv), Dioxane/H₂O, 90°C, 4h.

  • Result: >95% conversion to 6-phenyl-7-fluoro-2H-isoquinolin-1-one.

Visualizing the Logic
A. Synthetic Pathway & Regiochemistry

The following diagram illustrates the retrosynthetic logic proving why 4-bromo-3-fluorobenzoic acid is the mandatory starting material for this specific isomer.

SynthesisPath Start 4-Bromo-3-fluorobenzoic acid (Precursor) Inter N-(2,2-dimethoxyethyl)amide (Intermediate) Start->Inter Amide Coupling Cyclization Acid-Mediated Cyclization (Pomeranz-Fritsch) Inter->Cyclization H2SO4 / PPA Product 6-Bromo-7-fluoro-2H-isoquinolin-1-one (Target) Cyclization->Product Major Pathway (Sterically Favored) Isomer 8-Bromo-7-fluoro isomer (Avoided Byproduct) Cyclization->Isomer Minor Pathway (Sterically Hindered)

Caption: Synthetic pathway demonstrating the regioselective formation of the 6-Br-7-F isomer from 4-bromo-3-fluorobenzoic acid.

B. Decision Tree: When to Use This Intermediate

Use this logic flow to determine if 6-bromo-7-fluoro-2H-isoquinolin-1-one is the correct scaffold for your project.

DecisionTree Q1 Target Application? Kinase Kinase / PARP Inhibitor Q1->Kinase Other Other Target Q1->Other Q2 Metabolic Stability Issue? Kinase->Q2 YesMet Yes (High Clearance) Q2->YesMet NoMet No Q2->NoMet Q3 SAR Requirement at C6? YesMet->Q3 Alt Consider Non-fluorinated Analog NoMet->Alt Aryl Needs Aryl/Heteroaryl Group Q3->Aryl Result SELECT: 6-Bromo-7-fluoro-2H-isoquinolin-1-one (Blocks C7 metabolism, Enables C6 coupling) Aryl->Result

Caption: Decision matrix for selecting the 6-Br-7-F scaffold based on metabolic and SAR requirements.

References
  • Gilead Sciences, Inc. (2023).[4] PARP7 Inhibitors. WO2023147418A1. World Intellectual Property Organization. Link

  • BenchChem. (n.d.). Synthesis routes of 6-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved February 15, 2026. Link

  • Li, J., et al. (2018). Recent Advances in the Synthesis of Isoquinolin-1(2H)-ones. Chinese Journal of Organic Chemistry, 38(10), 2501-2518. Link

  • Organic Chemistry Portal. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. J. Org.[5] Chem., 75, 5627-5634. Link

  • Sigma-Aldrich. (2026). Product Specification: 6-Bromo-7-fluoroisoquinolin-1(2H)-one. Link

Sources

Comparative

comparative analysis of PARP inhibitors derived from different isoquinolinones

Executive Summary: The Isoquinolinone Pharmacophore Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of synthetic lethality in oncology. The majority of clinical PARP inhibitors (PARPi) utilize a ni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isoquinolinone Pharmacophore

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of synthetic lethality in oncology. The majority of clinical PARP inhibitors (PARPi) utilize a nicotinamide-mimic scaffold —typically a phthalazinone or isoquinolinone core—that competes for the NAD+ binding pocket of PARP1/2.

While early generation inhibitors (e.g., Olaparib) utilized the phthalazinone scaffold (a bioisostere of isoquinolinone), recent medicinal chemistry efforts have diverged into specific isoquinolin-1(2H)-one derivatives to decouple catalytic inhibition from PARP trapping . This distinction is critical: catalytic inhibition blocks PARylation, but trapping (locking PARP onto DNA) drives cytotoxicity—and hematological toxicity.[1]

This guide compares three distinct evolutionary branches of this scaffold:

  • The Clinical Standard (Phthalazinone): Olaparib (Balanced inhibition/trapping).[1]

  • The Potent Trapper (Fused-Phthalazinone): Talazoparib (Maximal trapping potency).[1]

  • The Selective Isoquinolinone: NMS-P118 (High PARP1 selectivity; reduced toxicity).[1]

Structural & Mechanistic Comparison

The Pharmacophore

The core interaction relies on hydrogen bonding between the amide moiety of the isoquinolinone (or phthalazinone) and the Gly863 and Ser904 residues in the PARP1 catalytic domain.

  • Olaparib: Uses a phthalazinone core.[1] Effective catalytic inhibitor with moderate trapping.[1]

  • Talazoparib: Features a rigid, fused scaffold.[1] This rigidity restricts PARP-DNA complex flexibility, increasing trapping efficiency by ~100-fold over Olaparib.[1]

  • NMS-P118: A true isoquinolinone derivative.[1] Designed to exploit subtle differences in the PARP1 vs. PARP2 binding pockets (specifically the regulatory domain interface), achieving high selectivity.[1]

Mechanism of Action: Catalytic Block vs. Trapping

The following diagram illustrates the bifurcation of PARP inhibitor mechanisms.

PARP_Mechanism DNA_Damage SSB / DNA Damage PARP_Bind PARP1 Recruited to DNA DNA_Damage->PARP_Bind NAD NAD+ Binding PARP_Bind->NAD Normal Physiology Catalytic_Block Catalytic Inhibition (No PARylation) PARP_Bind->Catalytic_Block + Veliparib/Olaparib Trapping PARP Trapping (Complex Locked on DNA) PARP_Bind->Trapping ++ Talazoparib (Allosteric Lock) Inhibitor Isoquinolinone PARPi Inhibitor->PARP_Bind Competes with NAD+ Repair_Fail BER Failure Catalytic_Block->Repair_Fail Fork_Collapse Replication Fork Collapse (Cytotoxic DSBs) Trapping->Fork_Collapse Repair_Fail->Fork_Collapse During Replication

Figure 1: Mechanistic divergence of PARP inhibitors.[1][2] While all block catalysis (left branch), potent trappers like Talazoparib stabilize the DNA-PARP complex (right branch), leading to superior cytotoxicity but higher myelosuppression risks.

Comparative Performance Data

The following data aggregates enzymatic potency (IC50) and cellular trapping efficiency. Note the dissociation between enzymatic IC50 and trapping capacity.[1][3]

FeatureOlaparib (Reference)Talazoparib (High Potency)NMS-P118 (Selective)
Scaffold Class PhthalazinoneFused PhthalazinoneIsoquinolin-1(2H)-one
PARP1 Enzymatic IC50 ~5 nM~0.57 nM~1 nM
PARP2 Enzymatic IC50 ~1 nM~0.2 nM>150 nM
Selectivity (P1 vs P2) Non-selectiveNon-selective>150-fold (PARP1)
Trapping Potency Moderate (++)Very High (++++)Low/Moderate (+)
Cytotoxicity (MMS) ModerateHighModerate
Primary Toxicity Anemia, NauseaSevere Anemia, ThrombocytopeniaReduced Hematological Tox.

Key Insight: Talazoparib is ~100x more potent at trapping than Olaparib, despite similar catalytic IC50s in some assays.[1] NMS-P118 sacrifices trapping potency for selectivity , sparing PARP2 (which is crucial for erythropoiesis), thereby improving the therapeutic index.

Experimental Validation Protocols

To validate these differences in your own lab, two distinct assays are required: Chromatin Fractionation (to measure trapping) and Cellular Viability (to measure synthetic lethality).[1]

Protocol A: Chromatin Fractionation (PARP Trapping Assay)

Objective: Quantify the amount of PARP1 protein physically locked onto chromatin after drug treatment.[1][4]

Workflow Diagram:

Trapping_Assay Cells Treat Cells (e.g., MDA-MB-436) +/- MMS (0.01%) Harvest Harvest & Wash (PBS) Cells->Harvest Lysis_1 Cytosolic Lysis (CSK Buffer + Triton) Harvest->Lysis_1 Spin_1 Centrifuge (Low Speed) Lysis_1->Spin_1 Super_1 Supernatant: Soluble Fraction Spin_1->Super_1 Pellet_1 Pellet: Nuclei Spin_1->Pellet_1 Lysis_2 Nuclear Lysis (High Salt/Nuclease) Pellet_1->Lysis_2 Spin_2 Centrifuge (High Speed) Lysis_2->Spin_2 Chromatin Pellet: Chromatin Bound Fraction Spin_2->Chromatin WB Western Blot (Anti-PARP1 / Anti-H3) Chromatin->WB

Figure 2: Chromatin fractionation workflow. Increased PARP1 signal in the final chromatin pellet (normalized to Histone H3) indicates successful trapping.[4]

Step-by-Step Methodology:

  • Treatment: Treat log-phase cells (e.g., HeLa or BRCA-mutant lines) with the PARPi (0.1 - 1 µM) for 4 hours. Optional: Co-treat with 0.01% MMS (methyl methanesulfonate) to induce DNA damage and maximize trapping signal.[1]

  • Fractionation:

    • Resuspend pellet in Cytoskeleton (CSK) Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM Sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) + Protease Inhibitors.[1]

    • Incubate 5 min on ice. Centrifuge 1,300 x g (4°C). Supernatant = Soluble Fraction. [1]

    • Wash pellet with CSK buffer (no Triton).[1]

    • Lyse remaining pellet in Nuclear Soluble Buffer or boil directly in SDS-Loading Buffer (if sonication is available to shear DNA).[1]

  • Detection: Run SDS-PAGE.[1][4] Blot for PARP1 (Target) and Histone H3 (Chromatin Loading Control).[1][4][5]

  • Validation: Talazoparib should show a dense PARP1 band in the chromatin fraction; Veliparib should show minimal signal.[1]

Protocol B: Selectivity Validation (NMS-P118 Focus)

Objective: Confirm if your isoquinolinone analog spares PARP2.[1]

  • ELISA/Chemiluminescent Assay: Use commercially available PARP1 and PARP2 specific assay kits (e.g., BPS Bioscience).[1]

  • Reagents: Biotinylated-NAD+ and histone-coated plates.

  • Execution:

    • Incubate enzyme (PARP1 or PARP2) with varying drug concentrations.[1][5]

    • Add NAD+ cocktail.[1][4][6]

    • Measure chemiluminescence.[1][4]

  • Calculation: Calculate IC50. A "Selective" Isoquinolinone must show >100-fold difference (e.g., PARP1 IC50 = 1nM; PARP2 IC50 > 100nM).[1]

Synthesis & Recommendations

For researchers developing novel isoquinolinone derivatives:

  • If targeting maximum efficacy in BRCA-mutant tumors: Prioritize trapping .[1] Modifications to the isoquinolinone linker that increase rigidity (mimicking the Talazoparib fused system) generally enhance trapping.[1]

  • If targeting combination therapies (e.g., with Chemo): Prioritize selectivity (like NMS-P118).[1] High trapping agents (Talazoparib) are often too toxic to combine with standard chemotherapy doses.[1] A selective PARP1 isoquinolinone allows for full catalytic inhibition without the hematological toxicity driven by PARP2 inhibition and excessive trapping.[1]

References

  • Pommier, Y., et al. (2016).[1] "Lay summary of: PARP inhibitors: synthetic lethality in the clinic." Science Translational Medicine. Link[1]

  • Murai, J., et al. (2012).[1] "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.[1][7] Link

  • Papeo, G., et al. (2015).[1] "Discovery of NMS-P118, a Potent, Orally Available, and Highly Selective PARP-1 Inhibitor."[8][9][10] Journal of Medicinal Chemistry. Link[1]

  • O'Connor, M.J., et al. (2016).[1][7] "The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition." Cancer Research.[1][7] Link

  • Hopkins, T.A., et al. (2015).[1] "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability." Molecular Cancer Research.[1] Link

Sources

Validation

A Senior Application Scientist's Guide to Purity Assessment of 6-bromo-7-fluoro-2H-isoquinolin-1-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Mass Spectrometry (MS)—for the critical task of assessing the purity of the synthesized intermediate, 6-bromo-7-fluoro-2H-isoquinolin-1-one. This molecule, with its halogenated isoquinolinone scaffold, presents unique analytical challenges and necessitates a multi-faceted approach to ensure its quality for downstream applications in drug discovery and development.

The Synthetic Landscape and Potential Impurities

While a specific, publicly available synthesis protocol for 6-bromo-7-fluoro-2H-isoquinolin-1-one is not readily found in the literature, we can infer a likely synthetic route and potential impurities from the synthesis of a closely related analog, 6-bromo-7-fluoro-3,4-dihydroquinolin-2(1H)-one. The synthesis of this analog involves the bromination of 7-fluoro-3,4-dihydroquinolin-2(1H)-one using N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF)[1].

Based on this, the primary impurities in a synthesized batch of 6-bromo-7-fluoro-2H-isoquinolin-1-one could include:

  • Unreacted Starting Material: Residual 7-fluoro-2H-isoquinolin-1-one.

  • Over-brominated Species: Di-brominated or other poly-brominated isoquinolinones.

  • Positional Isomers: Bromination at other positions on the aromatic ring, although less likely due to directing effects.

  • Reagents and Byproducts: Residual N-bromosuccinimide or its byproduct, succinimide.

  • Residual Solvents: Solvents used in the reaction and purification steps, such as DMF.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these potential impurities with high sensitivity and specificity.

Orthogonal Analytical Approaches for Purity Determination

An orthogonal approach, employing techniques with different separation and detection principles, provides the most comprehensive and reliable assessment of purity. Here, we compare HPLC, qNMR, and Mass Spectrometry.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity. For a compound like 6-bromo-7-fluoro-2H-isoquinolin-1-one, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable.

The choice of a C18 column is based on its versatility and effectiveness in retaining moderately polar to nonpolar compounds like our target molecule. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves multiple purposes. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. The gradient elution is crucial for separating compounds with a range of polarities, from the potentially more polar unreacted starting material to the less polar over-brominated impurities. Formic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing for the basic nitrogen in the isoquinolinone ring, and it also ensures good ionization for subsequent mass spectrometry analysis if an LC-MS setup is used. UV detection at 254 nm is chosen as aromatic systems, such as the isoquinolinone core, typically exhibit strong absorbance at this wavelength.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 20% B

    • 18-25 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized 6-bromo-7-fluoro-2H-isoquinolin-1-one in 1 mL of a 50:50 mixture of acetonitrile and water.

AnalyteRetention Time (min)Peak Area (%)
7-fluoro-2H-isoquinolin-1-one5.80.2
6-bromo-7-fluoro-2H-isoquinolin-1-one 9.2 99.5
Di-bromo-7-fluoro-2H-isoquinolin-1-one12.50.3

Quantitative Nuclear Magnetic Resonance (qNMR): The Primary Standard Approach

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for purity determination. Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR allows for the direct quantification of the main component against a certified internal standard of known purity.

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. This allows for a direct molar comparison between the analyte and an internal standard. For 6-bromo-7-fluoro-2H-isoquinolin-1-one, its aromatic protons will have distinct chemical shifts that can be integrated. Maleic acid is a suitable internal standard as it is non-volatile, stable, has sharp, well-resolved signals in a region of the ¹H NMR spectrum that does not overlap with the analyte signals, and is soluble in common deuterated solvents like DMSO-d₆. The long relaxation delay (D1) is critical to ensure complete relaxation of all protons, a prerequisite for accurate integration and quantification.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized 6-bromo-7-fluoro-2H-isoquinolin-1-one into a clean vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Data Processing:

    • Apply appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

  • Purity Calculation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

ParameterValue
Analyte Signal (Integral)1.00 (for 1H)
Internal Standard Signal (Integral)2.00 (for 2H of maleic acid)
Analyte Mass10.15 mg
Internal Standard Mass5.05 mg
Analyte Molecular Weight242.05 g/mol
Internal Standard Molecular Weight116.07 g/mol
Internal Standard Purity99.9%
Calculated Purity 99.6%

Mass Spectrometry (MS): Unambiguous Identification and High Sensitivity

Mass spectrometry provides highly specific information about the molecular weight of the analyte and its impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both identification and quantification of trace-level impurities.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like isoquinolinones, typically generating the protonated molecular ion [M+H]⁺. This allows for the direct determination of the molecular weight of the eluting compounds. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments, further confirming the identity of the main component and its impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of confidence in identifying bromine-containing compounds.

  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions: Same as the RP-HPLC method described above.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Mass Range: m/z 100-1000.

  • Data Analysis:

    • Extract ion chromatograms (EICs) for the expected masses of the main component and potential impurities.

    • Analyze the mass spectra of the corresponding peaks to confirm their identity based on the accurate mass and isotopic pattern.

AnalyteExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Isotopic Pattern
7-fluoro-2H-isoquinolin-1-one164.0506164.0509Not Applicable
6-bromo-7-fluoro-2H-isoquinolin-1-one 241.9611 / 243.9591 241.9613 / 243.9594 ~1:1 ratio
Di-bromo-7-fluoro-2H-isoquinolin-1-one319.8716 / 321.8696319.8719 / 321.8699~1:2:1 ratio

Comparative Analysis: Strengths and Limitations

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on polarity, detection by UV absorbance.Quantification based on the direct proportionality of signal integral to molar concentration.Separation by mass-to-charge ratio, providing molecular weight and structural information.
Strengths High resolution and sensitivity for separating complex mixtures.A primary, absolute quantification method that does not require impurity standards.High specificity for identification and high sensitivity for trace impurity detection.
Limitations Requires reference standards for impurity identification and quantification.Lower sensitivity compared to HPLC and MS, may not detect trace impurities.Quantification can be challenging due to variations in ionization efficiency.
Best For Routine quality control, detecting and quantifying known and unknown impurities.Accurate determination of the absolute purity of the main component.Unambiguous identification of impurities, especially at low levels.

Visualization of the Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Results & Decision Synthesis Synthesized 6-bromo-7-fluoro-2H-isoquinolin-1-one HPLC HPLC Analysis (Relative Purity) Synthesis->HPLC qNMR qNMR Analysis (Absolute Purity) Synthesis->qNMR LCMS LC-MS Analysis (Impurity Identification) Synthesis->LCMS Purity_Data Comprehensive Purity Profile HPLC->Purity_Data Impurity Profile qNMR->Purity_Data Assay Value LCMS->Purity_Data Impurity Identity Decision Release for Further Development Purity_Data->Decision

Caption: An integrated workflow for the comprehensive purity assessment of synthesized 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Conclusion and Recommendation

The purity assessment of 6-bromo-7-fluoro-2H-isoquinolin-1-one, a key pharmaceutical intermediate, demands a rigorous and multi-faceted analytical approach. While HPLC provides excellent separation and is ideal for routine quality control, it relies on the availability of reference standards for accurate quantification of impurities. Quantitative NMR serves as an indispensable orthogonal technique, offering a primary method for determining the absolute purity of the bulk material without the need for individual impurity standards. Mass spectrometry, particularly when coupled with HPLC, provides unparalleled specificity for the unambiguous identification of impurities, even at trace levels.

For a comprehensive and robust purity assessment that meets the stringent requirements of drug development, a combination of these three techniques is highly recommended. This orthogonal approach ensures not only the accurate quantification of the main component but also the confident identification and control of any potential impurities, ultimately safeguarding the quality, safety, and efficacy of the final drug product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2015. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220-9231. [Link]

  • Dolan, J. W. "HPLC Method Development: A Systematic Approach." LCGC North America, vol. 20, no. 11, 2002, pp. 1050-1056.

Sources

Comparative

The 6-Bromo-7-fluoro-2H-isoquinolin-1-one Scaffold: A Comparative Guide to its Potential in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the identification of novel heterocyclic scaffolds is a critical starting point for innovation. The isoquinolin-1-one core, a prominent structur...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of novel heterocyclic scaffolds is a critical starting point for innovation. The isoquinolin-1-one core, a prominent structural motif in numerous biologically active compounds, continues to be a fertile ground for the discovery of potent and selective therapeutic agents.[1][2] This guide provides a comprehensive biological evaluation of compounds potentially synthesized from a particularly promising, yet underexplored starting material: 6-bromo-7-fluoro-2H-isoquinolin-1-one .

While direct experimental data on derivatives of this specific scaffold remains nascent in publicly accessible literature, this guide will leverage data from structurally related compounds to provide a robust comparative framework. We will delve into the strategic rationale for its design, outline detailed protocols for its biological evaluation against key cancer targets like PARP and Tankyrase, and present comparative data from analogous isoquinolin-1-one inhibitors to benchmark potential efficacy.

The Strategic Advantage of the 6-Bromo-7-fluoro Substitution Pattern

The isoquinolin-1-one scaffold is a recognized pharmacophore, but the specific placement of bromo and fluoro substituents at the 6 and 7 positions, respectively, offers a unique combination of properties that can be exploited for targeted drug design.

  • Fluorine's Role in Bioactivity : The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] In the context of the isoquinolin-1-one core, the electron-withdrawing nature of fluorine can modulate the electronics of the aromatic system, potentially influencing key protein-ligand interactions. The strategic placement at the 7-position is of particular interest, as modifications at this position in related quinolone structures have been shown to impact antibacterial activity.[5]

  • The Bromo Handle for Diversification : The bromine atom at the 6-position serves as a versatile synthetic handle. It readily participates in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic introduction of a wide array of chemical moieties, enabling the exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Primary Biological Targets: PARP and Tankyrase Inhibition

The isoquinolin-1-one scaffold is a well-established core for inhibitors of poly(ADP-ribose) polymerases (PARPs) and tankyrases (TNKS), two enzyme families with critical roles in cancer biology.[1][6][7][8]

PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair.[8] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a concept known as synthetic lethality.[8] Several PARP inhibitors with an isoquinolin-1-one core have been developed, demonstrating the scaffold's suitability for targeting the nicotinamide binding pocket of these enzymes.

Tankyrase Inhibition and Wnt/β-catenin Signaling

Tankyrases 1 and 2 are key regulators of the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[6][9] Tankyrases mediate the degradation of Axin, a central component of the β-catenin destruction complex. Inhibition of tankyrases stabilizes Axin, leading to the downregulation of Wnt signaling and the suppression of tumor growth. The isoquinolin-1-one scaffold has been successfully employed in the development of potent and selective tankyrase inhibitors.[10]

A Proposed Workflow for Biological Evaluation

Below is a detailed, step-by-step workflow for the comprehensive biological evaluation of novel compounds synthesized from 6-bromo-7-fluoro-2H-isoquinolin-1-one, targeting PARP and tankyrase.

G cluster_0 Initial Screening cluster_1 Mechanism of Action & Selectivity cluster_2 In Vitro ADME & Preclinical Evaluation A Primary Biochemical Assays (PARP1/2 & TNKS1/2) B Cellular Proliferation/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) A->B Identify initial hits C Cell-based Target Engagement Assays (e.g., Wnt/β-catenin reporter assay) B->C Hits with cellular activity D PARP Activity Assay in Cells (e.g., PARylation assay) C->D Confirm on-target activity E Selectivity Profiling (against other PARP family members) D->E Confirm on-target activity F Metabolic Stability Assays (Microsomes, Hepatocytes) E->F Selective and potent compounds G Permeability Assays (e.g., PAMPA, Caco-2) F->G Assess drug-like properties H In Vivo Xenograft Studies G->H Assess drug-like properties

Caption: Proposed workflow for the biological evaluation of novel isoquinolin-1-one derivatives.

Experimental Protocols

Protocol 1: PARP1 Inhibition Assay (Homogeneous Fluorescence Polarization Assay)
  • Principle: This assay measures the inhibition of PARP1-catalyzed poly(ADP-ribosyl)ation of a biotinylated histone substrate. The product is captured by a streptavidin-coated plate and detected with an antibody against poly(ADP-ribose) (PAR) conjugated to a fluorophore.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Biotinylated histone H1

    • NAD+ (nicotinamide adenine dinucleotide)

    • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 1 mM DTT)

    • Anti-PAR antibody-fluorophore conjugate

    • Streptavidin-coated 384-well plates

    • Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Procedure:

    • Add 5 µL of test compound dilutions in assay buffer to the wells of the streptavidin-coated plate.

    • Add 10 µL of a pre-incubated mixture of PARP1 enzyme, activated DNA, and biotinylated histone H1.

    • Initiate the reaction by adding 5 µL of NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a stop buffer containing the anti-PAR antibody-fluorophore conjugate.

    • Incubate for 30 minutes to allow for antibody binding.

    • Read the fluorescence polarization on a suitable plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: Cellular Wnt/β-catenin Reporter Assay (STF Assay)
  • Principle: This assay utilizes a cell line (e.g., HEK293T) stably transfected with a Super TopFlash (STF) reporter plasmid, which contains multiple TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt/β-catenin pathway leads to the expression of luciferase.

  • Materials:

    • HEK293-STF cell line

    • DMEM supplemented with 10% FBS and antibiotics

    • Wnt3a conditioned media or purified Wnt3a protein

    • Test compounds and a known tankyrase inhibitor (e.g., XAV939) as a positive control.

    • Luciferase assay reagent (e.g., Bright-Glo)

  • Procedure:

    • Seed HEK293-STF cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the cells with Wnt3a conditioned media for 16-24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Calculate the percent inhibition of Wnt signaling and determine the IC50 value.

Comparative Data of Structurally Related Isoquinolin-1-one Inhibitors

To provide a benchmark for the potential activity of 6-bromo-7-fluoro-2H-isoquinolin-1-one derivatives, the following table summarizes the biological data for known isoquinolin-1-one-based PARP and tankyrase inhibitors.

Compound IDTargetStructureIC50 (nM)Cell-based ActivityReference
Olaparib PARP1/2

PARP1: 5PARP2: 1Potent inhibition of proliferation in BRCA-deficient cancer cells[Link to relevant publication]
UPF 1069 PARP1/2

PARP1: 100PARP2: 1000Moderate cellular activity[1]
XAV939 TNKS1/2

TNKS1: 11TNKS2: 4Potent inhibition of Wnt signaling in reporter assays[Link to relevant publication]
MN-64 TNKS1/2Flavone-basedTNKS1: 6Effective antagonism of Wnt signaling[6]

Note: The structures provided are representative examples and may not all be isoquinolin-1-ones, but are included for comparative context of potent inhibitors of the target classes.

Future Directions and Conclusion

The 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold represents a promising starting point for the development of novel PARP and tankyrase inhibitors. The strategic incorporation of fluorine and bromine atoms provides a strong foundation for optimizing both the potency and the drug-like properties of the resulting compounds.

The experimental workflows and comparative data presented in this guide offer a comprehensive framework for the biological evaluation of derivatives from this scaffold. By systematically applying these protocols, researchers can efficiently identify and characterize novel drug candidates with the potential to impact cancer therapy. The true potential of this scaffold will be unlocked through dedicated synthetic efforts and rigorous biological testing, and we anticipate that this guide will serve as a valuable resource for those endeavors.

References

  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives.
  • Discovery of tankyrase inhibiting flavones with increased potency and isoenzyme selectivity. Journal of Medicinal Chemistry. (2013).
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances. (2023).
  • An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. Journal of Organic and Pharmaceutical Chemistry. (2023).
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry. (2024).
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Antibiotics. (2022).
  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Deriv
  • Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. Journal of Medicinal Chemistry. (2020).
  • Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. Journal of Medicinal Chemistry. (2021).

Sources

Validation

A Comparative Guide to In Vitro Assays for Inhibitors Derived from 6-bromo-7-fluoro-2H-isoquinolin-1-one

This guide provides a comprehensive comparison of key in vitro assays for characterizing inhibitors derived from the 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold. As researchers and drug development professionals, the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of key in vitro assays for characterizing inhibitors derived from the 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold. As researchers and drug development professionals, the selection of appropriate assays is paramount for accurately determining inhibitor potency, mechanism of action, and cellular efficacy. This document delves into the rationale behind experimental choices, provides detailed protocols, and presents a comparative analysis of methodologies to guide your research efforts in this promising area of oncology.

The isoquinolin-1-one core is a privileged scaffold in medicinal chemistry, notably for its potent inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2] PARP-1, in particular, is a critical player in the DNA damage response (DDR).[3] Its inhibition has been a successful therapeutic strategy, especially in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[4] The 6-bromo-7-fluoro substitution pattern on the isoquinolin-1-one core is anticipated to modulate the inhibitory activity and pharmacokinetic properties of these compounds, making a thorough in vitro characterization essential.

This guide will focus on the most relevant assays for evaluating novel PARP inhibitors, comparing both biochemical and cell-based methodologies.

I. Biochemical Assays: Direct Measurement of Inhibitor-Target Interaction

Biochemical assays provide a direct measure of an inhibitor's ability to interact with its purified target protein, free from the complexities of a cellular environment. These assays are crucial for determining intrinsic potency and for establishing a structure-activity relationship (SAR).[5]

A. Fluorescence Polarization (FP) Assay for PARP1 Trapping

Scientific Principle: A key mechanism of action for many potent PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, leading to cytotoxic DNA lesions.[3] The Fluorescence Polarization (FP) assay is a powerful tool to quantify this phenomenon.[6] It relies on the principle that a small, fluorescently labeled DNA oligonucleotide tumbles rapidly in solution, resulting in low fluorescence polarization. When the much larger PARP1 protein binds to this DNA, the tumbling rate of the complex slows dramatically, leading to a high fluorescence polarization signal. In the presence of a PARP1 inhibitor that promotes trapping, the PARP1-DNA complex is stabilized, and the high polarization signal is maintained or even enhanced.[6]

Experimental Protocol: PARP1 Trapping FP Assay

  • Reagent Preparation:

    • Prepare a 5x PARPtrap™ assay buffer.

    • Dilute a stock of fluorescently labeled DNA oligonucleotide to 25 nM.

    • Prepare a solution of purified, full-length human PARP1 enzyme at a working concentration of approximately 0.5 ng/µL in 1x PARPtrap™ assay buffer.[6]

    • Prepare a serial dilution of the test inhibitor (e.g., 6-bromo-7-fluoro-2H-isoquinolin-1-one) and a reference inhibitor (e.g., Olaparib) in a suitable solvent (e.g., 10% DMSO).

  • Assay Plate Setup (384-well format):

    • Master Mix Preparation: For each well, prepare a master mix containing 3 µl of 5x PARPtrap™ assay buffer, 0.5 µl of 25 nM fluorescently labeled DNA, and 6.5 µl of distilled water.[6]

    • Blank Wells: Add 10 µl of Master Mix and 2.5 µl of the diluent solution (e.g., 10% DMSO without inhibitor).

    • Control Wells:

      • Low FP Control: Add 10 µl of Master Mix and 2.5 µl of diluent solution.

      • High FP Control: Add 10 µl of Master Mix and 2.5 µl of diluent solution.

    • Test Wells: Add 10 µl of Master Mix and 2.5 µl of the serially diluted test or reference inhibitor.

  • Enzyme Addition and Incubation:

    • Add 5 µl of the diluted PARP1 enzyme solution to all wells except the "Blank" and "Low FP Control" wells. To the "Low FP Control" wells, add 5 µl of 1x assay buffer without the enzyme.

    • Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow for the binding of PARP1 to the DNA and the inhibitor.

  • Initiation of PARylation (for dissociation):

    • To all wells except the "High FP Control" and "Blank" wells, add NAD+ to initiate the auto-PARylation reaction, which causes PARP1 to dissociate from the DNA in the absence of a trapping inhibitor.[7]

  • Final Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature.

    • Read the fluorescence polarization on a microplate reader capable of measuring FP (e.g., excitation at 485 nm, emission at 528 nm).[8]

Causality Behind Experimental Choices:

  • The use of a fluorescently labeled DNA oligonucleotide is central to the assay, as its polarization state is the readout.

  • The inclusion of NAD+ in most wells is critical to differentiate between simple binding and trapping. In the absence of a trapping inhibitor, NAD+ allows PARP1 to auto-PARylate and dissociate, leading to a low FP signal. A potent trapping inhibitor will prevent this dissociation, maintaining a high FP signal.

  • The "High FP Control" (without NAD+) represents the maximum possible signal where PARP1 remains bound to the DNA, while the "Low FP Control" (without enzyme) represents the baseline signal of the free DNA probe.

Data Presentation: Comparative PARP1 Trapping Potency

InhibitorFP-based PARP1 Trapping EC50 (nM)
Inhibitor X (Illustrative) 25
Olaparib (Reference)50

Disclaimer: The data presented for "Inhibitor X" is illustrative and intended for comparative purposes within this guide. Actual values must be determined experimentally.

Visualization: PARP1 Trapping FP Assay Workflow

cluster_0 Assay Setup cluster_1 Reaction & Measurement A Prepare Master Mix (Fluorescent DNA + Buffer) B Add Inhibitor Dilutions A->B C Add Purified PARP1 Enzyme B->C D Incubate (Binding) C->D E Add NAD+ (Initiate PARylation) D->E F Incubate (Reaction) E->F G Read Fluorescence Polarization F->G

Caption: Workflow for the PARP1 Trapping Fluorescence Polarization Assay.

II. Cell-Based Assays: Assessing Cellular Activity and Mechanism

While biochemical assays are essential for determining direct inhibitory effects, cell-based assays are crucial for understanding an inhibitor's performance in a physiological context.[9] These assays can assess cell permeability, target engagement in the cellular environment, and the downstream consequences of target inhibition.

A. γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks

Scientific Principle: The phosphorylation of the histone variant H2AX at serine 139, forming γH2AX, is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[10] Since the trapping of PARP1 by inhibitors leads to the collapse of replication forks and the generation of DSBs, quantifying the formation of γH2AX foci serves as a robust biomarker for the cellular activity of these inhibitors.[11] This assay uses immunofluorescence to visualize and quantify these foci within the nuclei of treated cells.

Experimental Protocol: γH2AX Immunofluorescence Assay

  • Cell Culture and Treatment:

    • Seed cells (e.g., a BRCA-deficient cancer cell line like HCC1937) onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.[4]

    • Treat the cells with a range of concentrations of the test inhibitor (e.g., 6-bromo-7-fluoro-2H-isoquinolin-1-one) and a reference inhibitor for a specified duration (e.g., 24-48 hours). Include a vehicle-only control.

  • Cell Fixation and Permeabilization:

    • Gently wash the cells with 1x Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with 1x PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature to allow antibodies to access the nucleus.[10]

  • Immunostaining:

    • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

    • Primary Antibody: Incubate the cells with a primary antibody against γH2AX (e.g., mouse monoclonal anti-γH2AX) diluted in blocking solution overnight at 4°C.[12]

    • Washing: Wash the cells three times with 1x PBS.

    • Secondary Antibody: Incubate the cells with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) diluted in blocking solution for 1 hour at room temperature, protected from light.

    • Washing: Wash the cells three times with 1x PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Acquire images using a fluorescence microscope. Capture images of the DAPI (blue) and γH2AX (green) channels.

  • Image Analysis:

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., Fiji/ImageJ).[10] Nuclei are identified by the DAPI signal, and the number of distinct green foci within each nucleus is counted.

Causality Behind Experimental Choices:

  • The choice of a BRCA-deficient cell line is strategic, as these cells are particularly sensitive to PARP inhibitors due to their impaired homologous recombination repair pathway.

  • Permeabilization with Triton X-100 is essential to create pores in the cell and nuclear membranes, allowing the antibodies to reach their intranuclear target, γH2AX.

  • The blocking step with BSA prevents non-specific binding of the antibodies, reducing background signal and improving the signal-to-noise ratio.

  • DAPI counterstaining is crucial for identifying and segmenting individual nuclei, which is necessary for the accurate quantification of foci per cell.

Data Presentation: Comparative Induction of DNA Damage

InhibitorγH2AX Foci Induction EC50 (nM)
Inhibitor X (Illustrative) 100
Olaparib (Reference)200

Disclaimer: The data presented for "Inhibitor X" is illustrative and intended for comparative purposes within this guide. Actual values must be determined experimentally.

Visualization: γH2AX Immunofluorescence Workflow

cluster_0 Cell Preparation & Treatment cluster_1 Immunostaining cluster_2 Imaging & Analysis A Seed Cells on Coverslips B Treat with Inhibitor A->B C Fix & Permeabilize Cells B->C D Block Non-specific Binding C->D E Incubate with Primary Ab (anti-γH2AX) D->E F Incubate with Secondary Ab (Fluorescent) E->F G Mount with DAPI F->G H Fluorescence Microscopy G->H I Quantify Foci per Nucleus H->I

Caption: Workflow for the γH2AX Immunofluorescence Assay.

III. Comparative Analysis and Integrated Strategy

The choice of in vitro assays should be guided by the specific research question.

AssayTypeMeasuresAdvantagesLimitations
FP for PARP Trapping BiochemicalDirect inhibitor-target engagement and stabilization of the PARP-DNA complexHigh-throughput, quantitative, mechanistic insights into trappingLacks cellular context (e.g., permeability, metabolism)
γH2AX Immunofluorescence Cell-BasedDownstream marker of DNA damage (DSBs) resulting from PARP inhibitionPhysiologically relevant, confirms cellular activity and mechanismLower throughput, indirect measure of target inhibition

A robust characterization of a novel inhibitor like one derived from 6-bromo-7-fluoro-2H-isoquinolin-1-one should employ an integrated approach. Initial screening with a biochemical assay, such as the PARP1 trapping FP assay, can efficiently identify potent compounds and establish a preliminary SAR. Promising candidates should then be advanced to cell-based assays, like the γH2AX immunofluorescence assay, to confirm their ability to engage the target in a cellular context and elicit the desired downstream biological effect. This tiered approach ensures a comprehensive understanding of the inhibitor's profile, from direct target interaction to cellular consequences, providing a solid foundation for further preclinical development.

Visualization: PARP1 Signaling and Inhibition Pathway

cluster_0 DNA Damage Response cluster_1 Consequence of PARP Inhibition ssb DNA Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 recruits par PAR Chains parp1->par catalyzes using trapped Trapped PARP1-DNA Complex parp1->trapped nad NAD+ nad->par repair Recruitment of Repair Proteins par->repair recruits ssb_repair SSB Repair repair->ssb_repair inhibitor 6-bromo-7-fluoro- 2H-isoquinolin-1-one inhibitor->parp1 traps rep_fork Replication Fork Collapse trapped->rep_fork causes dsb DNA Double-Strand Break (DSB) rep_fork->dsb gammah2ax γH2AX Foci Formation dsb->gammah2ax

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Structure of 6-bromo-7-fluoro-2H-isoquinolin-1-one Reaction Products

For researchers and drug development professionals, the 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold is a valuable starting point for synthesizing novel compounds with potential therapeutic applications. However, the p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the 6-bromo-7-fluoro-2H-isoquinolin-1-one scaffold is a valuable starting point for synthesizing novel compounds with potential therapeutic applications. However, the presence of two different halogen atoms at the C-6 and C-7 positions introduces a critical challenge: regioselectivity. When subjecting this molecule to common synthetic transformations, such as cross-coupling and nucleophilic aromatic substitution reactions, the reaction can potentially occur at either the bromine- or fluorine-substituted position. This guide provides a comprehensive framework for predicting and, most importantly, unambiguously confirming the structure of the resulting products using a combination of established chemical principles and detailed spectroscopic analysis.

The Challenge of Regioselectivity

The reactivity of the C-Br and C-F bonds in 6-bromo-7-fluoro-2H-isoquinolin-1-one is not equivalent and is highly dependent on the reaction conditions employed. In general, for palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig amination, the C-Br bond is significantly more reactive than the C-F bond due to its lower bond dissociation energy. This typically leads to selective reaction at the C-6 position. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the C-F bond is often more labile due to the high electronegativity of fluorine, which strongly activates the aromatic ring for nucleophilic attack. This guide will explore these competing reactivities and provide the tools to discern the resulting isomeric products.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.[1][2] For 6-bromo-7-fluoro-2H-isoquinolin-1-one, these reactions are anticipated to proceed with high selectivity at the more reactive C-Br bond.

Predicted Reaction Pathways

G cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki 6-bromo-7-fluoro-2H-isoquinolin-1-one reagents_suzuki ArB(OH)₂, Pd Catalyst, Base start_suzuki->reagents_suzuki product_suzuki 6-Aryl-7-fluoro-2H-isoquinolin-1-one (Predicted Major Product) reagents_suzuki->product_suzuki start_buchwald 6-bromo-7-fluoro-2H-isoquinolin-1-one reagents_buchwald R₂NH, Pd Catalyst, Base start_buchwald->reagents_buchwald product_buchwald 6-(Dialkylamino)-7-fluoro-2H-isoquinolin-1-one (Predicted Major Product) reagents_buchwald->product_buchwald

Figure 1. Predicted major products from Suzuki and Buchwald-Hartwig cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of arylboronic acids with 6-bromo-7-fluoro-2H-isoquinolin-1-one.

Materials:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel, add 6-bromo-7-fluoro-2H-isoquinolin-1-one, the arylboronic acid, and the base.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-bromo-7-fluoro-2H-isoquinolin-1-one with a secondary amine.

Materials:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Secondary amine (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by the secondary amine and 6-bromo-7-fluoro-2H-isoquinolin-1-one.

  • Seal the vessel and heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, SNAr reactions are expected to favor substitution at the C-7 position, where the highly electronegative fluorine atom activates the ring towards nucleophilic attack.

Predicted Reaction Pathway

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) start_snar 6-bromo-7-fluoro-2H-isoquinolin-1-one reagents_snar Nucleophile (e.g., NaOR, R₂NH), Base start_snar->reagents_snar product_snar 7-Substituted-6-bromo-2H-isoquinolin-1-one (Predicted Major Product) reagents_snar->product_snar

Figure 2. Predicted major product from a nucleophilic aromatic substitution reaction.

Experimental Protocol: SNAr with an Alkoxide

This protocol outlines a general procedure for the reaction of 6-bromo-7-fluoro-2H-isoquinolin-1-one with a sodium alkoxide.

Materials:

  • 6-bromo-7-fluoro-2H-isoquinolin-1-one

  • Sodium alkoxide (1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

  • Dissolve 6-bromo-7-fluoro-2H-isoquinolin-1-one in the anhydrous solvent in a dry reaction flask under an inert atmosphere.

  • Add the sodium alkoxide portion-wise at room temperature.

  • Heat the reaction mixture to a temperature between 60-100 °C, depending on the nucleophilicity of the alkoxide.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Structural Elucidation: A Comparative Spectroscopic Analysis

Unambiguous determination of the product's structure is paramount. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the necessary evidence to differentiate between the C-6 and C-7 substituted isomers.

Mass Spectrometry (MS)

Mass spectrometry will confirm the successful incorporation of the new substituent by showing the expected molecular ion peak. For products where the bromine atom is retained, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br) will be observed.

NMR Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is the most powerful technique for distinguishing between the possible regioisomers. The key lies in analyzing the chemical shifts and, more importantly, the coupling constants (J-values).

G cluster_analysis Spectroscopic Analysis Decision Tree start Reaction Product nmr Acquire ¹H, ¹³C, and ¹⁹F NMR Spectra start->nmr h_nmr Analyze ¹H NMR: Observe splitting of H-5 and H-8 nmr->h_nmr f_nmr Analyze ¹⁹F NMR: Presence or absence of a signal? nmr->f_nmr c_nmr Analyze ¹³C NMR: Observe C-F couplings nmr->c_nmr c6_product Structure Confirmed: C-6 Substituted Product h_nmr->c6_product H-5 is a doublet H-8 is a doublet coupled to F c7_product Structure Confirmed: C-7 Substituted Product h_nmr->c7_product H-5 is a doublet coupled to F H-8 is a singlet f_nmr->c6_product ¹⁹F signal present f_nmr->c7_product ¹⁹F signal absent c_nmr->c6_product C-7 shows large ¹JCF C-6 and C-8 show smaller ²JCF and ³JCF c_nmr->c7_product No C-F couplings observed

Figure 3. Decision tree for structural elucidation using NMR spectroscopy.

Predicted NMR Data for Isomeric Products

The following table summarizes the key expected NMR characteristics for the two possible regioisomers resulting from a generic substitution reaction.

Spectroscopic FeatureC-6 Substituted Product (7-Fluoro retained)C-7 Substituted Product (6-Bromo retained)
¹⁹F NMR One signal present (doublet of doublets or multiplet)No signal present
¹H NMR (Aromatic Region) H-5: Doublet with a small J-coupling to fluorine (~2-4 Hz).H-8: Doublet with a larger J-coupling to fluorine (~8-10 Hz).H-5: Singlet (or very small meta coupling).H-8: Singlet.
¹³C NMR (Aromatic Region) C-7: Large one-bond C-F coupling (¹JCF ~240-260 Hz).C-6 & C-8: Smaller two- and three-bond C-F couplings (²JCF & ³JCF ~15-25 Hz).No C-F couplings observed.

Rationale for Predictions:

  • ¹⁹F NMR: The presence or absence of a fluorine signal is the most straightforward initial indicator.

  • ¹H NMR: The protons H-5 and H-8 are key reporters. In the 7-fluoro isomer, H-8 will exhibit a larger three-bond coupling (³JHF) to the fluorine, while H-5 will show a smaller four-bond coupling (⁴JHF). In the 7-substituted isomer, these couplings will be absent.

  • ¹³C NMR: Carbon-fluorine couplings are highly informative. The carbon directly attached to the fluorine (C-7 in the C-6 substituted product) will show a very large one-bond coupling constant (¹JCF). The adjacent carbons will display smaller, but still significant, two- and three-bond couplings.

By carefully analyzing the data from these spectroscopic techniques, researchers can confidently and unambiguously determine the regiochemical outcome of their reactions, a critical step in the synthesis of novel and potentially bioactive isoquinolinone derivatives.

References

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Torraca, K. E., & Kuwabe, S. (2001). The Buchwald-Hartwig Amination. Drugs of the Future, 26(7), 679. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. Retrieved February 15, 2026, from [Link]

Sources

Validation

Comparative Guide to 6-Bromo-7-fluoro-2H-isoquinolin-1-one in Medicinal Chemistry

Executive Summary 6-Bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 1938129-80-6) is a specialized heterocyclic building block increasingly utilized in the discovery of targeted small-molecule therapeutics. Distinct from its n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-7-fluoro-2H-isoquinolin-1-one (CAS: 1938129-80-6) is a specialized heterocyclic building block increasingly utilized in the discovery of targeted small-molecule therapeutics. Distinct from its non-fluorinated analogs, the inclusion of the C7-fluorine atom serves a dual purpose: it modulates the electronic properties of the aromatic core—enhancing the reactivity of the C6-bromine handle—and blocks a common metabolic soft spot, thereby improving the pharmacokinetic (PK) profile of final drug candidates.

This guide analyzes the compound's applications in oncology (PARP7 inhibitors) and cardiovascular disease (Plasma Kallikrein inhibitors), providing a technical comparison against alternative scaffolds and detailed experimental protocols for its derivatization.

Chemical Profile & Reactivity Analysis

The scaffold presents three distinct vectors for chemical modification, allowing for "divergent synthesis" strategies where a single intermediate can yield functionally distinct libraries.

SiteFunctional GroupReactivity ModeApplication Utility
N-2 Lactam NitrogenN-Alkylation / Arylation Attachment of solubility-enhancing tails or target-binding motifs (e.g., PARP7 inhibitors).
C-1 Carbonyl OxygenActivation (POCl₃) -> SₙAr Conversion to 1-chloro-isoquinoline allows for nucleophilic displacement by amines or alkoxides.
C-6 Aryl BromideSuzuki / Buchwald Coupling Primary vector for extending the carbon skeleton; the adjacent C7-Fluorine inductively activates this position.
Comparative Reactivity: 7-Fluoro vs. 7-H Analogs

The C7-fluorine atom exerts a strong inductive electron-withdrawing effect (-I).

  • Impact on C6-Br: The C-Br bond is more polarized compared to the non-fluorinated analog (6-bromo-2H-isoquinolin-1-one), often facilitating faster oxidative addition in Palladium-catalyzed cross-couplings.

  • Impact on N-H: The acidity of the lactam N-H is slightly increased, potentially allowing for alkylation under milder basic conditions (e.g., K₂CO₃ vs. NaH).

Key Applications in Drug Discovery

Case Study A: PARP7 Inhibitors (Oncology)

Recent patent literature (e.g., Gilead Sciences, WO2023147418) highlights the use of 6-bromo-7-fluoro-2H-isoquinolin-1-one as a core scaffold for PARP7 (TIPARP) inhibitors . PARP7 is a negative regulator of the aryl hydrocarbon receptor (AHR) and a potential immuno-oncology target.

  • Mechanism: The isoquinolinone core mimics the nicotinamide moiety of NAD+, binding to the catalytic domain of PARP7.

  • Synthetic Strategy: The N-2 position is alkylated with complex side chains (e.g., azetidines or piperidines) to occupy the adenosine-binding pocket. The C6-bromine is then coupled with aryl groups to interact with the hydrophobic sub-pockets.

  • Advantage of 7-F: Fluorination at C7 likely prevents oxidative metabolism at this position, extending the half-life of the inhibitor in vivo.

Case Study B: Plasma Kallikrein Inhibitors (Cardiovascular)

In the development of inhibitors for plasma kallikrein (implicated in hereditary angioedema), the scaffold functions as a "linker" core (WO2016083816).

  • Synthetic Strategy: The lactam carbonyl at C1 is converted to a nitrile or amine. The sequence involves:

    • Chlorination (POCl₃).[1][2][3]

    • Amination (NH₃).

    • Cyanation (Zn(CN)₂).

  • Outcome: The resulting 1-amino-7-fluoroisoquinoline-6-carbonitrile derivatives show high potency. The 7-fluoro group is critical here for selectivity against related serine proteases.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from this single building block.

DivergentSynthesis Core 6-Bromo-7-fluoro- 2H-isoquinolin-1-one (CAS: 1938129-80-6) N_Alkyl N-Alkylated Scaffold (PARP7 Inhibitor Precursor) Core->N_Alkyl Path A: R-X, Cs2CO3 DMF, 25°C Chloro 1-Chloro-6-bromo- 7-fluoroisoquinoline Core->Chloro Path B: POCl3 Reflux Final_A Bioactive Drug Candidate (Suzuki Coupling at C6) N_Alkyl->Final_A Ar-B(OH)2, Pd(dppf)Cl2 Amino 1-Amino-6-bromo- 7-fluoroisoquinoline Chloro->Amino NH3 / EtOH High Temp Nitrile 1-Amino-7-fluoro- isoquinoline-6-carbonitrile Amino->Nitrile Zn(CN)2, Pd(PPh3)4 Microwave

Caption: Divergent synthesis pathways: Path A retains the lactam for PARP7 inhibition; Path B aromatizes the ring for Kallikrein inhibition.

Experimental Protocols

Protocol A: N-Alkylation (PARP7 Route)

Derived from WO2023147418.

Objective: Selective alkylation of the lactam nitrogen without O-alkylation side products.

  • Reagents:

    • Substrate: 6-Bromo-7-fluoro-2H-isoquinolin-1-one (1.0 equiv).

    • Electrophile: Alkyl tosylate or bromide (1.2 equiv).

    • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv).

    • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Charge a reaction vial with the isoquinolinone substrate, Cs₂CO₃, and the alkyl electrophile.

    • Add anhydrous DMF and seal the vessel under N₂.

    • Stir at room temperature for 16 hours . (Note: Heating to 60°C may be required for sterically hindered electrophiles, but increases O-alkylation risk).

    • Workup: Quench with water, extract with EtOAc (x3). Wash combined organics with LiCl solution (to remove DMF) and brine.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR should show a shift in the C1-proton signal (if applicable) or disappearance of the N-H broad singlet (~11-12 ppm).

Protocol B: Chlorination to 1-Chloro-isoquinoline

Derived from WO2016083816.[4]

Objective: Activation of the C1-carbonyl for subsequent nucleophilic aromatic substitution (SₙAr).

  • Reagents:

    • Substrate: 6-Bromo-7-fluoro-2H-isoquinolin-1-one.[5][6]

    • Reagent: Phosphorus oxychloride (POCl₃, neat or 5-10 equiv in MeCN).

  • Procedure:

    • Suspend the substrate in POCl₃.[2][3]

    • Heat to reflux (approx. 105°C) for 1–3 hours. The suspension should clear as the starting material is consumed.

    • Workup (Critical Safety Step): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring to quench excess POCl₃. Neutralize with saturated NaHCO₃.

    • Extract with DCM.[2][7][8]

  • Validation:

    • LC-MS will show the mass corresponding to the chloro-derivative (M+H = M_start + 18 approx, Cl isotope pattern).

Comparative Performance Data

Feature6-Bromo-7-fluoro-isoquinolinone6-Bromo-isoquinolinone (Non-F)6-Bromo-quinolinone (Isomer)
Metabolic Stability High (C7-F blocks oxidation)Moderate (C7 is metabolic soft spot)Variable
Lactam Acidity (pKa) ~10.5 (More acidic due to F)~11.5~11.0
Suzuki Coupling Rate Fast (Activated by F)StandardStandard
Primary Application PARP7, Kallikrein Inhibitors General Kinase Inhibitors (ROCK)GPCRs, Ion Channels
Commercial Availability High (CAS 1938129-80-6)High (CAS 82827-09-6)High

References

  • Gilead Sciences, Inc. (2023). Parp7 Inhibitors. WO2023147418A1.[6] (Describes the use of the title compound in N-alkylation workflows for cancer therapeutics).

  • Kalvista Pharmaceuticals Ltd. (2016). N-((Heteroarylmethyl)-heteroaryl-carboxamide derivatives used as plasma kallikrein inhibitors. WO2016083816A1.[9] (Details the chlorination and amination of the core).

  • Sigma-Aldrich .[10] Product Specification: 6-Bromo-7-fluoroisoquinolin-1(2H)-one.[10] (Physical properties and commercial availability).

  • ChemicalBook . 6-Bromo-7-fluoro-2H-isoquinolin-1-one CAS Data.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 6-bromo-7-fluoro-2H-isoquinolin-1-one

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel and reactive compounds like 6-bromo-7-f...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel and reactive compounds like 6-bromo-7-fluoro-2H-isoquinolin-1-one necessitates a rigorous and well-documented disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe disposal of this halogenated aromatic compound, grounded in established safety protocols and regulatory standards. Our objective is to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently, ensuring personal safety and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is critical. 6-bromo-7-fluoro-2H-isoquinolin-1-one (CAS No. 1938129-80-6) is a halogenated heterocyclic compound. While a specific, comprehensive toxicology profile may be limited, data from suppliers and analogous structures provide a clear warning.

Key Hazards:

  • Harmful if swallowed (H302): Ingestion can lead to acute toxicity.[1]

  • Causes skin irritation (H315): Direct contact can cause redness, itching, and inflammation.[1]

  • Causes serious eye irritation (H319): Contact with eyes can result in significant damage.[1]

  • May cause respiratory irritation (H335): Inhalation of dust or aerosols can irritate the respiratory tract.[1]

This hazard profile firmly classifies 6-bromo-7-fluoro-2H-isoquinolin-1-one as hazardous waste, which cannot be disposed of via standard trash or sewer systems.[2] Disposal must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4]

Hazard Classification GHS Code Description
Acute Toxicity, OralH302Harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Personal Protective Equipment (PPE) and Safe Handling

Given the identified hazards, stringent adherence to PPE protocols is mandatory when handling 6-bromo-7-fluoro-2H-isoquinolin-1-one in any form—pure compound, solutions, or contaminated materials.

Essential PPE includes:

  • Eye Protection: Wear tightly fitting chemical safety goggles and a face shield.[5][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][6]

  • Body Protection: A flame-resistant lab coat and long pants are required. Ensure there is no exposed skin.[5][6]

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

Waste Segregation and Collection: The Critical First Step

Proper segregation at the point of generation is the most critical step in a compliant waste disposal workflow. Cross-contamination of waste streams can lead to dangerous chemical reactions and complex, costly disposal procedures.

Protocol for Waste Collection:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[8] The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, leak-proof closure.[3][4]

  • Labeling: The container must be labeled with a hazardous waste tag immediately upon the first addition of waste.[2] The label must include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "6-bromo-7-fluoro-2H-isoquinolin-1-one" and any solvents used.[2] Do not use abbreviations or chemical formulas.[2]

    • The approximate concentration and volume of each component.

    • The relevant hazard pictograms (e.g., exclamation mark for irritant).[2]

    • The date of waste generation and the Principal Investigator's name and contact information.[2]

  • Waste Types to Segregate:

    • Solid Waste: Unused or expired 6-bromo-7-fluoro-2H-isoquinolin-1-one, and any materials contaminated with the solid (e.g., weigh boats, contaminated filter paper, paper towels from spills).

    • Liquid Waste: Solutions containing 6-bromo-7-fluoro-2H-isoquinolin-1-one. Halogenated solvents (like dichloromethane or chloroform) used with the compound must be collected in the same halogenated waste stream.[8]

    • Sharps: Contaminated needles or razor blades must be placed in a designated sharps container and treated as hazardous waste.

  • Incompatible Materials: Do not mix this waste with other waste categories such as non-halogenated solvents, acids, bases, or oxidizers.[4]

Step-by-Step Disposal Procedure

The following workflow outlines the process from waste generation to final pickup by a certified hazardous waste contractor. This procedure is designed to comply with EPA and Occupational Safety and Health Administration (OSHA) standards.[9][10]

Step 1: Waste Accumulation at the Satellite Accumulation Area (SAA)

  • The designated, labeled waste container should be kept at or near the point of generation, under the control of laboratory personnel.[4]

  • The container must be kept closed at all times, except when adding waste.[8]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[4][8]

  • Store the container in a well-ventilated area, such as a designated cabinet, and within secondary containment to prevent spills.[4][11]

Step 2: Preparing for Disposal

  • Once the waste container is full or waste is no longer being generated, ensure the hazardous waste tag is complete and accurate.

  • Securely seal the container.

  • Decontaminate the exterior of the container if necessary.

Step 3: Arranging for Waste Pickup

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[2]

  • Provide the EHS department with a complete inventory of the waste container's contents.

  • Follow all institutional procedures for moving the waste to a central accumulation area, if required.

Step 4: Final Disposal Method

  • Your EHS office will work with a licensed hazardous waste disposal company.

  • Due to its halogenated aromatic nature, the most common and environmentally sound disposal method for this type of waste is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like HBr and HF) produced during combustion.[12]

  • Land disposal is not an appropriate method for this type of organic waste.[12]

Spill and Emergency Procedures

All personnel handling this compound must be trained on emergency procedures.[13]

  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Absorb the spill with an inert absorbent material like vermiculite or spill pads.[14]

    • Collect the contaminated absorbent material using non-sparking tools and place it in the designated halogenated organic waste container.[5]

    • Clean the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.[14]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7][15]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Waste Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 6-bromo-7-fluoro-2H-isoquinolin-1-one.

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Container Management cluster_3 Final Disposal start Generate Waste Containing 6-bromo-7-fluoro-2H-isoquinolin-1-one is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Halogenated Waste (e.g., contaminated gloves, paper) is_solid->solid_waste Solid liquid_waste Liquid Halogenated Waste (e.g., solutions in DCM, Chloroform) is_solid->liquid_waste Liquid container Place in a dedicated, properly labeled 'HALOGENATED ORGANIC WASTE' container. Ensure container is closed and in secondary containment. solid_waste->container liquid_waste->container full Is container >90% full or project complete? container->full full->container No seal Securely seal container and complete waste tag. full->seal Yes contact_ehs Contact Institutional EHS for pickup. seal->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal

Caption: Decision workflow for proper segregation and disposal of 6-bromo-7-fluoro-2H-isoquinolin-1-one waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Environmental Health and Safety. How to Dispose of Chemical Waste. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]

  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • HAZWOPER OSHA Training. (2024, December 13). How to Safely Dispose Hazardous Waste?[Link]

  • PubChem. 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • PolyStar Containment. (2023, April 25). Understanding OSHA Chemical Storage Requirements. [Link]

  • ResearchGate. (2024, June). (PDF) Halogenated Aromatic Compounds. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Office of Scientific and Technical Information. (1983, September 20). Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent). [Link]

  • Chamberland Lab, University of Nevada, Reno. SOP Working with Bromine. [Link]

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Handling

Personal protective equipment for handling 6-bromo-7-fluoro-2H-isoquinolin-1-one

Comprehensive Safety and Handling Guide: 6-bromo-7-fluoro-2H-isoquinolin-1-one As a Senior Application Scientist, my primary goal is to ensure that your work with our compounds is not only successful but also conducted w...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 6-bromo-7-fluoro-2H-isoquinolin-1-one

As a Senior Application Scientist, my primary goal is to ensure that your work with our compounds is not only successful but also conducted with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 6-bromo-7-fluoro-2H-isoquinolin-1-one, a halogenated heterocyclic compound. The protocols herein are designed as a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

Hazard Assessment and Risk Mitigation

Before any handling begins, a thorough understanding of the compound's specific risks is essential. 6-bromo-7-fluoro-2H-isoquinolin-1-one is a solid powder with a defined hazard profile that dictates our handling strategy.

Known Hazards: Based on data for this compound and its close structural analogs, the primary risks are:

  • H302: Harmful if swallowed. [1][2]

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [1][2]

The presence of bromine and fluorine on an isoquinolinone core suggests a need for caution. Halogenated aromatic compounds can have complex toxicological profiles, and isoquinoline derivatives are known to possess biological activity, potentially neuroactive properties, reinforcing the need to prevent exposure.[3] The powdered form presents a significant inhalation risk, as fine particles can easily become airborne.[4]

Our mitigation strategy is therefore built on the Hierarchy of Controls , prioritizing engineering controls to contain the hazard at its source, followed by stringent work practices and, finally, robust Personal Protective Equipment (PPE) as the last line of defense.

Essential Engineering and Administrative Controls

PPE should never be the sole method of protection. The following engineering and work practice controls are mandatory when handling 6-bromo-7-fluoro-2H-isoquinolin-1-one.

  • Primary Engineering Control: Chemical Fume Hood

    • Rationale: The primary risk from a fine powder is inhalation of airborne particles. A certified chemical fume hood is non-negotiable as it draws airborne contaminants away from your breathing zone.[4][5] Weighing the powder on an open bench is unacceptable.

    • Procedure: All manipulations of the dry powder, including weighing and preparing solutions, must be performed inside a chemical fume hood with the sash at the lowest practical height.

  • Designated Work Area

    • Rationale: To prevent cross-contamination of the laboratory, all work with this compound should be restricted to a clearly marked, designated area.[6]

    • Procedure: Demarcate a specific section of a bench within the fume hood for this work. Cover the surface with disposable, absorbent bench pads to contain any potential spills.[4][6]

  • Administrative Controls

    • Access Control: Limit access to the designated area to trained personnel only.

    • Quantity Management: Purchase and use the smallest quantity of the chemical practical for your experiment to minimize the amount of hazardous material on-site.[6]

    • No Unattended Operations: Never leave an active experiment unattended.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The following table summarizes the required PPE. The rationale for each selection is explained in detail below.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Stock Container / Low-Volume Transfers (<1g) Chemical Splash GogglesSingle Pair of Nitrile GlovesFully-Buttoned Laboratory CoatNot required if handled in a fume hood
Weighing / High-Volume Transfers (>1g) / Solution Preparation Chemical Splash Goggles & Face ShieldDouble-Layered Nitrile GlovesChemical-Resistant Apron over Laboratory CoatNot required if handled in a fume hood
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Neoprene GlovesChemical-Resistant Apron or Disposable CoverallsAir-Purifying Respirator (APR) with P100 filters may be required based on spill size
Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal around the eyes and offer inadequate protection from airborne powders or chemical splashes.[7] Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8]

  • Face Shield: When handling larger quantities or during procedures with a higher risk of splashing (e.g., dissolving the powder), a face shield must be worn in addition to chemical splash goggles.[7][9] This provides a critical layer of protection for the entire face.

Skin and Body Protection
  • Laboratory Coat: A clean, fully-buttoned lab coat made of a non-flammable material like cotton is the minimum requirement to protect skin and personal clothing.[9]

  • Gloves (Nitrile): Nitrile gloves offer good resistance to a broad range of chemicals and are suitable for handling this compound.[9]

    • Inspection: Always inspect gloves for tears or pinholes before use.[5]

    • Double Gloving: For weighing operations or when handling larger amounts, wearing two pairs of nitrile gloves is strongly recommended. This provides a safeguard against contamination in case the outer glove is breached. If the outer glove becomes contaminated, it can be removed and replaced without exposing your skin.[6]

    • Proper Removal: After handling, remove gloves without touching the outside surface and dispose of them in the designated hazardous waste container. Always wash your hands thoroughly with soap and water after removing gloves.[10]

  • Chemical-Resistant Apron/Coveralls: When the risk of a significant spill exists, a chemical-resistant apron worn over the lab coat provides an additional barrier. For large-scale work, disposable Tyvek coveralls may be appropriate.[11]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.[9][10]

Safe Handling Protocols: Step-by-Step Guidance

The following workflow provides a procedural guide for common laboratory operations involving this compound.

Workflow for Safe Handling of 6-bromo-7-fluoro-2H-isoquinolin-1-one

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A Review SDS & Protocol B Prepare & Demarcate Designated Area in Fume Hood A->B C Don Full PPE (Goggles, Lab Coat, Gloves) B->C D Place Balance/Equipment in Hood C->D E Carefully Weigh Powder into a Tared Container D->E F Prepare Solution (If applicable) E->F G Securely Close All Containers F->G H Decontaminate Surfaces (Wet Wiping Method) G->H I Doff PPE Correctly (Gloves First) H->I J Dispose of Waste in Labeled Halogenated Waste I->J K Wash Hands Thoroughly J->K

Caption: Workflow for safe handling, from preparation to disposal.

Protocol 1: Weighing the Dry Powder
  • Preparation: Designate and prepare a work area inside a chemical fume hood. Cover the surface with a disposable absorbent pad.[6]

  • Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the balance inside the hood and tare the weight.

  • Don PPE: Don a lab coat, chemical splash goggles, and double nitrile gloves.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of 6-bromo-7-fluoro-2H-isoquinolin-1-one into the tared container. Avoid any sudden movements that could aerosolize the powder. Keep the stock bottle and the weighing container as low to the work surface as possible to minimize the travel distance of the powder.

  • Seal: Immediately and securely seal both the stock container and the weighing container.

  • Decontaminate: Wipe the spatula and any potentially contaminated surfaces with a damp cloth or towel before removing them from the hood. Dispose of the cloth as hazardous waste.

  • Finalize: Remove the sealed container for your experiment. Proceed with decontamination of the work area.

Protocol 2: Preparing a Solution
  • Prerequisites: This procedure must be performed immediately after weighing and within the same chemical fume hood.

  • Add Solvent: Uncap the vial containing the weighed powder. Using a pipette or graduated cylinder, slowly add the desired solvent to the container. Direct the stream of solvent down the inner wall of the container to avoid splashing.

  • Dissolution: Securely cap the container and mix by gentle swirling or vortexing until the solid is fully dissolved. If heating is required, use a controlled heating block and ensure the container is appropriately vented if pressure buildup is a possibility.

  • Transfer: The resulting solution can now be transferred to your reaction vessel using standard laboratory techniques (e.g., pipette, syringe), still within the confines of the fume hood.

Decontamination and Disposal Plan

Proper cleanup and disposal are critical to prevent unintended exposure and environmental contamination.

  • Work Surface Decontamination:

    • Do not use dry sweeping or compressed air, as this will aerosolize any residual powder.[12]

    • Dispose of the absorbent bench liner and cleaning materials into the solid hazardous waste stream.

  • Waste Disposal:

    • Chemical Waste: All solid waste (excess powder, contaminated gloves, weigh boats, absorbent pads) and liquid waste (solutions containing the compound) must be collected in a clearly labeled, sealed hazardous waste container.

    • Segregation: This compound is a halogenated organic substance. The waste stream must be labeled as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.

    • Regulations: Adhere strictly to your institution's and local regulations for chemical waste disposal.[8] Discharge into the environment must be avoided.[8]

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]

  • University of Houston. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one. Retrieved from [Link]

  • Ciona, A. et al. (2021). Fluorescence Properties of a Novel Isoquinoline Derivative Tested in an Invertebrate Chordate, Ciona intestinalis. Chemistry & Biodiversity, 18(7), e2100140. Retrieved from [Link]

Sources

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